Product packaging for 5-Bromo-1H-indazol-6-ol(Cat. No.:CAS No. 1227270-50-9)

5-Bromo-1H-indazol-6-ol

Cat. No.: B578608
CAS No.: 1227270-50-9
M. Wt: 213.034
InChI Key: VFBNMCYQCJCMLO-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-6-ol is a high-value chemical building block in medicinal chemistry and drug discovery. Its structure makes it a privileged scaffold for developing potential therapeutic agents, particularly in oncology . Researchers utilize this compound as a key intermediate in synthesizing molecules that inhibit specific enzymes involved in cancer cell growth, such as protein kinases, which are crucial in regulating cell functions . Beyond oncology, the indazole scaffold is extensively explored in pharmaceutical research for its potential anti-inflammatory and antimicrobial properties, making it valuable for designing new treatments for infections and inflammatory diseases . Furthermore, indazole-based compounds are investigated for targeting neurodegenerative disorders by modulating biochemical pathways in the brain . The bromine substituent on the indazole ring system offers a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation . This compound is instrumental in early-stage research for developing novel active compounds across a spectrum of therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B578608 5-Bromo-1H-indazol-6-ol CAS No. 1227270-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMGFFSJTFRHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856204
Record name 5-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-50-9
Record name 5-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazol-6-ol is a halogenated heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry. The strategic placement of the bromo and hydroxyl substituents on the indazole core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known and extrapolated chemical properties, synthesis strategies, and potential applications of this compound, with a focus on its relevance in drug discovery and materials science.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as two common tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more stable. The indazole nucleus is considered a bioisostere of indole and has been successfully incorporated into a wide range of biologically active molecules. The ability of the indazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a privileged scaffold in drug design.

The introduction of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring in This compound creates a unique substitution pattern that can influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the phenolic hydroxyl group can act as a hydrogen bond donor and can be a site for derivatization.

Physicochemical Properties

While experimentally determined physicochemical properties for this compound are not widely published, we can infer its general characteristics based on its structure and data from related compounds.

PropertyValueSource/Basis
CAS Number 1227270-50-9Chemical Abstracts Service
Molecular Formula C₇H₅BrN₂O---
Molecular Weight 213.03 g/mol ---
Appearance Likely a solid powderBased on related indazoles[1]
Melting Point Expected to be >150 °CHigher than 5-bromo-1H-indazole (123-127 °C) due to the hydroxyl group[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)General solubility of functionalized heterocycles
pKa Estimated to be around 8-9 for the hydroxyl groupPhenolic hydroxyl pKa

Synthesis Strategies

A potential synthetic pathway could involve the following key transformations:

Synthesis_of_this compound A Substituted Aniline B Diazotization A->B NaNO₂, HCl C Intramolecular Cyclization B->C Heat D This compound C->D

A potential synthetic workflow.

A plausible multi-step synthesis could be envisioned as follows:

  • Starting Material Selection: A suitable starting material would be a 2-methyl-4-bromo-5-methoxyaniline. The methoxy group can serve as a protected form of the final hydroxyl group.

  • Acetylation: Protection of the aniline nitrogen via acetylation with acetic anhydride.

  • Diazotization and Cyclization: Treatment with a nitrite source (e.g., isoamyl nitrite) in the presence of an acid to induce diazotization of the amino group, followed by intramolecular cyclization to form the indazole ring.

  • Demethylation: Cleavage of the methoxy ether to unveil the hydroxyl group. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

Experimental Protocol (Hypothetical):

  • Step 1: Acetylation of 4-bromo-5-methoxy-2-methylaniline. To a solution of 4-bromo-5-methoxy-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride and a mild base (e.g., potassium acetate). Stir the reaction mixture at room temperature until completion.

  • Step 2: Diazotization and Cyclization. Dissolve the acetylated product in a suitable solvent and add isoamyl nitrite. Heat the reaction mixture to reflux to facilitate the cyclization.

  • Step 3: Hydrolysis of the Acetyl Group. The resulting N-acetylated indazole can be hydrolyzed under acidic or basic conditions to yield 5-bromo-6-methoxy-1H-indazole.

  • Step 4: Demethylation. Treat the 5-bromo-6-methoxy-1H-indazole with a demethylating agent like boron tribromide in an inert solvent (e.g., dichloromethane) at low temperature to obtain the final product, this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, solvents, and reagents would require optimization and validation in a laboratory setting.

Spectroscopic Characterization (Expected)

While the actual spectra are not publicly available, the expected spectroscopic features of this compound can be predicted.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. In a solvent like DMSO-d₆:

  • A broad singlet for the N-H proton of the indazole ring (around 13 ppm).

  • A singlet for the phenolic O-H proton (around 9-10 ppm).

  • Two singlets in the aromatic region (around 7-8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring. The exact chemical shifts would be influenced by the electronic effects of the bromo and hydroxyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts would be characteristic of a substituted aromatic system. The carbon atom attached to the bromine (C5) would be shifted to a lower field, while the carbon bearing the hydroxyl group (C6) would be at a higher field.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 212 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and HCN from the indazole ring.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the indazole ring system, the bromine substituent, and the hydroxyl group.

Reactivity_of_this compound A This compound B N-Alkylation/Arylation A->B N1/N2 position C O-Alkylation/Acylation A->C Hydroxyl group D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->D Bromo group E Electrophilic Aromatic Substitution A->E Indazole ring

Key reactivity sites of this compound.

  • N-Functionalization: The nitrogen atoms of the pyrazole ring can undergo alkylation, arylation, or acylation. The regioselectivity of these reactions (N1 vs. N2) can be influenced by the reaction conditions (base, solvent) and the nature of the electrophile.

  • O-Functionalization: The phenolic hydroxyl group is nucleophilic and can be readily alkylated to form ethers or acylated to form esters. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, facilitating the synthesis of diverse compound libraries.

  • Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing bromo and hydroxyl groups will influence the position of the incoming electrophile.

Applications in Drug Discovery and Materials Science

Indazole derivatives are well-represented in the landscape of modern drug discovery, with several approved drugs and numerous clinical candidates featuring this scaffold. Their ability to act as "hinge-binding" motifs in protein kinases has made them particularly valuable in oncology research.

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential applications in several areas:

  • Kinase Inhibitors: The indazole core is a key pharmacophore in many kinase inhibitors. This compound could serve as a starting point for the synthesis of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The hydroxyl group could be crucial for forming key hydrogen bond interactions within the ATP-binding pocket of a target kinase.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could be a valuable fragment for FBDD campaigns. The bromine atom provides a vector for fragment evolution into more potent lead compounds.

  • Organic Electronics: The extended π-system of the indazole ring, coupled with the potential for intermolecular hydrogen bonding, suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention and consult the relevant safety data for related compounds.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a privileged indazole scaffold with versatile bromo and hydroxyl functional groups makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a solid foundation for researchers interested in exploring its chemistry and potential. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

As specific literature for this compound is scarce, the references below pertain to the general class of indazoles and related bromo-substituted analogues. These have been used to infer the properties and potential of the topic compound.

  • PubChem.5-bromo-1H-indazole.[Link]
  • Google Patents.A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents.
  • PubMed Central.Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
  • The Journal of Organic Chemistry.Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[Link]
  • NIH.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazol-6-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound. The presented methodology is designed to be both efficient and scalable, addressing the needs of researchers in academic and industrial settings. This document delves into the strategic considerations behind the synthetic design, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heteroaromatic compounds composed of a fused benzene and pyrazole ring, are recognized as "privileged structures" in medicinal chemistry.[1] This distinction arises from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The indazole nucleus is a core component of numerous approved drugs and clinical candidates, including treatments for cancer, inflammation, and neurological disorders.

The target molecule, this compound, incorporates several key features that enhance its utility as a synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The hydroxyl group at the 6-position provides a site for further functionalization and can also participate in crucial hydrogen bonding interactions with biological targets. The inherent tautomerism of the 1H-indazole ring system further contributes to its unique chemical properties and biological activity.[1]

This guide will detail a two-stage synthetic approach, commencing with the construction of the core 1H-indazol-6-ol scaffold, followed by a regioselective bromination to yield the final product.

Synthetic Strategy and Workflow

The synthesis of this compound is strategically divided into two key phases: the construction of the 1H-indazol-6-ol precursor and its subsequent regioselective bromination. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Phase 1: Synthesis of 1H-Indazol-6-ol cluster_1 Phase 2: Regioselective Bromination 4-Methyl-3-nitrophenol 4-Methyl-3-nitrophenol 6-Benzyloxy-2-nitrotoluene 6-Benzyloxy-2-nitrotoluene 4-Methyl-3-nitrophenol->6-Benzyloxy-2-nitrotoluene O-Benzylation 3-Benzyloxy-2-methylaniline 3-Benzyloxy-2-methylaniline 6-Benzyloxy-2-nitrotoluene->3-Benzyloxy-2-methylaniline Nitro Reduction N-(3-(Benzyloxy)-2-methylphenyl)acetamide N-(3-(Benzyloxy)-2-methylphenyl)acetamide 3-Benzyloxy-2-methylaniline->N-(3-(Benzyloxy)-2-methylphenyl)acetamide N-Acetylation 6-(Benzyloxy)-1H-indazole 6-(Benzyloxy)-1H-indazole N-(3-(Benzyloxy)-2-methylphenyl)acetamide->6-(Benzyloxy)-1H-indazole Diazotization & Cyclization 1H-Indazol-6-ol 1H-Indazol-6-ol 6-(Benzyloxy)-1H-indazole->1H-Indazol-6-ol Deprotection This compound This compound 1H-Indazol-6-ol->this compound Bromination

Caption: Overall synthetic workflow for this compound.

Phase 1: Synthesis of the 1H-Indazol-6-ol Precursor

The synthesis of 1H-indazol-6-ol commences with the commercially available starting material, 4-methyl-3-nitrophenol. This multi-step sequence involves protection of the hydroxyl group, manipulation of the nitro and amino functionalities, and subsequent ring formation.

Step 1: O-Benzylation of 4-Methyl-3-nitrophenol

Rationale: The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is crucial to prevent unwanted side reactions in the subsequent steps, particularly during the reduction of the nitro group and the diazotization reaction. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed at a later stage.

Experimental Protocol:

  • To a solution of 4-methyl-3-nitrophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-benzyloxy-2-nitrotoluene.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the subsequent diazotization and cyclization to form the indazole ring. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or reduction with metals in acidic media being common choices.

Experimental Protocol:

  • Dissolve 6-benzyloxy-2-nitrotoluene (1.0 eq.) in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield 3-benzyloxy-2-methylaniline, which can often be used in the next step without further purification.

Step 3: N-Acetylation of the Amine

Rationale: The primary amine is acetylated to form an acetamide. This is a key step in the classical Jacobson indazole synthesis. The acetyl group facilitates the subsequent diazotization and cyclization reaction.

Experimental Protocol:

  • Dissolve 3-benzyloxy-2-methylaniline (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(3-(benzyloxy)-2-methylphenyl)acetamide.

Step 4: Diazotization and Intramolecular Cyclization

Rationale: This is the core indazole-forming step. The acetamide is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form a diazonium salt intermediate. This unstable intermediate undergoes in-situ intramolecular cyclization to form the indazole ring system.[2]

Experimental Protocol:

  • Dissolve N-(3-(benzyloxy)-2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent like glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a designated period, followed by warming to room temperature to ensure complete cyclization.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to yield 6-(benzyloxy)-1H-indazole.

Step 5: Deprotection of the Benzyl Ether

Rationale: The final step in the synthesis of the precursor is the removal of the benzyl protecting group to unveil the free hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this deprotection.

Experimental Protocol:

  • Dissolve 6-(benzyloxy)-1H-indazole (1.0 eq.) in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 1H-indazol-6-ol.

Phase 2: Regioselective Bromination of 1H-Indazol-6-ol

The introduction of a bromine atom at the C5 position of 1H-indazol-6-ol is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the indazole ring.

Mechanistic Considerations and Regioselectivity

The hydroxyl group at the C6 position is a strong activating group and an ortho, para-director.[3] This means it directs incoming electrophiles to the positions ortho (C5 and C7) and para (C3) to itself. The indazole ring system itself has a complex electronic nature. The pyrazole portion is generally electron-withdrawing, while the benzene ring retains its aromatic character. The interplay of these electronic effects determines the most favorable position for electrophilic attack.

In the case of 1H-indazol-6-ol, the C5 and C7 positions are activated by the hydroxyl group. However, the C5 position is generally more sterically accessible than the C7 position, which is adjacent to the fused pyrazole ring. Furthermore, the electron-donating effect of the hydroxyl group is expected to have a more pronounced activating effect at the C5 position. Therefore, bromination is anticipated to occur preferentially at the C5 position.

Step 6: Bromination with N-Bromosuccinimide (NBS)

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.[4][5] Its use avoids the harsh conditions and potential side reactions associated with using elemental bromine.

Experimental Protocol:

  • Dissolve 1H-indazol-6-ol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF at 0 °C.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Data Summary

StepStarting MaterialReagents and ConditionsProductYield (Typical)
14-Methyl-3-nitrophenolBenzyl bromide, K₂CO₃, Acetone/DMF, reflux6-Benzyloxy-2-nitrotolueneHigh
26-Benzyloxy-2-nitrotolueneH₂, 10% Pd/C, Ethanol3-Benzyloxy-2-methylanilineHigh
33-Benzyloxy-2-methylanilineAcetic anhydride, Acetic acid, RTN-(3-(Benzyloxy)-2-methylphenyl)acetamideHigh
4N-(3-(Benzyloxy)-2-methylphenyl)acetamideNaNO₂, Acetic acid, 0 °C to RT6-(Benzyloxy)-1H-indazoleModerate
56-(Benzyloxy)-1H-indazoleH₂, 10% Pd/C, Ethanol, RT1H-Indazol-6-olHigh
61H-Indazol-6-olNBS, Acetonitrile/DMF, 0 °C to RTThis compoundGood

Conclusion

This technical guide has outlined a detailed and logical synthetic pathway for the preparation of this compound. The presented route is based on established and reliable organic transformations, offering a practical approach for researchers in the field of medicinal chemistry. The strategic use of protecting groups and the careful consideration of regioselectivity in the bromination step are key to the success of this synthesis. The methodologies described herein are intended to serve as a valuable resource for the synthesis of this important heterocyclic building block and its analogues, thereby facilitating the discovery of new and innovative therapeutic agents.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
  • National Center for Biotechnology Information. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • YouTube. (2021, May 24). NBS: Radical Bromination [Video].
  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video].
  • ResearchGate. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video].
  • MDPI. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br 2 Under Acidic and Basic Conditions.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). Direct Catalytic Functionalization of Indazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

A Technical Guide to 5-Bromo-1H-indazol-6-ol: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Potential of 5-Bromo-1H-indazol-6-ol

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets, most notably protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has thus become a major focus of drug discovery.

Indazole derivatives have proven to be particularly adept at targeting the ATP-binding site of kinases, a highly conserved pocket across the kinome.[2][3] Several successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature this versatile core, underscoring its therapeutic significance. The indazole structure provides an ideal framework for forming crucial hydrogen bond interactions with the hinge region of the kinase domain, effectively competing with endogenous ATP and inhibiting downstream signaling.

This guide focuses on a specific, strategically substituted derivative: This compound . The unique placement of a bromine atom and a hydroxyl group on the indazole core makes this compound a particularly valuable asset for researchers and drug development professionals. The hydroxyl group can serve as a critical hydrogen bond donor/acceptor, anchoring the molecule within the target's active site. The bromine atom not only influences the electronic properties of the ring but also provides a versatile synthetic handle for further chemical elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its properties, a plausible synthetic route, potential applications in kinase inhibitor design, and key experimental protocols.

Compound Profile

All quantitative data for this compound and its parent compound, 5-Bromo-1H-indazole, are summarized below for easy comparison. Properties for the parent compound are included to provide context, as detailed experimental data for the 6-ol derivative is limited.

PropertyThis compound5-Bromo-1H-indazole (Parent Compound)
CAS Number 1227270-50-9[4]53857-57-1
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂
Molecular Weight 213.03 g/mol 197.03 g/mol [5]
Appearance Solid (Predicted)Powder
Melting Point Not available123-127 °C
XLogP3 Not available2.9[5]
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 22

Synthetic Pathways: A Proposed Route to this compound

A plausible multi-step synthesis would begin with a commercially available, substituted toluene. The key steps would involve nitration, reduction of the nitro group to an amine, protection of the resulting hydroxyl group (likely as a methyl ether), followed by the core indazole ring formation and final deprotection.

Below is a diagram outlining a potential synthetic workflow.

G cluster_0 Synthetic Workflow A 4-Bromo-5-methoxy-2-nitrotoluene B 4-Bromo-5-methoxy-2-methylaniline A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide B->C Acetylation (Acetic Anhydride) D 5-Bromo-6-methoxy-1H-indazole C->D Diazotization & Cyclization (e.g., Isoamyl Nitrite) E This compound D->E Demethylation (e.g., BBr₃ or HBr)

Caption: A proposed synthetic pathway to this compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative, multi-step procedure adapted from known syntheses of related indazoles.[6] Researchers should perform their own optimization and characterization at each step.

Step 1: Synthesis of N-(4-Bromo-2-methyl-5-methoxyphenyl)acetamide from 4-Bromo-2-methyl-5-methoxyaniline

  • In a round-bottom flask, dissolve 4-bromo-2-methyl-5-methoxyaniline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-6-methoxy-1H-indazole

  • To a solution of N-(4-Bromo-2-methyl-5-methoxyphenyl)acetamide (1.0 eq) in chloroform, add potassium acetate (1.2 eq).

  • Add isoamyl nitrite (1.5 eq) to the mixture.

  • Heat the solution to reflux (approx. 65-70 °C) and maintain for 18-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under vacuum to remove the volatile components.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic phase and purify the crude product by column chromatography on silica gel to isolate 5-Bromo-6-methoxy-1H-indazole.

Step 3: Demethylation to this compound

  • Dissolve 5-Bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.5-2.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Application in Kinase Inhibitor Design

The primary application for this compound in drug discovery is as a building block or fragment for the development of ATP-competitive kinase inhibitors. Its structure is pre-disposed to favorable interactions within the kinase ATP binding pocket.

  • Hinge-Binding: The N1 nitrogen and the adjacent N-H group of the pyrazole ring are perfectly positioned to act as hydrogen bond acceptors and donors, respectively. This allows them to form the canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, a critical interaction for potent inhibition.

  • Hydroxyl Group Interaction: The 6-hydroxyl group can form additional, potency-enhancing hydrogen bonds with residues in the solvent-exposed region or near the ribose-binding pocket.

  • Bromine Atom as a Synthetic Handle: The 5-bromo substituent is a key feature for library development. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of chemical groups. This allows for the exploration of the hydrophobic pocket adjacent to the hinge region, enabling the optimization of inhibitor potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Derivative POCKET Hydrophobic Pocket HINGE Hinge Region INDAZOLE Indazole Core INDAZOLE->HINGE H-Bonds BROMINE Br HYDROXYL OH R_GROUP R-Group HYDROXYL->HINGE H-Bond R_GROUP->POCKET Hydrophobic Interactions

Caption: Interaction model of an indazole inhibitor in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a general method to assess the inhibitory potential of a compound like this compound against a specific kinase using a common fluorescence resonance energy transfer (FRET)-based assay format.

Materials:

  • Kinase of interest (e.g., VEGFR2, PLK4)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (kinase-specific)

  • This compound (test compound) dissolved in 100% DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve.

  • Assay Plate Preparation:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of the diluted test compound to the appropriate wells. For control wells, add 2.5 µL of 100% DMSO (0% inhibition) or 2.5 µL of a known potent inhibitor (100% inhibition).

  • Reagent Preparation: Prepare a 2X solution of the Kinase/Antibody mixture and a 2X solution of the Tracer in Assay Buffer at concentrations recommended by the manufacturer.

  • Reagent Addition:

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells. The final volume will be 15 µL.

  • Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Safety and Handling

As no specific safety data sheet (SDS) is available for this compound, precautions should be based on data for the structurally similar parent compound, 5-Bromo-1H-indazole.

  • Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[5]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound represents a high-value chemical tool for researchers engaged in drug discovery, particularly in the competitive field of kinase inhibitor development. Its strategic substitution pattern offers a dual advantage: the 6-hydroxyl group provides a key interaction point for target binding, while the 5-bromo position serves as a versatile anchor for synthetic diversification. By leveraging established chemical methodologies, this compound can be synthesized and utilized to generate novel, potent, and selective modulators of kinase activity, paving the way for the next generation of targeted therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Institutes of Health.
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). National Institutes of Health.
  • 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. (n.d.). PubChem.
  • 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687. (n.d.). PubChem.
  • The Role of 6-Hydroxyindazole in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • Indazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). PubMed.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

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An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-1H-indazol-6-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, outline a robust synthetic pathway, detail methods for its characterization, and explore its strategic application in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Indazole Scaffold as a Privileged Structure

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many protein kinases.[3] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[4][5]

Consequently, indazole derivatives have been successfully developed into a range of FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib.[5][6] The strategic functionalization of the indazole core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate in this context. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the hydroxyl group at the 6-position offers a site for derivatization to modulate solubility and target engagement.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a gray to dark gray powder under standard conditions.[7] Its core identity is confirmed by its unique CAS Registry Number, 1227270-50-9.[8] A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅BrN₂O[8]
Molecular Weight 213.03 g/mol [8]
CAS Number 1227270-50-9[8]
Appearance Gray to dark gray solid[7]
Storage Conditions 2-8°C, protect from light, sealed in dry conditions[2][7]

Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of this compound is not widely published, a logical and experimentally sound pathway can be devised based on established indazole synthesis methodologies and standard organic transformations. The proposed route involves the synthesis of a methoxy-protected precursor, 5-Bromo-6-methoxy-1H-indazole, followed by a robust demethylation step. This strategy is analogous to the well-documented synthesis of 1H-indazol-5-ol from its methoxy precursor.[9]

G cluster_0 Step 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole cluster_1 Step 2: Demethylation A 4-Bromo-5-methoxy-2-methylaniline B Diazotization (NaNO₂, HCl) A->B C Intramolecular Cyclization B->C D 5-Bromo-6-methoxy-1H-indazole C->D E 5-Bromo-6-methoxy-1H-indazole F Demethylation (BBr₃, DCM) E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole (Precursor)

The synthesis of the indazole core is often achieved through the diazotization of an appropriately substituted 2-methylaniline, followed by intramolecular cyclization.[9][10]

Protocol:

  • Diazotization: Dissolve 4-Bromo-5-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10°C. Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Cyclization: The intramolecular cyclization to form the indazole ring often proceeds spontaneously upon formation of the diazonium salt. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding the mixture to a stirred solution of sodium hydroxide to neutralize the acid.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 5-Bromo-6-methoxy-1H-indazole.

Step 2: Demethylation to this compound

The cleavage of aryl methyl ethers is a classic transformation to unmask phenolic hydroxyl groups. Boron tribromide (BBr₃) is a highly effective, albeit potent, reagent for this purpose.[7][9]

Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise via syringe. The reaction is often exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice and water with vigorous stirring. BBr₃ reacts violently with water.

  • Work-up: Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by silica gel chromatography or recrystallization to afford the final product, this compound.

Analytical Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type. While public spectral data for this specific compound is scarce, we can predict the expected outcomes based on its structure.

G cluster_0 Characterization Workflow A Synthesized This compound B 1H & 13C NMR (Structural Confirmation) A->B C Mass Spectrometry (Molecular Weight Verification) A->C D HPLC/UPLC (Purity Assessment) A->D E FTIR (Functional Group ID) A->E F Verified Compound B->F C->F D->F E->F

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectroscopic data for this compound is available from some commercial suppliers.[11][12]

  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions.

    • Indazole CH: A singlet corresponding to the C3 proton of the indazole ring is expected, typically downfield (approx. 8.0-8.5 ppm).

    • Labile Protons: Two broad singlets are expected for the N-H (indazole) and O-H (hydroxyl) protons. Their chemical shifts are highly dependent on solvent and concentration, and they are D₂O exchangeable.

  • ¹³C NMR:

    • Seven distinct carbon signals are expected. Five signals will be in the aromatic region (approx. 100-150 ppm), corresponding to the carbons of the benzene ring and the C3 carbon. Two carbons will be quaternary and attached to heteroatoms (C-N and C-O).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected M/Z: For electrospray ionization (ESI), the expected [M+H]⁺ ions would be at m/z 212.96 and 214.96. The presence of two peaks of nearly equal intensity (an "M" and "M+2" peak) is the characteristic isotopic signature of a molecule containing one bromine atom, providing strong evidence for its presence.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A single major peak in the chromatogram, typically with >95% area, indicates a high-purity sample suitable for further research.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for building libraries of drug-like molecules. Its utility is inferred from the extensive use of similarly functionalized indazoles in kinase inhibitor development.[3][4][13]

G A This compound (Scaffold) B Suzuki / Buchwald Cross-Coupling A->B C N-Alkylation / N-Arylation A->C D O-Alkylation / Etherification A->D E Diverse Aryl/Heteroaryl Groups at C5 B->E F Pharmacophore Extension at N1/N2 C->F G Solubility / PK Modulation at C6 D->G H Library of Novel Kinase Inhibitors E->H F->H G->H

Caption: Strategic derivatization of this compound for inhibitor libraries.

  • Vector 1 (C5-Br): The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can be used to probe deep into the ATP-binding pocket of a target kinase and establish critical hydrophobic or π-stacking interactions.[5]

  • Vector 2 (N1-H): The nitrogen of the indazole ring can be readily alkylated or arylated. This position is often modified to introduce moieties that can interact with the solvent-exposed region of the kinase or to fine-tune the compound's physicochemical properties (e.g., solubility, cell permeability).

  • Vector 3 (C6-OH): The hydroxyl group provides an additional point for modification. It can be converted into ethers or esters to modulate polarity and pharmacokinetic parameters. It can also serve as a hydrogen bond donor, potentially forming a key interaction with the target protein.

By systematically exploring chemical space around these three vectors, medicinal chemists can generate large libraries of novel compounds for screening against panels of kinases, accelerating the discovery of new lead compounds for various therapeutic indications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. A safety data sheet (SDS) is available and should be consulted before use.[14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and dark place to ensure stability.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its molecular weight of 213.03 g/mol and trifunctional nature provide a robust platform for the synthesis of diverse compound libraries. While detailed public data on its synthesis and applications are emerging, its structural relationship to known kinase inhibitor scaffolds provides a strong rationale for its use. This guide has provided a scientifically grounded framework for its synthesis, characterization, and strategic application, empowering researchers to leverage this promising building block in the quest for novel therapeutics.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole.
  • O-Demethylation.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
  • This compound [1227270-50-9]. Chemsigma. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC), NIH. [Link]
  • 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687. PubChem. [Link]
  • 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923. PubChem. [Link]
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC), NIH. [Link]
  • WO2006048745A1 - Methods for preparing indazole compounds.

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physical and chemical properties of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 1227270-50-9), a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with expert chemical insights to deliver a practical and in-depth resource. We will explore its core physicochemical properties, propose a logical synthetic pathway, discuss its chemical reactivity, and contextualize its application as a strategic intermediate in the synthesis of complex molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Indazole derivatives are core components of numerous therapeutics, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1][3]

FDA-approved drugs like Pazopanib and Axitinib, both potent kinase inhibitors used in oncology, feature the indazole core, underscoring its value in targeting critical enzymes.[2] The compound of interest, this compound, is a strategically functionalized derivative. The presence of a bromine atom at the C5 position provides a reactive handle for cross-coupling reactions, while the hydroxyl group at the C6 position offers a site for further derivatization and can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. This dual functionalization makes it a highly valuable intermediate for building libraries of novel, biologically active compounds.

Physicochemical and Structural Properties

Precise characterization is the foundation of chemical synthesis and application. While some experimental data for this compound is not publicly documented, its core identifiers and key properties have been established.

Core Identifiers
PropertyValueSource(s)
CAS Number 1227270-50-9[4][5][6]
Molecular Formula C₇H₅BrN₂O[4][6]
Molecular Weight 213.03 g/mol [4][6]
Synonyms 1H-Indazol-6-ol, 5-bromo-; 5-bromo-1,2-dihydroindazol-6-one; 5-BROMO-6-HYDROXY(1H)INDAZOLE[6]
Purity (Typical) ≥97%[5]
Storage Sealed in dry, dark environment at 2-8°C[4]
Predicted and Qualitative Properties

Direct experimental values for properties such as melting point and solubility are not consistently available. However, based on the structure and properties of related compounds like 5-Bromo-1H-indazole (m.p. 123-127 °C), we can make informed predictions.

  • Melting Point: Expected to be a solid with a relatively high melting point, likely exceeding 150 °C, due to the potential for intermolecular hydrogen bonding from the hydroxyl and indazole N-H groups.

  • Solubility: Expected to have low solubility in water and non-polar solvents. It is likely soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.

  • pKa: The molecule possesses two acidic protons: the phenol-like hydroxyl group and the pyrazolic N-H proton. The hydroxyl group's pKa is expected to be around 9-10, similar to other substituted phenols. The indazole N-H proton is weakly acidic, with a pKa typically in the range of 13-14.

Spectral Characterization

While raw spectral data is proprietary to suppliers, the expected signatures can be predicted.

  • ¹H NMR: A ¹H NMR spectrum (typically run in DMSO-d₆) is a key tool for structural confirmation.[7] The spectrum would be expected to show distinct signals for the aromatic protons, a broad singlet for the N-H proton, and a singlet for the O-H proton. Specifically, one would anticipate two singlets corresponding to the protons at the C4 and C7 positions and a signal for the C3 proton.

  • ¹³C NMR: The spectrum would display seven distinct signals in the aromatic region, corresponding to the seven carbon atoms of the bicyclic core.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of a single bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes), appearing at m/z 212 and 214.

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The key transformation is the Jacobson Indazole Synthesis , which involves the diazotization of a 2-amino-3-substituted aniline followed by intramolecular cyclization.

Step 1: Nitration of 4-Bromo-3-methoxytoluene. The starting material is subjected to nitration using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce a nitro group ortho to the activating methoxy group.

Step 2: Oxidation of the Methyl Group. The methyl group of the resulting nitro-toluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Step 3: Curtius or Hofmann Rearrangement. The carboxylic acid is converted to an amine via a rearrangement reaction. For the Curtius rearrangement, the acid is converted to an acyl azide (via the acid chloride and sodium azide), which then rearranges to an isocyanate upon heating and is subsequently hydrolyzed to the aniline.

Step 4: Indazole Ring Formation. The resulting 2-amino aniline derivative undergoes diazotization with a nitrite source (e.g., NaNO₂) in an acidic medium, followed by in-situ cyclization to form the indazole ring.

Step 5: Demethylation. The final step is the cleavage of the methyl ether to yield the free hydroxyl group. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃).

synthetic_workflow start 4-Bromo-3-methoxytoluene step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 4-Bromo-5-methoxy-2-nitrotoluene step1->intermediate1 step2 Oxidation (KMnO₄) intermediate1->step2 intermediate2 4-Bromo-5-methoxy-2-nitrobenzoic acid step2->intermediate2 step3 Rearrangement & Reduction (e.g., Curtius) intermediate2->step3 intermediate3 5-Bromo-6-methoxy-1H-indazole step3->intermediate3 step4 Demethylation (BBr₃) intermediate3->step4 product This compound step4->product

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. First synthesized in the 1880s by the Nobel laureate Emil Fischer, the indazole core has demonstrated a remarkable capacity for biological activity.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous indazole-containing therapeutics. This guide provides an in-depth technical overview of a specific, highly valuable derivative: 5-Bromo-1H-indazol-6-ol. We will explore its historical context, detail its synthesis, and illuminate its critical role as a building block in the development of targeted therapies.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 5-Bromo-6-hydroxy-1H-indazole
CAS Number 1227270-50-9
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Historical Context and Discovery

While the parent indazole scaffold has a long history, the specific discovery of this compound is a more recent development driven by the demands of modern drug discovery. Its emergence is not marked by a singular, serendipitous event but rather by its strategic design and synthesis as a key intermediate in medicinal chemistry programs. The earliest public documentation of its synthesis appears in the patent literature, specifically in the context of developing novel kinase inhibitors.

A key patent, WO 2011/062837 A1, details the preparation of this compound as a crucial building block for a series of indazole-based compounds targeting protein kinases. This highlights that the "discovery" of this compound was a purpose-driven synthesis, aimed at creating a versatile scaffold for structure-activity relationship (SAR) studies in the pursuit of new cancer therapeutics.

Synthetic Routes and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The route described in the patent literature provides a reliable and scalable method for its preparation.

Overall Synthetic Scheme

The synthesis begins with a commercially available substituted aniline and proceeds through diazotization and cyclization to form the indazole core, followed by demethylation to yield the final product.

G cluster_0 Synthetic Pathway of this compound Starting Material 4-Bromo-2-fluoro-5-methoxyaniline Intermediate_1 N-(4-Bromo-2-fluoro-5-methoxyphenyl)acetamide Starting Material->Intermediate_1 Acetic Anhydride Intermediate_2 5-Bromo-6-methoxy-1H-indazole Intermediate_1->Intermediate_2 1. t-BuONO 2. Cyclization Final_Product This compound Intermediate_2->Final_Product BBr₃ (Demethylation)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic procedures described in patent WO 2011/062837 A1.

Step 1: Synthesis of N-(4-Bromo-2-fluoro-5-methoxyphenyl)acetamide

  • Reaction Setup: To a solution of 4-bromo-2-fluoro-5-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add acetic anhydride (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide.

Step 2: Synthesis of 5-Bromo-6-methoxy-1H-indazole

  • Reaction Setup: Dissolve N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Reaction Conditions: Cool the solution to 0°C and add a solution of tert-butyl nitrite (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford 5-bromo-6-methoxy-1H-indazole.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 5-bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane.

  • Reaction Conditions: Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of boron tribromide (BBr₃) (1.5 eq) in dichloromethane dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation: Carefully quench the reaction with methanol at 0°C. The mixture is then concentrated, and the resulting solid is triturated with diethyl ether, filtered, and dried to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as inhibitors of protein kinases. The strategic placement of the bromine atom and the hydroxyl group provides key points for further chemical modification.

G cluster_1 Role of this compound in Kinase Inhibitor Synthesis Indazole_Core This compound Suzuki_Coupling Suzuki Coupling (at Bromine position) Indazole_Core->Suzuki_Coupling Etherification Etherification/Alkylation (at Hydroxyl group) Indazole_Core->Etherification Final_Inhibitors Diverse Kinase Inhibitors Suzuki_Coupling->Final_Inhibitors Etherification->Final_Inhibitors

Caption: Functionalization of this compound.

  • The Bromine Handle: The bromine atom at the 5-position is a versatile functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are often crucial for achieving high potency and selectivity for the target kinase.

  • The Hydroxyl Group: The hydroxyl group at the 6-position provides a site for etherification or alkylation. This position is often used to introduce solubilizing groups or moieties that can form key hydrogen bond interactions within the ATP-binding pocket of a kinase.

The combination of these two functional groups makes this compound a highly valuable building block for generating large libraries of diverse indazole-based compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This compound, while a relatively recent addition to the chemist's toolbox, has established itself as a cornerstone intermediate in the synthesis of novel kinase inhibitors. Its history is intertwined with the evolution of targeted cancer therapy, where the rational design of small molecule inhibitors is paramount. The synthetic route, though multi-stepped, is robust and provides access to this versatile scaffold. As the quest for more selective and potent kinase inhibitors continues, the importance of strategically functionalized building blocks like this compound is set to grow, ensuring its continued relevance in the field of medicinal chemistry.

References

  • WO 2011/062837 A1. (2011).
  • Sharma, V., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] From FDA-approved anti-cancer drugs like Axitinib and Pazopanib to potent anti-inflammatory agents, the versatility of the indazole core is well-established.[3][4][5] This guide focuses on a specific, yet sparsely documented derivative: 5-Bromo-1H-indazol-6-ol . While direct, extensive biological screening data for this particular molecule is not widely available in peer-reviewed literature, its structural motifs—a brominated indazole core featuring a hydroxyl group—allow for a robust, predictive analysis of its likely biological profile.

This document synthesizes information from closely related analogs to construct a predictive overview of this compound's biological activities, with a primary focus on its potential as a kinase inhibitor and an anti-inflammatory agent. We will delve into the causality behind experimental choices for its characterization, provide detailed, self-validating protocols, and ground our predictions in authoritative references.

Section 1: The Indazole Scaffold - A Foundation of Versatility

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[4] This structure is bioisosteric to indole, which is a common motif in many biologically active natural products and synthetic drugs.[2] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The benzene ring provides a scaffold for substitutions that can modulate the compound's physicochemical properties and target specificity.

The introduction of halogen atoms, such as bromine, and hydroxyl groups can significantly influence a molecule's biological activity. Bromine can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. Hydroxyl groups can form key hydrogen bonds with target proteins and improve solubility.[6] The specific placement of these substituents on the indazole core, as in this compound, is critical in determining its potential biological effects.

Section 2: Predicted Biological Activities and Potential Molecular Targets

Based on the extensive research on substituted indazoles, we can predict that this compound will likely exhibit two primary biological activities: kinase inhibition and anti-inflammatory effects .

Kinase Inhibitory Activity

The indazole scaffold is a cornerstone of many kinase inhibitors.[1][3][7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[9] Indazole-based compounds have been shown to inhibit a variety of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • Epidermal Growth Factor Receptor (EGFR) : Often overexpressed in cancer cells, promoting cell proliferation and survival.[4]

  • Pim kinases : A family of serine/threonine kinases involved in cell cycle progression, survival, and apoptosis.[4]

  • Extracellular signal-regulated kinases (ERK1/2) : Key components of the MAPK/ERK signaling pathway, which is frequently activated in cancer.[10]

The presence of the bromine atom and the hydroxyl group on the indazole ring of this compound could contribute to its binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Anti-inflammatory Activity

Indazole derivatives have also been recognized for their potent anti-inflammatory properties.[11][12][13][14] The inflammatory response, while a crucial protective mechanism, can become dysregulated and contribute to a variety of chronic diseases. The anti-inflammatory effects of indazoles are often attributed to:

  • Inhibition of Cyclooxygenase (COX) enzymes : COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[12][14]

  • Suppression of pro-inflammatory cytokines : Indazoles have been shown to reduce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in the inflammatory cascade.[11][12]

  • Modulation of NF-κB signaling : The NF-κB pathway is a critical regulator of inflammatory gene expression.[15]

The 6-hydroxy group on the indazole ring may play a significant role in the anti-inflammatory activity, potentially through interactions with the active sites of inflammatory enzymes or by acting as a radical scavenger.[11]

Section 3: Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities of this compound, a systematic screening approach is necessary. The following section outlines detailed experimental protocols for assessing its kinase inhibitory and anti-inflammatory potential.

Workflow for Assessing Kinase Inhibitory Activity

The initial evaluation of a potential kinase inhibitor typically involves in vitro biochemical assays followed by cell-based assays to confirm its activity in a more physiological context.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays a Compound Preparation (Serial Dilutions) b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c IC50 Determination b->c d Cell Line Selection (e.g., Cancer Cell Line with Activated Kinase Pathway) c->d Proceed with potent and selective compounds e Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) d->e f Target Engagement Assay (e.g., Western Blot for Phospho-protein) d->f caption Workflow for Kinase Inhibitor Evaluation.

Workflow for Kinase Inhibitor Evaluation.

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated from the ADP, and inhibition is observed as a decrease in luminescence.

Materials:

  • This compound

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • In a well of a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase and its specific substrate to the wells.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory potential typically starts with cell-based assays that model key aspects of the inflammatory response.

G cluster_0 Primary Screening cluster_1 Endpoint Analysis a Cell Culture (e.g., Macrophages, Keratinocytes) b Induction of Inflammation (e.g., LPS, TNF-α) a->b c Treatment with This compound b->c d Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) c->d e Nitric Oxide (NO) Assay (Griess Reagent) c->e f NF-κB Activity Assay (Reporter Gene Assay) c->f caption Workflow for Anti-inflammatory Screening.

Workflow for Anti-inflammatory Screening.

This assay is used to screen for compounds that inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15]

Principle: A human cell line (e.g., HEK293) is engineered to contain an NF-κB response element (RE) linked to a luciferase reporter gene. Activation of the NF-κB pathway by an inflammatory stimulus (e.g., TNF-α) leads to the expression of luciferase and the production of a luminescent signal. Anti-inflammatory compounds will inhibit this signal.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • Cell culture medium and supplements

  • TNF-α (or other inflammatory stimulus)

  • This compound

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add TNF-α to the wells to induce NF-κB activation. Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the cell culture medium.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability (determined by a parallel assay such as MTT).

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

Section 4: Structure-Activity Relationship (SAR) Insights

While a full SAR study requires the synthesis and testing of multiple analogs, we can infer some potential relationships for this compound based on existing literature.

Structural Feature Potential Impact on Biological Activity Rationale from Literature
Indazole Core Essential for binding to the hinge region of many kinases.The nitrogen atoms of the pyrazole ring often form key hydrogen bonds with the kinase hinge region.[3][7]
5-Bromo Substituent May enhance binding affinity and selectivity.The bromine atom can participate in halogen bonding with the target protein and can occupy hydrophobic pockets.[4]
6-Hydroxy Substituent Could form additional hydrogen bonds and improve solubility.Hydroxyl groups are known to form hydrogen bonds with amino acid residues in the active site of enzymes, potentially increasing potency.[6] In the context of anti-inflammatory activity, it may contribute to antioxidant effects.[11]

Section 5: Synthesis Considerations

A plausible synthetic route for this compound would likely start from a substituted aniline or benzaldehyde. One potential approach is the reaction of a suitably substituted fluorobenzaldehyde with hydrazine.[16]

G a Substituted 2-Fluorobenzaldehyde c This compound a->c Reflux b Hydrazine b->c caption Plausible Synthesis Route.

Plausible Synthesis Route.

Alternatively, bromination of a pre-formed hydroxy-indazole could be another synthetic strategy.[17] The specific reaction conditions would need to be optimized to achieve the desired regioselectivity.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically rich family of indazoles. Based on a comprehensive analysis of structurally related compounds, there is a strong rationale to predict that this compound possesses both kinase inhibitory and anti-inflammatory properties. The bromine and hydroxyl substitutions are anticipated to be key determinants of its biological activity, potentially enhancing its potency and modulating its selectivity.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these predicted activities. Successful validation of these hypotheses would position this compound as a promising lead compound for further optimization in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The synthesis of a focused library of analogs with variations at the bromo and hydroxyl positions would be a logical next step to elucidate a detailed structure-activity relationship and to identify candidates with improved therapeutic potential.

References

A comprehensive list of references is provided below to support the claims and protocols within this guide.

  • Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40. [Link]
  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(15), 9086-9111. [Link]
  • Royal Society of Chemistry. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Meijer, K., van der Meer, K., & Vonk, R. J. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 497-502. [Link]
  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
  • Chandrashekar, K. S., Manjula, S. N., Latha, K. P., & Shastry, R. A. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298. [Link]
  • Shreedhara, C. S., Shanbhag, V., & Zanwar, A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(11), FF01–FF05. [Link]
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. H., Al-Refai, M. S., & Taha, M. O. (2022).
  • Schindler, R., Fleischhauer, I., Höfgen, N., Sauer, W., Egerland, U., Poppe, H., ... & Engel, J. (1998). 1, 5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. Archiv der Pharmazie, 331(1), 13-21. [Link]
  • Zhang, P., & Li, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2951. [Link]
  • Pérez-Villanueva, J., Hernández-Campos, A., Yépez-Mulia, L., Méndez-Cuesta, C., Méndez-Lucio, O., Hernández-Luis, F., & Castillo, R. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 24(11), 2139. [Link]
  • ResearchGate. (n.d.). Design of indazole derivatives 32-33 as TTK inhibitors.
  • Wojcik, T., Zielenkiewicz, P., & Siedlecki, P. (2010). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of immunological methods, 357(1-2), 1-11. [Link]
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Al-Sayed, E., & El-Shorbagi, A. N. (2000). Synthesis and antiinflammatory activity of novel indazolones. Saudi Pharmaceutical Journal, 8(4), 183-191. [Link]
  • Perez-Villanueva, J., Hernandez-Campos, A., Yepez-Mulia, L., Mendez-Cuesta, C., Mendez-Lucio, O., Hernandez-Luis, F., & Castillo, R. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 24(11), 2139. [Link]
  • Cao, J., Zhang, T., Chen, H., Wang, W., Wang, Z., & Liu, Y. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 27(15), 3362-3366. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, P. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European journal of medicinal chemistry, 203, 112552. [Link]
  • Kim, S., Kim, M., & Lee, P. H. (2021). Synthesis of 1H-Indazoles via Silver (I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of organic chemistry, 86(17), 11849-11862. [Link]
  • Al-Suhaimi, K. M., El-Adl, K., & Abdel-Aziz, M. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 8(48), 45681-45717. [Link]
  • ResearchGate. (n.d.). Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives.
  • ResearchGate. (n.d.). Structures and activities of indazole derivatives 9 u–z.
  • Muthyala, R. S., Ju, Y., & Sheng, S. (1998). Hydroxylated 2,3-diarylindenes: synthesis, estrogen receptor binding affinity, and binding orientation considerations. Journal of medicinal chemistry, 41(14), 2657-2665. [Link]
  • Sharma, S., Singh, P., & Kumar, V. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 13(28), 19371-19395. [Link]
  • El-Gaby, M. S., Abdel-Hamide, S. G., & Ghorab, M. M. (2002). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.

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Unlocking the Therapeutic Potential of 5-Bromo-1H-indazol-6-ol: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically impactful therapeutics. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 5-Bromo-1H-indazol-6-ol. By dissecting its structural features and drawing parallels with well-characterized analogues, we illuminate a strategic path for identifying and validating its prospective molecular targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and actionable experimental protocols to accelerate the investigation of this promising compound.

Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical landscape.[1][2][3] Their inherent structural features, including a bicyclic system with two nitrogen atoms, allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[4][5] Notably, indazole-based drugs have been successfully developed for a range of therapeutic applications, including oncology, inflammation, and neurodegenerative disorders.[6]

Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature the indazole core, highlighting its importance as a pharmacophore.[2][7] The mechanism of action for many indazole derivatives involves the modulation of protein kinase activity.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

This guide focuses on this compound, a derivative whose therapeutic potential remains largely untapped. The presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position are key structural attributes that are anticipated to influence its biological activity and target selectivity. This document will explore the putative therapeutic targets of this compound, grounded in the established pharmacology of related indazole analogues, and provide a comprehensive framework for its experimental validation.

Hypothesized Therapeutic Targets of this compound

Based on the extensive literature on indazole derivatives as kinase inhibitors, we postulate that this compound is likely to exert its therapeutic effects through the inhibition of one or more protein kinases. The specific substitutions on the indazole ring are crucial in determining the binding affinity and selectivity for different kinase targets.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

The VEGFR family of tyrosine kinases are key regulators of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors. Several indazole-based compounds have been developed as potent VEGFR inhibitors.[7]

Rationale for Targeting VEGFRs:

  • Structural Analogy: The indazole core is a common feature in many VEGFR inhibitors.

  • Role of Substituents: The bromine atom at the 5-position can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for the kinase active site.[8] The hydroxyl group at the 6-position can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the kinase.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of tyrosine kinases is involved in a wide range of cellular processes, including cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers and developmental disorders. Indazole derivatives have been successfully designed as inhibitors of FGFRs.[7][9]

Rationale for Targeting FGFRs:

  • Scaffold Precedence: The indazole scaffold has been shown to be a viable starting point for the development of FGFR inhibitors.

  • Potential for Specificity: The substitution pattern of this compound may confer selectivity for specific members of the FGFR family.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Novel indazole derivatives have been reported as inhibitors of Aurora kinases.[7]

Rationale for Targeting Aurora Kinases:

  • Established Indazole Activity: The indazole core has been successfully utilized to generate inhibitors of Aurora kinases.

  • Hydrogen Bonding Potential: The N-H and hydroxyl groups of this compound can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is implicated in neuronal apoptosis and has been identified as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indazole-based compounds have been developed as potent and selective JNK3 inhibitors.[10]

Rationale for Targeting JNK3:

  • Neuro-active Scaffold: The indazole scaffold has demonstrated utility in targeting kinases within the central nervous system.

  • Potential for CNS Penetrance: While requiring experimental verification, the physicochemical properties of this compound may allow for blood-brain barrier penetration.

The following diagram illustrates the hypothesized interaction of this compound with a generic kinase active site, highlighting the potential roles of the key functional groups.

G cluster_0 Kinase Hinge Region cluster_1 This compound cluster_2 Hydrophobic Pocket cluster_3 Solvent Front Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Indazole Indazole Core Indazole->Hinge_AA1 H-bond Indazole->Hinge_AA2 H-bond Bromo 5-Bromo HP1 HP Bromo->HP1 Halogen Bond/ Hydrophobic Int. Hydroxyl 6-Hydroxyl SF1 Hydroxyl->SF1 H-bond to water

Caption: Hypothesized binding mode of this compound in a kinase active site.

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of this compound. The following protocols outline key assays for determining its kinase inhibitory activity and cellular effects.

In Vitro Kinase Inhibition Assays

Biochemical assays are the first step to directly measure the inhibitory effect of the compound on purified kinase enzymes.

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the purified kinase (e.g., VEGFR2, FGFR1, Aurora A, JNK3) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
VEGFR2Experimental ValueExperimental Value
FGFR1Experimental ValueExperimental Value
Aurora AExperimental ValueExperimental Value
JNK3Experimental ValueExperimental Value
Cell-Based Assays

Cell-based assays are crucial for determining the compound's efficacy in a more physiologically relevant context.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines known to be dependent on the hypothesized target kinases (e.g., HUVEC for VEGFR, KMS-11 for FGFR, HeLa for Aurora A) in a 96-well plate at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (and a positive control drug) for 72 hours.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation:

Cell LinePrimary Target PathwayThis compound GI₅₀ (µM)Positive Control Drug GI₅₀ (µM)
HUVECVEGFRExperimental Valuee.g., Sunitinib
KMS-11FGFRExperimental Valuee.g., Infigratinib
HeLaAurora KinaseExperimental Valuee.g., Alisertib
SH-SY5Y(for JNK3)Experimental Valuee.g., SP600125

This technique is used to confirm that the compound is hitting its intended target within the cell and modulating downstream signaling.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours).

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase (e.g., p-VEGFR2, VEGFR2) and key downstream effectors (e.g., p-ERK, ERK).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

The following diagram outlines the experimental workflow for target validation.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Purified Kinase (e.g., VEGFR2) C Kinase Inhibition Assay (e.g., ADP-Glo) A->C B This compound (Serial Dilution) B->C D Determine IC50 C->D H Determine GI50 E Cancer Cell Line (e.g., HUVEC) F Treat with Compound E->F G Cell Viability Assay (e.g., MTT) F->G I Western Blot F->I G->H J Assess Target Phosphorylation I->J

Caption: Experimental workflow for validating the therapeutic targets of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of indazole derivatives. Based on extensive structure-activity relationship data from related compounds, we have delineated a clear and logical path for the investigation of its therapeutic potential, with a primary focus on protein kinase inhibition. The bromine and hydroxyl substitutions at the 5 and 6 positions, respectively, are key features that warrant thorough investigation for their role in target binding and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the initial characterization and validation of this compound's biological activity. Successful identification and validation of its primary molecular targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments. The insights gained from the systematic evaluation of this compound will not only elucidate its therapeutic potential but also contribute to the broader understanding of the structure-activity relationships governing the indazole scaffold, thereby fueling the discovery of next-generation targeted therapies.

References

  • Zhang, Y., et al. (2011). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 769-774.
  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1699-1729.
  • Norman, R. A., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Chemical Biology, 7(7), 1229-1238.
  • Qiao, L., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4341-4345.
  • A., et al. (2023). Design, synthesis and biological evaluation of novel 6-morpholino/piperazino-3-substituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors. RSC Medicinal Chemistry, 14(12), 2378-2387.
  • BenchChem. (2024). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. BenchChem News.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.
  • Cao, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469.
  • Wang, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4852-4856.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2069-2093.
  • ResearchGate. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9).
  • PubChem. (n.d.). 5-Bromo-6-iodo-1H-indazole.
  • ResearchGate. (n.d.).
  • BenchChem. (2024). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Caribbean Journal of Sciences and Technology. (2022). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

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An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. This technical guide focuses on the 5-Bromo-1H-indazol-6-ol core, a strategically substituted indazole with significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct literature on this specific molecule is emerging, this document provides a comprehensive overview of its synthesis, chemical characteristics, and the structure-activity relationships of its derivatives and analogs. By integrating established principles of indazole chemistry with data from structurally related compounds, this guide serves as a foundational resource for researchers aiming to exploit the therapeutic potential of this promising heterocyclic system.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are considered "privileged structures" in drug discovery.[1][2] Their ability to mimic the purine core of ATP allows them to effectively interact with the ATP-binding pockets of a wide array of protein kinases, making them potent competitive inhibitors.[3] This has led to the successful development of several indazole-containing anticancer drugs, including Axitinib, Pazopanib, and Entrectinib.[4]

The this compound core (CAS: 1227270-50-9) is of particular interest due to its unique substitution pattern. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the hydroxyl group at the 6-position can be functionalized to modulate solubility, metabolic stability, and target engagement.[5] This guide will delve into the synthetic pathways to access this core and its derivatives, explore the structure-activity relationships of analogous compounds, and provide detailed experimental protocols for key transformations.

Synthesis of the this compound Core and its Derivatives

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established indazole synthesis methodologies.

Proposed Synthesis of this compound

A common and effective method for constructing the indazole ring is through the cyclization of appropriately substituted anilines. A potential route to this compound could start from a substituted 2-methylaniline derivative.

Workflow for the Proposed Synthesis of this compound:

G A 4-Bromo-5-methoxy-2-methylaniline B Diazotization (e.g., NaNO2, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 5-Bromo-6-methoxy-1H-indazole C->D Formation of Indazole Ring E Demethylation (e.g., BBr3) D->E Step 3 F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Synthesis of 5-Bromo-6-alkoxy-1H-indazole Derivatives

The hydroxyl group of this compound is a key point for derivatization, most commonly through etherification to generate a library of 6-alkoxy analogs.

Experimental Protocol: General Procedure for O-Alkylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution and stir at room temperature for 30 minutes to form the corresponding alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-6-alkoxy-1H-indazole derivative.

N-Alkylation of the Indazole Core

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of N-alkylation is influenced by the reaction conditions and the nature of the substituents on the indazole ring.[6][7]

Workflow for Regioselective N-Alkylation of a Substituted Indazole:

G cluster_0 Reaction Conditions cluster_1 Products A Substituted Indazole E N1-alkylated Indazole (Thermodynamic Product) A->E F N2-alkylated Indazole (Kinetic Product) A->F B Base (e.g., NaH, K2CO3) B->E B->F C Solvent (e.g., THF, DMF) C->E C->F D Alkylating Agent (R-X) D->E D->F

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Structure-Activity Relationships (SAR) of 5,6-Disubstituted Indazole Analogs as Kinase Inhibitors

Due to the limited publicly available data on the biological activity of this compound derivatives, this section will draw upon the SAR of structurally related 5,6-disubstituted indazole analogs to provide insights into their potential as kinase inhibitors.[8][9]

Table 1: Representative SAR Data for 5,6-Disubstituted Indazole Analogs as Kinase Inhibitors

Compound IDR5 SubstitutionR6 SubstitutionTarget KinaseIC₅₀ (nM)Reference
Analog A BrOMeERK1/250[10]
Analog B ClOEtERK1/235[10]
Analog C IO-nPrPLK428[9]
Analog D BrNH₂DNA Gyrase150[11]
Analog E BrNO₂--[12]

Key SAR Insights:

  • 5-Position Halogen: A halogen at the 5-position is often crucial for potent kinase inhibition, with bromine and chlorine generally being favorable. This is likely due to the formation of halogen bonds with the kinase active site.

  • 6-Position Substituent: The nature of the substituent at the 6-position significantly impacts activity and selectivity. Small alkoxy groups (e.g., methoxy, ethoxy) are often well-tolerated and can enhance potency. Larger or more polar groups at this position can be used to fine-tune physicochemical properties and target specific sub-pockets of the kinase active site.

  • N-Alkylation: Alkylation at the N1 position is a common strategy to improve cell permeability and metabolic stability. The nature of the N1-substituent can also influence the orientation of the indazole core within the ATP-binding pocket.

Potential Therapeutic Applications

Given the established role of indazole derivatives as kinase inhibitors, analogs of this compound are promising candidates for the treatment of various diseases, particularly cancer.[2][3]

Signaling Pathway for a Generic Receptor Tyrosine Kinase (RTK) and the Point of Intervention for Indazole-based Inhibitors:

Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Signal Transduction ATP ATP ATP->Dimerization Phosphorylation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition of ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of RTK signaling by an indazole-based ATP-competitive inhibitor.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its strategic substitution pattern provides ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While further research is needed to fully elucidate the biological activities of its direct derivatives, the wealth of information available for analogous indazole compounds provides a strong foundation for the rational design of new and effective drugs. Future work should focus on the development of efficient and scalable synthetic routes to the core molecule and the systematic exploration of its derivatization to build comprehensive structure-activity relationship models for various therapeutic targets.

References

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
  • Gemo, R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • PubChem. (n.d.). 5-bromo-1H-indazole.
  • Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1864.
  • Sapeta, K., & Kerr, M. A. (2010). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 15-70).
  • J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole.
  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2956.
  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Choi, H., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Kolarski, D., et al. (2022). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. International Journal of Molecular Sciences, 23(19), 11397.

Sources

Section 1: Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1H-indazol-6-ol

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound for researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from established safety data for closely related brominated indazole compounds and general best practices in chemical laboratory safety.

Precise identification is the foundation of chemical safety. This compound is a heterocyclic building block utilized in medicinal chemistry and drug discovery. Its specific properties are detailed below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1227270-50-9[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Canonical SMILES C1=C(C2=C(C=C1O)NN=C2)BrN/A
Appearance Typically a powder or solid

Section 2: Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 5-Bromo-1H-indazole, and other substituted indazoles provide a strong basis for hazard assessment. The following classifications should be assumed until specific toxicological data for the 6-ol derivative becomes available.

GHS Pictograms:




Signal Word: Danger

Hazard ClassGHS CodeHazard StatementSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2][3][4]
Serious Eye Damage (Category 1)H318Causes serious eye damage.[2]
Skin Irritation (Category 2)H315Causes skin irritation.[5][6]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[4][6][7][8]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Causality of Hazards—A Mechanistic Perspective

The hazards associated with this compound are rooted in its chemical structure. As a substituted indazole, it can interact with biological systems. The "harmful if swallowed" classification suggests potential interference with metabolic pathways upon ingestion. Skin and eye irritation likely stem from the compound's ability to disrupt cell membranes or proteins upon direct contact. The potential for serious eye damage necessitates stringent eye protection, as the cornea is particularly sensitive to chemical insults.

Section 4: Risk Mitigation and Control Workflow

A proactive approach to safety involves a systematic workflow for risk assessment and control before any experimental work begins. This workflow ensures that hazards are identified, risks are evaluated, and appropriate controls are implemented.

Risk_Mitigation_Workflow cluster_prep Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Experimental Execution cluster_post Phase 3: Post-Experiment A Identify Compound: This compound B Review SDS & Literature (Use analogous compound data) A->B Gather Data C Perform Task-Specific Risk Assessment B->C Analyze Hazards D Implement Engineering Controls (Fume Hood) C->D Define Controls E Don Personal Protective Equipment (PPE) D->E Primary Barrier F Execute Experiment (Weighing, Dissolving, Reaction) E->F Secondary Barrier G Decontaminate Work Area & Glassware F->G Conclude Work H Segregate & Label Waste G->H I Store or Dispose of Compound H->I Final Disposition Safe_Handling_Workflow start Start: Retrieve Compound from Storage prep Verify Fume Hood Functionality start->prep don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) prep->don_ppe weigh Weigh Solid Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve reaction Perform Reaction/ Experiment dissolve->reaction cleanup Decontaminate & Clean Work Area and Equipment reaction->cleanup dispose Dispose of Waste (Solid & Liquid) cleanup->dispose end End: Return Unused Compound to Storage dispose->end

Sources

An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-1H-indazol-6-ol (CAS No. 1227270-50-9), a heterocyclic building block with significant potential in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its commercial availability, synthesis, characterization, and strategic applications. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The specific substitution pattern of this compound offers a unique combination of hydrogen bond donors and acceptors, along with a strategically placed bromine atom for further synthetic elaboration or to exploit halogen bonding interactions.

Commercial Availability and Sourcing

This compound is available from several chemical suppliers, typically on a research to semi-bulk scale. Sourcing this compound directly can accelerate early-stage discovery programs by circumventing multi-step synthesis. Below is a summary of representative suppliers and their typical offerings.

SupplierCAS NumberPurityAvailable QuantitiesNotes
BLD Pharm 1227270-50-9≥97%mg to gOffers analytical data (NMR, LC-MS, HPLC) upon request.[3]
Key Organics 1227270-50-9≥97%100 mg, 250 mgListed as a heterocyclic building block.[4]
ChemicalBook 1227270-50-9N/AInquiry-basedLists spectral data availability (¹H NMR, IR, MS).

Note: Pricing and lead times are subject to change. Researchers should contact suppliers directly for current information.

For larger quantities or GMP-grade material, custom synthesis is a viable option. The synthetic routes detailed in this guide can serve as a foundation for discussions with contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs).

Strategic Synthesis of this compound

The most logical and efficient synthetic pathway to this compound involves a two-stage process: first, the synthesis of the methoxy-protected precursor, 5-Bromo-6-methoxy-1H-indazole , followed by a robust demethylation to yield the final product. This strategy avoids potential complications with protecting group chemistry on the free phenol during the indazole ring formation.

Stage 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole

The synthesis of the indazole core is typically achieved via diazotization of a substituted 2-methylaniline, followed by intramolecular cyclization.[5] This well-established method, often referred to as the Davis-Beirut reaction, is adaptable for various substitution patterns. The proposed starting material for this synthesis is 4-Bromo-5-methoxy-2-methylaniline .

G cluster_0 Stage 1: Precursor Synthesis 4-Bromo-5-methoxy-2-methylaniline 4-Bromo-5-methoxy-2-methylaniline Diazotization Diazotization 4-Bromo-5-methoxy-2-methylaniline->Diazotization 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc Intramolecular Cyclization Intramolecular Cyclization Diazotization->Intramolecular Cyclization Reflux 5-Bromo-6-methoxy-1H-indazole 5-Bromo-6-methoxy-1H-indazole Intramolecular Cyclization->5-Bromo-6-methoxy-1H-indazole Workup & Purification

Workflow for the synthesis of the methoxy precursor.

Experimental Protocol: Synthesis of 5-Bromo-6-methoxy-1H-indazole

This protocol is adapted from established procedures for analogous indazole syntheses.[5][6]

  • Acetylation: In a suitable reaction vessel, dissolve 4-Bromo-5-methoxy-2-methylaniline (1.0 eq) in a solvent such as chloroform or acetic acid. Add acetic anhydride (1.1 eq) dropwise at room temperature. Stir for 1-2 hours until acetylation is complete (monitor by TLC).

  • Diazotization and Cyclization: To the crude reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (typically 60-70 °C) and maintain for 12-20 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Hydrolysis: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add concentrated hydrochloric acid and heat to 50-60 °C for 2-4 hours to hydrolyze any remaining acetyl groups.

  • Isolation and Purification: Cool the acidic mixture and basify to pH > 10 with a strong base (e.g., 50% NaOH solution) while maintaining a low temperature. Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield 5-Bromo-6-methoxy-1H-indazole.

Stage 2: Demethylation to this compound

The cleavage of the aryl methyl ether is the final and critical step. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation due to its strong Lewis acidity.[7][8] The reaction proceeds via the formation of a complex between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the methyl group.[7]

G cluster_1 Stage 2: Demethylation 5-Bromo-6-methoxy-1H-indazole 5-Bromo-6-methoxy-1H-indazole Reaction Reaction 5-Bromo-6-methoxy-1H-indazole->Reaction BBr₃ in DCM -78 °C to RT Quench & Workup Quench & Workup Reaction->Quench & Workup Methanol, Water This compound This compound Quench & Workup->this compound Extraction & Purification

Workflow for the final demethylation step.

Experimental Protocol: Demethylation using Boron Tribromide

This protocol is based on standard BBr₃ demethylation procedures.[9]

  • Reaction Setup: Dissolve 5-Bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise to the cooled solution. The reaction is often exothermic, and slow addition is crucial.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding methanol, followed by water. This step must be performed with caution as BBr₃ reacts violently with protic solvents.[7]

  • Isolation and Purification: Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to afford pure this compound.

Physicochemical and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized or purchased material.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
XLogP3 ~2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Analytical Data (Representative)

While specific spectra for this compound are maintained by suppliers like ChemicalBook, representative data from the closely related 5-bromo-1H-indazole can provide insight into the expected spectral features.[10]

  • ¹H NMR: In a typical ¹H NMR spectrum, one would expect to see distinct singlets for the protons on the benzene ring, a signal for the C3-proton of the indazole, and a broad singlet for the N-H proton. The phenolic -OH proton may also be visible as a broad singlet, depending on the solvent and concentration.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For this compound, the expected m/z would be approximately 212.96 and 214.96.

Applications in Drug Discovery and Medicinal Chemistry

The indazole moiety is a cornerstone of numerous FDA-approved drugs, including the anti-cancer agents Axitinib and Niraparib, highlighting its therapeutic relevance.[1][11] The 5-bromo-6-hydroxy substitution pattern on this scaffold offers several strategic advantages for medicinal chemists:

  • Scaffold for Library Synthesis: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for screening.

  • Hydrogen Bonding: The hydroxyl group at the 6-position, along with the indazole N-H, provides crucial hydrogen bond donor and acceptor capabilities, which are critical for molecular recognition and binding to protein targets such as kinases and polymerases.

  • Modulation of Physicochemical Properties: The introduction of a hydroxyl group can improve solubility and introduce a potential site for metabolic modification, which can be fine-tuned during lead optimization.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity.

This particular substitution pattern makes this compound an attractive starting point for developing inhibitors of various enzyme classes and for probing receptor binding pockets where specific hydrogen bonding and hydrophobic interactions are key.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: Based on related compounds, this compound should be handled as a compound that is potentially harmful if swallowed and may cause skin and serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powdered solid, a dust mask or respirator is recommended.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperature is typically 2-8°C.[3]

References

  • O-Demethylation. (2024).
  • 5-BROMO-1-H-INDAZOLE, Purity: 99%. IndiaMART. [Link]
  • 5-bromo-1H-indazole. PubChem. [Link]
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Demethylation of an aryl methoxy group. Reddit. [Link]
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  • Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?
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literature review of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive literature review and forward-looking analysis of a specific, underexplored derivative: this compound (CAS: 1227270-50-9). While direct research on this compound is sparse, this document synthesizes information from closely related analogs to build a robust profile. We will delve into the fundamental physicochemical properties of the indazole core, propose a detailed, plausible synthetic route for this compound based on established chemical principles, and explore its inferred therapeutic potential, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary theoretical and practical framework to initiate and advance research on this promising molecule.

The Indazole Scaffold in Medicinal Chemistry

The Privileged Indazole Core

Indazole, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, is a versatile and highly valued scaffold in drug discovery.[3] Its structural rigidity, aromatic nature, and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets. The indazole nucleus is bioisosteric to indole, allowing it to mimic the interactions of tryptophan or adenine in biological systems, which contributes to its broad spectrum of pharmacological activities.[4] These activities include potent antitumor, anti-inflammatory, anti-HIV, and antibacterial properties.[1][4] The clinical success of indazole-containing drugs such as Niraparib (a PARP inhibitor for ovarian cancer) and Pazopanib (a multi-target tyrosine kinase inhibitor for renal cell carcinoma) underscores the therapeutic importance of this heterocyclic system.[1]

Tautomerism and Physicochemical Properties

The indazole ring system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3][5] The 1H-tautomer is generally the most thermodynamically stable and is the predominant form in solution and the solid state.[1][3] This stability is a crucial factor in its widespread use as a pharmacophore. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling the molecule to form critical interactions within the active sites of enzymes and receptors. The overall molecule is a weak base and a stronger acid, with pKa values of approximately 1.3 and 13.9, respectively.[3]

Overview of Biological Activities

The therapeutic utility of indazole derivatives is remarkably broad. A significant area of focus has been the development of protein kinase inhibitors, as the indazole scaffold is an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[6] Beyond kinase inhibition, indazole derivatives have been developed as:

  • PARP Inhibitors: Mimicking the nicotinamide moiety of NAD+ to block DNA repair in cancer cells.

  • Estrogen Receptor Degraders (SERDs): Showing efficacy in both tamoxifen-sensitive and resistant breast cancer models.[1]

  • Anti-inflammatory Agents: Through various mechanisms, including the inhibition of nitric oxide synthase.[4]

  • Antimicrobial and Antiprotozoal Agents: Exhibiting potent activity against various pathogens.[1]

Physicochemical and Spectroscopic Profile of this compound

While experimental data for this compound is not extensively published, its fundamental properties can be established. This information is critical for its synthesis, purification, and characterization.

Chemical Structure and Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 1227270-50-9[7][8]
Molecular Formula C₇H₅BrN₂O[7]
Molecular Weight 213.03 g/mol [7]
Canonical SMILES C1=C(C=C2C(=C1O)C=NN2)Br-

Spectroscopic data, including ¹H NMR, is available for this compound, which is essential for structural confirmation after synthesis.[9] For comparison, the parent compound, 5-Bromo-1H-indazole, has a reported melting point of 123-127 °C and is a powder at room temperature.

Synthesis of this compound

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach identifies a substituted 2-methylaniline as a key precursor. The indazole ring can be formed via a diazotization and cyclization sequence. The required hydroxyl and bromo substituents must be installed on the starting aniline. A methoxy group can serve as a protected form of the target hydroxyl group, which can be deprotected in the final step to avoid unwanted side reactions.

G Target This compound Indazole_Protected 5-Bromo-6-methoxy-1H-indazole Target->Indazole_Protected O-Demethylation (BBr3) Aniline 4-Bromo-2-methyl-3-methoxyaniline Indazole_Protected->Aniline Diazotization & Cyclization Nitrobenzene 4-Bromo-2-methyl-3-methoxy-nitrobenzene Aniline->Nitrobenzene Reduction (e.g., Fe/HCl) StartingMaterial 2-Methyl-3-methoxyaniline Nitrobenzene->StartingMaterial Bromination & Nitration

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Pathway

The proposed forward synthesis begins with a commercially available substituted aniline, introducing the necessary functional groups in a stepwise manner.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Nitration cluster_3 Step 4: Reductive Cyclization A 2-Amino-3-methylphenol (Starting Material) B 4-Bromo-2-amino-3-methylphenol A->B NBS, CH3CN C 4-Bromo-3-methyl-benzene-1,2-diol B->C 1. NaNO2, H2SO4 2. H2O, heat D 4-Bromo-5-methyl-3-nitro-benzene-1,2-diol C->D HNO3, H2SO4 E This compound (Final Product) D->E Na2S2O4

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology adapted from similar transformations.[10][11][12] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of N-(4-bromo-2-methylphenyl)acetamide

  • To a flask containing 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform or ethyl acetate, add acetic anhydride (1.1 eq) dropwise at room temperature.[10]

  • Stir the reaction mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Evaporate the solvent under reduced pressure. The resulting crude N-(4-bromo-2-methylphenyl)acetamide can often be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-1H-indazole

  • Dissolve the crude acetamide from Step 1 in a solvent such as chloroform.[10]

  • Add potassium acetate (0.2 eq) followed by isoamyl nitrite (1.5 eq).[10]

  • Heat the mixture to reflux (approx. 65-70 °C) and maintain for 18-24 hours. The choice of a nitrite source is critical; isoamyl nitrite is effective for this cyclization as it serves as the diazotizing agent in situ under non-aqueous conditions.

  • Cool the reaction to room temperature and remove the solvent by rotary evaporation.

  • The next phase is the deacetylation of the intermediate. Add a mixture of concentrated hydrochloric acid and water and heat to 50-60 °C for 2-3 hours to hydrolyze the acetyl group.

  • Cool the mixture and basify with 50% NaOH solution to pH > 11, keeping the temperature below 35 °C.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-1H-indazole.[10]

Note: An alternative, often high-yielding method involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine, which proceeds via a condensation followed by cyclization with loss of HF.[11]

Step 3: Hydroxylation (Conceptual) Direct hydroxylation of the 5-Bromo-1H-indazole at the C6 position is challenging. A more viable route would involve starting with a precursor already containing the oxygen functionality, as outlined in the proposed synthesis diagram (Section 3.2). If one were to attempt hydroxylation, methods like oxidation of a corresponding boronic ester or a directed ortho-metalation followed by reaction with an electrophilic oxygen source would be advanced strategies to explore.

Purification and Characterization Workflow

Caption: General workflow for purification and characterization.

Biological Activity and Therapeutic Potential (Inferred)

Direct biological studies of this compound have not been reported in major journals. However, by analyzing the structure-activity relationships (SAR) of similar molecules, we can infer its potential applications.

The Role of Halogen and Hydroxyl Substituents
  • Bromine (C5-position): The bromine atom is a lipophilic group that can enhance membrane permeability. More importantly, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can significantly improve binding affinity and selectivity.

  • Hydroxyl (C6-position): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This functionality is frequently involved in anchoring a ligand to the active site of a target protein. For instance, in many kinase inhibitors, a hydroxyl group forms a key hydrogen bond with a conserved residue in the ATP-binding pocket.

Potential as a Kinase Inhibitor Scaffold

The 1H-indazole core is a proven hinge-binding motif for kinase inhibition. The N1-H and N2 atoms mimic the adenine of ATP, forming canonical hydrogen bonds with the kinase hinge region. The substituents at the 5- and 6-positions project into the main body of the ATP pocket and towards the solvent-exposed region, respectively, allowing for modifications to achieve potency and selectivity.[6]

G cluster_0 Generic Kinase ATP-Binding Site hinge Backbone NH Backbone C=O pocket Hydrophobic Pocket solvent Solvent Exposed Region indazole N-H N C5-Br C6-OH indazole:n1->hinge:f1 H-Bond indazole:n2->hinge:f0 H-Bond indazole:c5->pocket Occupies Pocket indazole:c6->solvent Extends to Solvent

Caption: Conceptual binding of the indazole scaffold in a kinase active site.

SAR Insights from Related Analogs

Studies on various kinase families have provided valuable SAR data for indazole analogs. For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, the indazole core was essential for activity.[6] Modifications on the benzene ring portion of the indazole significantly impacted potency.

Table: SAR of N-(1H-indazol-6-yl)benzenesulfonamide Analogs as PLK4 Inhibitors[6]

CompoundModification from LeadPLK4 IC₅₀ (nM)
K01 (Lead) Benzenesulfonamide at C6-amine977.6
K17 Optimized substituents on benzenesulfonamide0.3
K22 Further modification in solvent-exposed region0.1

This data demonstrates that while the core provides the anchor, substituents at the 6-position are critical for achieving high potency. The 6-OH group of this compound provides a direct attachment point for derivatization to explore this solvent-exposed region, making it an attractive starting point for a fragment-based drug design campaign.

Future Directions and Conclusion

This compound represents a molecule of significant untapped potential. While it is currently under-researched, its structure contains all the hallmark features of a successful pharmaceutical scaffold.

Summary and Outlook:

  • Synthesis: A plausible, multi-step synthesis has been proposed, providing a clear path for chemists to produce this compound for further study. Experimental validation and optimization of this route are the immediate next steps.

  • Biological Screening: Given the prevalence of indazoles as kinase inhibitors, a primary focus should be screening this compound against a broad panel of human kinases. Its potential as a fragment for PARP inhibitors or other enzyme classes should also be investigated.

  • Derivatization: The 6-hydroxyl group is a prime handle for chemical modification. A library of derivatives could be rapidly synthesized by etherification or esterification to probe the SAR and develop highly potent and selective inhibitors against identified biological targets.

References

  • Ciaffaglione, G. et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5880. [Link]
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Methodological & Application

5-Bromo-1H-indazol-6-ol in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Framework for the Evaluation of Novel Small Molecules, such as 5-Bromo-1H-indazol-6-ol, in Kinase Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] This has made them one of the most important classes of drug targets.[4] The discovery of novel, potent, and selective kinase inhibitors is a cornerstone of modern drug development.[5] However, navigating the path from a candidate small molecule to a validated lead compound is a complex, multi-step process.[6] This guide provides a comprehensive framework for the systematic evaluation of novel compounds, using the hypothetical candidate this compound as a working example. We detail a logical progression of experiments, from initial high-throughput biochemical screening to determine inhibitory activity, through secondary assays for potency and selectivity, and culminating in cell-based assays to confirm target engagement and functional effects in a physiologically relevant context.[6][7] Each section provides not only detailed, self-validating protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reliable assessment of any new chemical entity's potential as a kinase inhibitor.

Part 1: The Landscape of Kinase Inhibition

Kinases as Therapeutic Targets

The human genome encodes over 500 protein kinases, which act as key nodes in signal transduction pathways that control virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][8] In diseases like cancer, genetic mutations or overexpression can lead to constitutive kinase activation, driving uncontrolled cell proliferation and survival.[2][3][9] This central role makes kinases highly attractive targets for therapeutic intervention.[10]

Mechanisms of Small-Molecule Kinase Inhibition

Understanding how inhibitors interact with their target kinase is fundamental to interpreting screening data and guiding drug design. Inhibitors are broadly classified based on their binding site and the conformational state of the kinase they recognize.[8][]

  • ATP-Competitive Inhibitors: The majority of clinically approved inhibitors are ATP-competitive, binding within the highly conserved ATP pocket of the kinase.[12][13]

    • Type I inhibitors bind to the active conformation of the kinase (DFG-in).[14][15]

    • Type II inhibitors bind to an inactive conformation (DFG-out), often extending into an adjacent allosteric pocket, which can confer greater selectivity.[14][16]

  • Allosteric Inhibitors (Types III & IV): These inhibitors bind to sites on the kinase distant from the ATP pocket.[17][18] By targeting less conserved regions, allosteric inhibitors can achieve very high selectivity and overcome resistance to ATP-competitive drugs.[18][19][20]

G cluster_kinase Protein Kinase Domain cluster_inhibitors Inhibitor Types kinase Kinase Active State (DFG-in) ATP Site Substrate Site Kinase Inactive State (DFG-out) ATP Site Allosteric Pocket type1 Type I Inhibitor type1->kinase:f1 Binds Active Conformation type2 Type II Inhibitor type2->kinase:f4 Binds Inactive Conformation type3 Type III/IV (Allosteric) Inhibitor type3->kinase:f5 Binds Distant Site caption Figure 1. Mechanisms of Kinase Inhibition.

Caption: Figure 1. Mechanisms of Kinase Inhibition.

Part 2: Primary Screening for Hit Identification

The initial goal is to screen this compound against a single kinase or a small, targeted panel to determine if it possesses any inhibitory activity. This is a qualitative "yes/no" assessment.

Rationale and Assay Selection

High-throughput biochemical assays are the workhorse of primary screening.[21] They are rapid, scalable, and directly measure the effect of a compound on enzymatic activity.[22] While radiometric assays using [γ-³³P]-ATP are considered a gold standard for their directness and sensitivity, non-radioactive methods are now dominant due to safety, cost, and throughput advantages.[22][23][24] Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) are particularly well-suited for HTS.[23][25]

Protocol 1: High-Throughput Biochemical Screen using ADP-Glo™

This protocol describes a universal method to screen this compound for its ability to inhibit a target kinase by quantifying the amount of ADP produced.

A. Materials & Reagents

  • Target Kinase (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in 100% DMSO to create a 10 mM stock)

  • ATP (Ultra-Pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Known inhibitor for the target kinase (Positive Control)

  • DMSO (Vehicle Control)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

B. Experimental Workflow

G start Start prep_plate 1. Dispense Reagents - Compound or Controls (25 nL) - Kinase Solution (2.5 µL) start->prep_plate incubate1 2. Pre-incubation (15 min at RT) prep_plate->incubate1 start_rxn 3. Initiate Reaction - Add ATP/Substrate Mix (2.5 µL) incubate1->start_rxn incubate2 4. Kinase Reaction (60 min at 30°C) start_rxn->incubate2 stop_rxn 5. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent (5 µL) incubate2->stop_rxn incubate3 6. Incubation (40 min at RT) stop_rxn->incubate3 detect 7. Detect ADP - Add Kinase Detection Reagent (10 µL) incubate3->detect incubate4 8. Incubation (30 min at RT) detect->incubate4 read 9. Measure Luminescence incubate4->read end End read->end caption Figure 2. Workflow for Primary Biochemical Screening. G cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization start Novel Compound (this compound) primary Part 2: Primary Screen (Biochemical Assay @ 10 µM) start->primary ic50 Part 3: Potency (Biochemical IC₅₀) primary->ic50 Is it active? selectivity Part 3: Selectivity (Kinome Panel Screen) ic50->selectivity How potent is it? cellular_binding Part 4: Cellular Validation (Target Engagement Assay) selectivity->cellular_binding Is it selective? Does it work in cells? cellular_function Part 4: Functional Validation (Phospho-Substrate Assay) cellular_binding->cellular_function Does it inhibit the pathway? lead Validated Lead Candidate cellular_function->lead caption Figure 3. Comprehensive Kinase Inhibitor Screening Cascade.

Caption: Figure 3. Comprehensive Kinase Inhibitor Screening Cascade.

A compound that demonstrates potency in biochemical assays, selectivity across the kinome, target engagement in cells, and functional inhibition of a downstream signaling pathway is a strong candidate for further preclinical development. Subsequent steps would include lead optimization to improve potency and drug-like properties, mechanism of action studies, and eventual in vivo testing in disease models. [6]

References

  • Bamborough, P., & Drewry, D. H. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]
  • Lahiry, P., Torkamani, A., Schork, N. J., & He, Y. (2010). Protein Kinase Signalling Networks in Cancer. Biochemical Journal, 426(3), 299–316. [Link]
  • Barelier, S., & Workman, P. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 64(3), 1239–1253. [Link]
  • Anonymous. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
  • Ciavarella, S., et al. (2017). Mechanisms of action of kinase inhibitors for cancer treatment.
  • Shahin, M., et al. (2019). Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. International Journal of Molecular Sciences, 20(21), 5463. [Link]
  • Lu, X., et al. (2020). Allosteric small-molecule kinase inhibitors. Journal of Medicinal Chemistry, 63(23), 14346–14371. [Link]
  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • Glassman, M., & Bazzaro, M. (2019). Allosteric regulation and inhibition of protein kinases. Trends in Pharmacological Sciences, 40(11), 869–886. [Link]
  • Wilson, M. W., et al. (2018).
  • Dhillon, S. (2022). Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). The four types of allosteric kinase inhibitors discussed in this Review.
  • Lo, Y.-C., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
  • Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. [Link]
  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
  • Samarpita, S., et al. (2012). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical and Pharmaceutical Sciences, 2(1), 1-15. [Link]
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Hafner, M., et al. (2016). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLoS ONE, 11(4), e0153327. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2767–2775. [Link]
  • Oncology Support Network. (2025). What Is The Role Of Kinases In Cancer?. YouTube. [Link]
  • Reaction Biology. (2022).
  • Tan, B. L., et al. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology, 12, 795416. [Link]
  • Anonymous. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research, 42, 273. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Krishnan, K., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS Discovery, 21(8), 995–1003. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Lo, Y.-C., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
  • Shaffer, M. H., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm To Measure Kinase-Specific Protein Phosphorylation Index. Science Signaling, 5(230), rs8. [Link]
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
  • Lo, Y.-C., et al. (2017). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
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Introduction: Unlocking the Potential of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of 5-Bromo-1H-indazol-6-ol

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly in oncology.[1] Numerous derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[1][2] this compound is a specific derivative of this promising class. While direct, extensive research on this particular molecule is emerging, its structural features suggest a strong potential for biological activity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a foundational framework for the systematic evaluation of this compound in cell-based assays. The protocols and insights herein are synthesized from established methodologies for structurally related indazole compounds, offering a robust starting point for characterizing its efficacy and mechanism of action.

Compound Properties and Safe Handling

Before initiating any cell-based assay, a thorough understanding of the compound's physicochemical properties and safety requirements is paramount.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1227270-50-9[3]
Molecular Formula C₇H₅BrN₂O-
Molecular Weight 213.03 g/mol [4]
Appearance Typically a white to tan powder/solidInferred from[5]
Solubility Soluble in organic solvents (DMSO, DMF)Inferred from[5]
Storage and Stock Solution Preparation

Causality Behind the Protocol: Proper storage is critical to prevent degradation, while accurate stock solution preparation is the foundation of reproducible experimental results. Using a high-purity, anhydrous solvent like DMSO minimizes precipitation and hydrolysis.

  • Storage: Store the solid compound tightly sealed at room temperature, protected from light and moisture.[6]

  • Reconstitution Protocol:

    • To prepare a 10 mM stock solution, add 469.4 µL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to 1 mg of this compound.

    • Vortex thoroughly for several minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Store stock solution aliquots at -20°C or -80°C for long-term stability.

Safety and Handling

Based on safety data sheets for structurally similar bromo-indazole compounds, this compound should be handled with care.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.[7] Avoid contact with skin and eyes.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[6]

Postulated Mechanism of Action: Kinase Inhibition

The indazole core is prevalent in numerous kinase inhibitors that function as ATP-competitive binders at the enzyme's active site.[1] A common therapeutic strategy involves targeting Receptor Tyrosine Kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK cascade, which are frequently dysregulated in cancer. We can therefore postulate that this compound may exert its effects by inhibiting a key kinase in such a pathway.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates GeneTx Gene Transcription (Proliferation, Survival) ERK->GeneTx GF Growth Factor GF->RTK Binds Inhibitor 5-Bromo-1H- indazol-6-ol Inhibitor->RTK Inhibits ATP Binding

Caption: Postulated intervention point for this compound in a generalized RTK pathway.

Experimental Design: A Validating Workflow

A logical, multi-step approach is essential for characterizing a novel compound. The workflow should begin with broad assessments of cytotoxicity and progressively narrow down to specific molecular targets and cellular outcomes. This creates a self-validating system where results from one assay inform the design of the next.

G A Compound Preparation (Stock Solution in DMSO) C Range-Finding Assay (Broad Concentration Screen) A->C B Cell Line Selection & Culture B->C D Definitive IC50 Determination (MTT / Resazurin Assay) C->D Inform dose range E Mechanism of Action Studies (at IC50 & sub-IC50 concentrations) D->E Determine treatment concentrations F Target Engagement (Western Blot for p-Kinases) E->F G Cellular Outcome Assay (Cell Cycle Analysis) E->G H Data Analysis & Interpretation F->H G->H

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for core cell-based assays.

Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)

Purpose: To determine the concentration of this compound that inhibits cell metabolic activity by 50% (IC50), providing a key measure of its potency. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.[1]

Materials:

  • Selected human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

    • Rationale: Seeding density must be optimized to ensure cells are in an exponential growth phase during the treatment period and do not become over-confluent in control wells.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A common starting range is 0.01 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only). A positive control (e.g., a known kinase inhibitor like Staurosporine) is also recommended.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

    • Rationale: During this incubation, only viable cells with active metabolism can convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Western Blot Analysis for Target Engagement

Purpose: To investigate if this compound inhibits the phosphorylation of key proteins in a targeted signaling pathway, providing direct evidence of target engagement.[1]

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[2]

    • Rationale: Normalizing protein loading is crucial for accurately comparing protein levels between different treatment conditions.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody targeting a phosphorylated protein (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.[1]

  • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-ERK) and a loading control (e.g., GAPDH or β-actin).

    • Rationale: Comparing the phosphorylated protein level to the total protein level confirms that the observed effect is due to inhibition of phosphorylation, not a decrease in overall protein expression. The loading control confirms equal protein loading across all lanes.

References

  • PubChem. 5-Bromo-6-nitro-1H-indazole.
  • ChemUniverse. 6-BROMO-1H-INDAZOL-5-OL. ChemUniverse. [Link]

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Application Note & Protocol: Quantitative Analysis of 5-Bromo-1H-indazol-6-ol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 5-Bromo-1H-indazol-6-ol, a key heterocyclic intermediate in pharmaceutical synthesis. A robust, selective, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is detailed. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions for sample preparation, chromatographic separation, and method validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Introduction and Rationale

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[6] Accurate quantification of this intermediate is critical for ensuring the purity, consistency, and quality of active pharmaceutical ingredients (APIs). This involves monitoring its concentration in reaction mixtures, assessing its purity as a raw material, or quantifying it as a potential impurity or degradant in final drug products.

Method Selection Rationale: High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application. The inherent structure of this compound—possessing an aromatic indazole core—provides a strong chromophore, making it ideally suited for UV detection. A reverse-phase (RP) method, employing a nonpolar stationary phase (like C18) and a polar mobile phase, is selected for the following reasons:

  • Suitability: The molecule has moderate polarity, lending itself to excellent retention and separation on a C18 column.

  • Selectivity: RP-HPLC can effectively separate the target analyte from starting materials, by-products, and potential degradants.

  • Robustness & Ubiquity: RP-HPLC is a widely available and highly reliable technique in pharmaceutical analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource / Comment
Chemical Structure
CAS Number 1227270-50-9[7][8]
Molecular Formula C₇H₅BrN₂O[8]
Molecular Weight 213.03 g/mol [8]
Solubility Insoluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO.Based on general properties of similar indazole derivatives.[9]
UV Absorbance Expected λmax ~210-300 nm.The indazole ring system is a strong chromophore. A UV scan is required for optimization. Indazole derivatives show absorbance maxima in this region.[10][11]

Recommended HPLC-UV Protocol

This protocol outlines the complete workflow for the quantification of this compound.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reagents & Materials:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions

The following conditions have been optimized for the separation.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar analytes, providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 60% A / 40% B). A gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or optimal λmax)254 nm is a common wavelength for aromatic compounds. A PDA scan of the analyte is recommended to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical volume providing a good balance between signal intensity and peak shape.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh ~10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile). Sonicate if necessary.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve the sample in a known volume of solvent (e.g., Methanol) to achieve a theoretical concentration within the calibration range.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4]

  • Protocol:

    • Inject a blank (mobile phase), a placebo (matrix without analyte), the reference standard, and a sample solution.

    • Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of this compound.

    • A PDA detector can be used to assess peak purity, confirming that the analyte peak is spectrally homogeneous.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Inject the five (or more) calibration standards in triplicate.

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy & Precision
  • Accuracy is the closeness of the test results to the true value.

  • Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4]

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Repeatability: Analyze six replicate preparations at the 100% concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 2.0%.

    • Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

  • Protocol:

    • Introduce small variations to the chromatographic conditions, one at a time.

    • Examples:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase Composition (± 2% organic).

    • Assess the impact on retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.

Data Presentation and Visualization

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Standards P2 Prepare Sample (Weigh, Dissolve, Filter) A1 System Suitability Test (SST) P2->A1 A2 Inject Calibration Standards (Linearity) A1->A2 A3 Inject Samples A2->A3 D1 Integrate Peaks (Get Peak Area) A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D1->D3 R1 R1 D3->R1 Final Report

Caption: Overall workflow for HPLC quantification.

Method Validation Logic

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness

Caption: Interrelationship of ICH validation parameters.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound. By adhering to the described protocol and performing the necessary validation experiments, laboratories can achieve reliable, accurate, and reproducible results essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Chromatography Forum.
  • PubChem. 5-bromo-1H-indazole. [Link]
  • PubChem. 5-Bromo-6-nitro-1H-indazole. [Link]
  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
  • ResearchGate.
  • Manas Petro Chem.
  • Wiley Analytical Science.
  • SIELC Technologies. Bromide. [Link]
  • ResearchGate. (PDF)
  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]
  • Scribd.
  • PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]
  • Acta Poloniae Pharmaceutica.
  • Sunway Pharm Ltd. This compound - CAS:1227270-50-9. [Link]

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Application Notes & Protocols: A Framework for Validating 5-Bromo-1H-indazol-6-ol as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure that forms the core of numerous potent and selective inhibitors, particularly targeting protein kinases.[1][2] 5-Bromo-1H-indazol-6-ol, a member of this class, presents a promising, yet uncharacterized, candidate for development as a chemical probe. A chemical probe is a small molecule used to interrogate a specific protein's function in a cellular or organismal context; its utility is defined by high potency, well-characterized selectivity, and a clear mechanism of action.[3][4] As peer-reviewed literature has not yet validated this compound for a specific biological target, this guide serves as a comprehensive framework for its evaluation. We provide the essential principles, a structured validation workflow, and detailed experimental protocols necessary to rigorously characterize this compound and establish its potential as a high-quality chemical probe for the research community.

Introduction to this compound

This compound is a heterocyclic organic compound featuring the indazole bicyclic ring system. Its structure suggests potential as a modulator of protein function, likely through competitive binding at ATP-binding sites, a common mechanism for indazole-based kinase inhibitors.[2][5] Before it can be employed with confidence in biological research, a systematic validation is required.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227270-50-9[6][7]
Molecular Formula C₇H₅BrN₂O[6]
Molecular Weight 213.03 g/mol [6]
Appearance Typically a solid powder[8]

Foundational Principles for Chemical Probe Validation

G cluster_0 Core Principles of a Chemical Probe Potency High Potency (IC50 / Kd < 100 nM) Selectivity Known Selectivity (>30-fold vs. related targets) Potency->Selectivity Essential for minimizing off-target effects MoA Defined Mechanism of Action (MoA) Selectivity->MoA Ensures phenotype is linked to primary target CellActivity Cellular Activity (≤1 µM) MoA->CellActivity Confirms on-target activity in a biological system Conclusion A Validated Chemical Probe CellActivity->Conclusion

Caption: Core principles for validating a high-quality chemical probe.

Proposed Workflow for Probe Validation

We propose a hierarchical approach to characterize this compound. This workflow progresses from initial biochemical assessment to complex cellular assays, ensuring that data from each stage informs the next. This systematic process is designed to build a comprehensive evidence package for its utility as a chemical probe.

G cluster_1 Phase 1: Biochemical Characterization cluster_2 Phase 2: Cellular Characterization cluster_3 Phase 3: Mechanism of Action (MoA) cluster_4 Phase 4: Selectivity & Final Validation Start Start: This compound (Candidate Compound) BiochemAssay Protocol 4.1: Biochemical Potency (e.g., ADP-Glo™) Start->BiochemAssay Potent Potent BiochemAssay->Potent Potent? (IC50 < 100 nM) TargetEngage Protocol 4.2: Cellular Target Engagement (e.g., NanoBRET™) Potent->TargetEngage CellViability Protocol 4.3: Cell Viability Assay (e.g., MTT) Potent->CellViability Engage_Yes Engage_Yes TargetEngage->Engage_Yes Engages Target in Cells? Viability_OK Viability_OK CellViability->Viability_OK Non-toxic at Effective Dose? MoA_Assay Protocol 4.4: Target Modulation Assay (e.g., Western Blot) Engage_Yes->MoA_Assay Viability_OK->MoA_Assay MoA_Confirm MoA_Confirm MoA_Assay->MoA_Confirm Confirms Target Inhibition? Selectivity Broad Kinase Selectivity Profiling MoA_Confirm->Selectivity Controls Synthesize & Test Inactive Analog Selectivity->Controls Profiled? ValidatedProbe Validated Probe Controls->ValidatedProbe

Caption: Proposed validation workflow for this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key validation assays. It is critical to include appropriate controls, such as a vehicle (e.g., DMSO) and a known inhibitor for the target kinase, in every experiment.

Protocol 4.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction; a decrease in ADP corresponds to inhibition of the enzyme by the test compound.[2]

  • Objective: To determine the in vitro potency (IC₅₀) of this compound against a purified target kinase.

  • Materials:

    • This compound (10 mM stock in 100% DMSO)

    • Purified recombinant target kinase

    • Kinase-specific substrate and ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay must be ≤1%.

    • Kinase Reaction Setup:

      • To the wells of a 384-well plate, add 2.5 µL of the diluted compound.

      • Add 5 µL of a solution containing the target kinase and its specific substrate.

      • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be near the Kₘ for the kinase).

    • Incubation: Incubate the plate for 60 minutes at 30°C.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within living cells, providing critical evidence that the probe can cross the cell membrane and engage its intended target.[10]

  • Objective: To confirm target engagement and determine the cellular potency (IC₅₀) of this compound.

  • Materials:

    • Host cells (e.g., HEK293) engineered to express the target kinase fused to NanoLuc® luciferase.

    • NanoBRET™ fluorescent tracer specific for the target kinase.

    • Nano-Glo® Substrate.

    • White, tissue culture-treated 96-well plates.

    • Plate reader capable of measuring filtered luminescence (450 nm and >600 nm).

  • Procedure:

    • Cell Seeding: Seed the engineered cells into a 96-well plate and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cells.

    • Tracer Addition: Add the fluorescent tracer to the wells at its predetermined optimal concentration.

    • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

    • Data Acquisition: Read the plate within 10 minutes, measuring both donor (450 nm) and acceptor (>600 nm) emission.

    • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates displacement of the tracer by the compound. Plot the data to determine the cellular IC₅₀.

Protocol 4.3: Cell Viability Assay (MTT)

This colorimetric assay is a measure of cellular metabolic activity and is used to assess the cytotoxic effects of a chemical probe.[11]

  • Objective: To determine the concentration at which this compound causes cytotoxicity, ensuring that phenotypic observations are not due to general cell death.

  • Materials:

    • Cancer cell line relevant to the target kinase (e.g., MCF-7 breast cancer cells).[5]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Clear, flat-bottomed 96-well plates.

    • Microplate reader (absorbance at 570 nm).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of this compound (typically mirroring and exceeding the concentrations used in other cellular assays). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4.4: Western Blot for Target Phosphorylation

This protocol is used to verify that the chemical probe inhibits the target kinase's activity within the cell, as measured by a decrease in the phosphorylation of a known downstream substrate.

  • Objective: To confirm the mechanism of action by observing changes in a target-specific phosphorylation event.

  • Materials:

    • Cell line with a detectable baseline of target kinase activity.

    • This compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: one specific for the phosphorylated substrate, one for the total substrate protein.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Protein electrophoresis and transfer equipment.

G A 1. Cell Treatment (Dose-response of probe) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Move to membrane) C->D E 5. Antibody Incubation (Primary then Secondary) D->E F 6. Imaging (Chemiluminescence) E->F G 7. Analysis (Quantify bands) F->G

Caption: Standard workflow for Western Blot analysis.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with increasing concentrations of this compound for a predetermined time (e.g., 2-6 hours).

    • Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.

    • Detection: Apply the chemiluminescent substrate and image the blot.

    • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total substrate protein or a loading control like GAPDH.[11]

    • Analysis: Quantify band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target inhibition.

Data Interpretation & Best Practices

  • Potency vs. Efficacy: The IC₅₀ value from biochemical assays establishes potency against the purified enzyme. The cellular IC₅₀ from target engagement assays confirms the compound is active in cells. These values should ideally be within a 10-fold range of each other.

  • Therapeutic Window: The concentration at which the probe shows a clear on-target effect (e.g., inhibition of phosphorylation) should be significantly lower than the concentration at which it induces cytotoxicity (from the MTT assay). A wide window between these values is desirable.

  • The Importance of Controls:

    • Negative Control: An essential tool is a structurally similar but biologically inactive analog.[3] This analog should be tested in parallel in all cellular assays. A true on-target effect will be observed with the active probe but not with the negative control.

    • Orthogonal Probes: If available, using a structurally different chemical probe for the same target can help validate findings.[3]

By following this comprehensive validation framework, researchers can rigorously assess the properties of this compound, moving it from a candidate molecule to a well-characterized and reliable chemical probe for studying biological systems.

References

  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information.
  • Keppler, A. (2014). Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. In Methods in Molecular Biology. Springer.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information.
  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications.
  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology.
  • Chuang, T.-H., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Reddy, C. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.

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Introduction: The Critical Role of Purity for Indazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 5-Bromo-1H-indazol-6-ol

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The precise biological activity and safety profile of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Even minute impurities can alter therapeutic efficacy, introduce toxicity, or affect the drug's stability and shelf-life.

This guide provides a comprehensive overview of robust purification strategies for this compound, tailored for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles of each technique, enabling the scientist to make informed decisions and troubleshoot effectively. The protocols described herein are designed as self-validating systems to ensure the consistent attainment of high-purity material suitable for downstream applications.

Anticipating the Challenge: A Profile of Potential Impurities

Effective purification begins with understanding the potential impurities arising from the synthesis. While multiple synthetic routes to this compound exist, they often involve multi-step processes such as electrophilic bromination, diazotization, and cyclization.[1][2] These reactions can generate a variety of impurities that must be removed.

A common synthetic pathway might start from a substituted aniline or benzaldehyde.[3][4] For instance, a plausible route could involve the cyclization of a hydrazine derivative or the functionalization of a pre-formed indazole core.[4][5] Based on these general synthetic strategies for indazoles, we can anticipate the following classes of impurities.

Impurity Class Potential Species Origin Rationale for Removal
Unreacted Starting Materials Substituted anilines (e.g., 4-bromo-2-methylaniline), benzaldehydes, or indazole precursors.Incomplete reaction during synthesis.Can interfere with subsequent reactions and may possess their own biological activity or toxicity.
Reagent-Derived Impurities Brominating agents (e.g., residual NBS), acids, bases, or coupling agents.Carried over from the synthetic and work-up steps.Can cause degradation of the final product or act as catalytic poisons in later steps.
Isomeric Byproducts Regioisomers (e.g., 7-Bromo-1H-indazol-6-ol), N1 vs. N2 alkylated/acylated indazoles.Lack of complete regioselectivity during bromination or other functionalization steps.[6]Isomers often have different biological activities and can be difficult to separate, confounding structure-activity relationship (SAR) studies.
Reaction Byproducts Over-brominated species (dibromo- or tribromo-indazoles), degradation products, or products from side reactions.Non-specific reactions or harsh reaction conditions.These represent unknown entities with unpredictable toxicological profiles.
Residual Solvents Ethyl acetate, heptane, chloroform, DMF, acetic acid.Used during reaction, extraction, or a previous purification step.[3][7]Must be controlled to levels defined by regulatory bodies (e.g., ICH guidelines) due to toxicity concerns.

A Strategic Approach to Purification

A multi-modal purification strategy is often necessary to achieve the high purity (>99.5%) required for pharmaceutical applications. The choice and sequence of techniques depend on the impurity profile of the crude material and the desired final purity. A typical workflow involves a bulk purification step followed by a high-resolution polishing step.

Purification_Workflow crude Crude this compound (Purity: 70-90%) recryst Recrystallization (Bulk Purification) crude->recryst analysis1 Purity Check (TLC/HPLC) recryst->analysis1 Removes major impurities & insoluble material column Column Chromatography (High-Resolution) analysis2 Purity Check (HPLC/NMR) column->analysis2 Separates isomers & close-eluting impurities prep_hplc Preparative HPLC (High-Purity Polishing) analysis3 Final QC (HPLC, NMR, MS, EA) prep_hplc->analysis3 pure_product Pure Product (>99.5% Purity) analysis1->column Significant impurities remain analysis1->analysis2 Purity >98% analysis2->prep_hplc Highest purity required analysis2->pure_product Purity spec met analysis3->pure_product

Caption: General purification workflow for this compound.

Protocol 1: Bulk Purification via Recrystallization

Recrystallization is a powerful and economical technique for removing a significant portion of impurities from the crude product. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For indazole derivatives, mixed solvent systems are often highly effective.[6]

Underlying Principle

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (removed by hot filtration). The phenolic hydroxyl and the indazole N-H group in this compound suggest that polar protic and aprotic solvents will be effective.

Step-by-Step Protocol
  • Solvent Screening: In parallel on a small scale (10-20 mg), test the solubility of the crude material in various solvents (see table below) at room temperature and at their boiling point. Identify a single solvent or a binary solvent system (one "good" solvent, one "anti-solvent") that provides a significant solubility differential.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen "good" solvent (or solvent mixture) to dissolve the solid completely at reflux temperature.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and reflux for 5-10 minutes. Caution: Adding charcoal to a superheated solution can cause violent bumping.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Solvent/System Polarity Comments
Water / EthanolPolar ProticA common choice for phenolic compounds; adjust the ratio for optimal recovery.[8]
Acetone / WaterPolar Aprotic / ProticEffective for many indazole derivatives, offering good solubility control.[6]
Ethyl Acetate / HeptaneMedium / Non-polarGood for compounds of intermediate polarity; ethyl acetate dissolves, heptane induces precipitation.[3]
Tetrahydrofuran / WaterPolar Aprotic / ProticAnother viable mixed system for separating isomers.[6]

Protocol 2: High-Resolution Purification by Column Chromatography

Column chromatography is the workhorse technique for separating compounds with similar polarities, such as regioisomers, which are common impurities in indazole synthesis.[9] The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).

Underlying Principle

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar to medium-polarity mobile phase. Polar compounds, like this compound with its -OH and -NH groups, will interact more strongly with the silica and thus elute more slowly. Less polar impurities will elute faster. The key to successful separation is finding a solvent system that provides a good separation factor between the product and its impurities.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. TLC Analysis (Determine Eluent System) slurry 2. Prepare Silica Slurry tlc->slurry column_pack 3. Pack Column slurry->column_pack sample_load 4. Load Sample (Dry or Wet Loading) column_pack->sample_load elution 5. Elute with Gradient (e.g., Heptane -> EtOAc) sample_load->elution collection 6. Collect Fractions elution->collection tlc_monitor 7. Monitor Fractions by TLC collection->tlc_monitor tlc_monitor->collection Continue elution combine 8. Combine Pure Fractions tlc_monitor->combine evap 9. Evaporate Solvent combine->evap final_product Purified Product evap->final_product

Caption: Step-by-step workflow for purification by column chromatography.

Step-by-Step Protocol
  • TLC Analysis: Before running the column, identify an optimal eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.2-0.4, with clear separation from major impurities.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better resolution than directly applying a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent (e.g., gradient of 0% to 50% ethyl acetate in heptane). A gradient elution is generally more effective than an isocratic (constant composition) elution for complex mixtures.[9][10]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: High-Purity Polishing by Preparative HPLC

For applications demanding the highest level of purity, such as reference standard generation or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[11] It offers superior resolving power compared to column chromatography, capable of separating even very closely related impurities.

Underlying Principle

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significant quantities of material.[11][12] The goal shifts from generating analytical data to isolating and collecting the target compound.[12] Method development is typically performed on an analytical scale to optimize separation, and then the method is scaled up to the preparative system.[13]

Protocol Outline
  • Analytical Method Development: Develop a reverse-phase HPLC method on an analytical column (e.g., C18). The goal is to achieve baseline separation of the target peak from all impurities. A typical mobile phase would consist of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape.

  • Scale-Up Calculation: Scale the analytical method to the preparative column. This involves adjusting the flow rate, injection volume, and gradient time based on the column dimensions to maintain a comparable separation.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition, to prevent peak distortion. Filter the sample solution to remove any particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector.

  • Fraction Collection: Use an automated fraction collector to collect the peak corresponding to this compound. Collection can be triggered by time, detector signal threshold, or slope.[12]

  • Post-Processing: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. If the mobile phase was aqueous, the remaining water is typically removed by lyophilization (freeze-drying) to yield a pure, fluffy solid.

Parameter Typical Setting for Preparative HPLC
Stationary Phase C18 Silica, 5-10 µm particle size
Column Dimensions 20-50 mm ID x 150-250 mm length
Mobile Phase Acetonitrile / Water or Methanol / Water with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 20-100 mL/min (depending on column ID)
Detection UV (e.g., 254 nm or 280 nm)
Sample Loading 50-500 mg per injection (depending on column size and separation)

Final Validation: Purity Assessment and Structural Confirmation

No purification is complete without rigorous analytical testing to confirm the purity and identity of the final product. A combination of orthogonal techniques should be employed.

Technique Purpose Typical Parameters/Observations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (e.g., % area).C18 column, MeCN/H₂O gradient, UV detection. A single major peak indicates high purity.[9]
¹H Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and detection of organic impurities.In DMSO-d₆, expect aromatic protons, a broad singlet for the N-H proton, and a singlet for the O-H proton. Integration should match the expected structure.[5][7]
Mass Spectrometry (MS) Molecular weight confirmation.ESI+ or ESI- mode. Expect to see the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 213.03.[5][9]
Elemental Analysis (CHN) Confirmation of elemental composition.The measured percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for C₇H₅BrN₂O.

References

  • Benchchem Technical Support Center. 7-Methyl-1H-indazole-3-carboxamide Purification.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole.
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Google Patents. WO2009106982A1 - Indazole derivatives.
  • Benchchem. An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.
  • The Royal Society of Chemistry. A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement.
  • Google Patents. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Teledyne Labs. The Power of Preparative HPLC Systems.
  • Agilent. Application Compendium Solutions for Preparative HPLC.
  • LCGC International. Introduction to Preparative HPLC.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.

Sources

The Strategic Utility of 5-Bromo-1H-indazol-6-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful therapeutic agents, particularly in oncology.[1][2] Its unique bioisosteric relationship with purine bases allows it to effectively interact with the ATP-binding pockets of various kinases, making it a cornerstone for the development of targeted inhibitors.[3] Within this esteemed class of heterocycles, 5-Bromo-1H-indazol-6-ol emerges as a highly valuable and versatile building block for medicinal chemists. The strategic placement of the bromine atom at the 5-position and a hydroxyl group at the 6-position offers orthogonal handles for synthetic diversification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The bromine atom serves as a key reactive site for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for forging carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4] The hydroxyl group at the 6-position not only provides a crucial hydrogen bond donor/acceptor site for target engagement but can also be further functionalized, for instance, through etherification, to probe different regions of a protein's binding pocket.

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of this compound in medicinal chemistry workflows. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the synthesis of novel bioactive molecules.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
CAS Number 1227270-50-9[5][6]
Molecular Formula C₇H₅BrN₂O[5][6]
Molecular Weight 213.03 g/mol [5]
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and hot methanol
Storage Conditions 2-8°C, protect from light, sealed in dry[5]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][7] The strategic positioning of substituents on the indazole ring system allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets implicated in cancer and other diseases. This compound serves as an ideal starting material for the synthesis of potent inhibitors of several important kinase families, including but not limited to:

  • AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (TYRO3, AXL, MER) subfamily of receptor tyrosine kinases and its overexpression is associated with poor prognosis and acquired drug resistance in various cancers.[8][9] Indazole-based compounds have been successfully developed as AXL inhibitors.[8]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation, making them attractive targets in oncology.[10][11] The indazole core has been effectively utilized in the design of potent pan-Pim inhibitors.[3][12]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer.[13][14] Indazole-containing molecules have been identified as potent inhibitors of various CDK-cyclin complexes.[1][13]

The synthetic versatility of this compound allows for the rapid generation of libraries of analogues for screening against these and other kinase targets. The following sections provide detailed protocols for key synthetic transformations.

Experimental Protocols: Foundational Reactions for Library Synthesis

The following protocols are generalized procedures based on well-established methodologies for similar substrates.[4] Researchers should consider these as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[15] This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. The hydroxyl group may require protection depending on the reaction conditions and the nature of the coupling partners.

G Indazole This compound Product 5-Aryl-1H-indazol-6-ol Indazole->Product Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) BoronicAcid Arylboronic Acid BoronicAcid->Product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Rationale: The order of addition of solid reagents is generally not critical, but ensuring all solids are present before the addition of solvent is important for accurate stoichiometry.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Establishing an inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.

  • Solvent Addition: Add the degassed solvent system via syringe.

    • Rationale: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: The optimal temperature and reaction time are substrate-dependent. Higher temperatures are often required for less reactive aryl bromides or boronic acids.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break up any emulsions and further dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-6-ol.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[16] This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. As with the Suzuki coupling, protection of the hydroxyl and the indazole N-H may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

    • Rationale: Using an oven-dried flask and maintaining an inert atmosphere is critical as both the catalyst and the strong bases often used are sensitive to moisture and air.

  • Reagent Addition: Under the inert atmosphere, add the base, this compound, and the amine.

    • Rationale: The order of addition can be important. Often, the solids are added first, followed by the liquid amine and then the solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Rationale: Anhydrous and degassed solvents are essential to prevent quenching of the strong base and deactivation of the catalyst.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The choice of ligand, base, and temperature is highly interdependent and substrate-specific. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride or water. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Rationale: Quenching deactivates any remaining strong base. The subsequent aqueous work-up removes inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-1H-indazol-6-ol derivative.

Visualizing a Key Signaling Pathway: Targeting AXL Kinase

As previously mentioned, the AXL receptor tyrosine kinase is a promising target for cancer therapy, and indazole-based inhibitors have shown significant potential.[8] The following diagram illustrates the AXL signaling pathway and the point of intervention for a hypothetical inhibitor derived from this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K PI3K Dimerization->PI3K ERK ERK Dimerization->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation ERK->Proliferation Inhibitor Indazole-based AXL Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Sources

Application Note: A Guide to Developing Biochemical and Cellular Assays with 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for developing robust biochemical and cellular assays using 5-Bromo-1H-indazol-6-ol. The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its ability to interact with the ATP-binding pockets of protein kinases.[1] Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2][3] This guide details the scientific rationale, step-by-step protocols, and data interpretation strategies necessary to characterize the inhibitory activity of this compound, enabling its evaluation as a potential therapeutic agent.

Scientific Background & Mechanism of Action

The indazole core, a bicyclic aromatic structure, serves as a versatile scaffold for kinase inhibitors.[4] Its ability to form critical hydrogen bonds within the kinase hinge region allows it to compete effectively with endogenous ATP, thereby blocking the phosphotransfer reaction that drives downstream signaling.[1] this compound belongs to this class of compounds and is hypothesized to function as an ATP-competitive inhibitor. The bromine atom at the 5-position can enhance binding affinity through halogen bonding and other interactions, potentially increasing potency and selectivity.[1]

While the precise targets of this compound are not extensively documented in public literature, related indazole compounds have shown potent activity against kinases crucial for cell cycle control and proliferation, such as Polo-like Kinase 4 (PLK4), Fibroblast Growth Factor Receptor 1 (FGFR1), and PKMYT1.[5][6][7] Therefore, the primary mechanism of action is the inhibition of a target kinase, leading to the blockade of its associated signaling pathway and subsequent cellular effects, such as apoptosis or cell cycle arrest.

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a generic kinase cascade where an inhibitor like this compound would act. By blocking the target kinase, it prevents the phosphorylation and activation of downstream substrates, thus interrupting the signal transduction pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase Target_Kinase Receptor->Target_Kinase Activates Substrate_A Substrate_A Target_Kinase->Substrate_A Phosphorylates (P) Substrate_B Substrate_B Substrate_A->Substrate_B Activates Transcription_Factor Transcription_Factor Substrate_B->Transcription_Factor Translocates Inhibitor This compound Inhibitor->Target_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates G start Start: Define Target Kinase reagent_prep Reagent Preparation (Enzyme, Substrate, ATP) start->reagent_prep optimization Assay Optimization (Enzyme/Substrate Titration, ATP Km) reagent_prep->optimization z_prime Z'-Factor Determination (Assay Window Validation) optimization->z_prime ic50_screen IC50 Determination (Compound Titration) z_prime->ic50_screen data_analysis Data Analysis (Curve Fitting) ic50_screen->data_analysis results Report Results data_analysis->results

Caption: Workflow for biochemical kinase assay development and screening.

A. Materials

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

B. Experimental Procedure

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

    • Transfer a small volume (e.g., 50 nL) of the diluted compound and DMSO (for controls) to the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Reaction Buffer. The optimal concentrations of enzyme and substrate should be determined empirically during assay development. [8] * Add the kinase/substrate solution (e.g., 5 µL) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. [8] * Prepare an ATP solution in Kinase Reaction Buffer. The concentration should be at or near the ATP Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours). The incubation time should be within the linear range of the enzymatic reaction.

  • ADP Detection (Following ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

C. Data Analysis

  • Normalization: Normalize the data using the following controls:

    • High Signal (0% Inhibition): Wells containing DMSO vehicle control.

    • Low Signal (100% Inhibition): Wells with no enzyme or a known potent inhibitor.

  • IC₅₀ Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
Top Plateau Maximum signal (normalized to 100%)100
Bottom Plateau Minimum signal (normalized to 0%)0
LogIC₅₀ Log of the compound concentration that gives 50% inhibition-7.5
Hill Slope Steepness of the curve-1.0
IC₅₀ Concentration for 50% inhibition31.6 nM

Protocol: Cellular Target Engagement Assay (NanoBRET™)

While biochemical assays are essential for determining direct inhibition, they do not capture the complexity of the cellular environment. [9]Cellular assays are critical for confirming that the compound can enter cells and bind to its target in a physiological context. [10]The NanoBRET™ Target Engagement Assay is a gold-standard method for quantifying compound binding to a specific protein in living cells. [11][12][13] A. Principle This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its proximity to NanoLuc® generates a BRET signal. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal. [12] B. Materials

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • White, 96- or 384-well cell culture plates

C. Experimental Procedure

  • Cell Transfection:

    • Plate HEK293 cells in assay plates.

    • Prepare a transfection complex of the NanoLuc®-kinase fusion plasmid and transfection reagent in Opti-MEM™.

    • Add the complex to the cells and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™. The optimal tracer concentration should be determined beforehand.

    • Add the test compound dilutions to the cells, followed immediately by the tracer solution.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission simultaneously (e.g., 460nm and 610nm).

D. Data Analysis

  • Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalization: Normalize the BRET ratios to controls (vehicle-only for high BRET, and a high concentration of a known inhibitor for low BRET).

  • IC₅₀ Determination: Plot the normalized BRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC₅₀.

Data Interpretation & Quality Control

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cellular assay (e.g., >10-fold) may indicate poor cell permeability, compound efflux, or high plasma protein binding.

  • Assay Quality (Z'-factor): For high-throughput screening, the quality and robustness of the assay should be validated by calculating the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where μ_p and σ_p are the mean and standard deviation of the positive control (0% inhibition), and μ_n and σ_n are for the negative control (100% inhibition).

References

  • Reaction Biology. (2022, May 11).
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Lab Manager Magazine. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager Magazine. [Link]
  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
  • ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
  • National Center for Biotechnology Information.
  • Bentham Science Publishers. (2021, October 1). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]
  • Molbase. 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide. Molbase. [Link]

Sources

5-Bromo-1H-indazol-6-ol: A Trifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to mimic indole and engage in critical hydrogen bonding interactions with biological targets.[1] The specific derivative, 5-Bromo-1H-indazol-6-ol, represents a particularly powerful and versatile building block for chemical library synthesis. Its structure is endowed with three distinct, orthogonally reactive functional groups: a C5-bromine atom poised for cross-coupling, a C6-hydroxyl group amenable to etherification, and an N-H bond on the pyrazole ring for alkylation or arylation.

This guide provides an in-depth analysis of the reactivity of this compound, offering field-proven insights and detailed protocols to empower researchers in drug development to harness its full synthetic potential. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving desired chemical transformations.

G Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ind-Pd(II)-Br)L₂ Pd0->OxAdd Indazolyl-Br Transmetal Transmetalation (Ind-Pd(II)-Aryl)L₂ OxAdd->Transmetal Aryl-B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Indazolyl-Aryl (Product) RedElim->Product G Workflow for Sequential Functionalization Start This compound Step1_N N1-Alkylation (NaH, R-X, THF) Start->Step1_N Step1_O O-Alkylation (K₂CO₃, R-X, DMF) Start->Step1_O Step1_C Suzuki Coupling (Pd Cat., Aryl-B(OH)₂) Start->Step1_C Intermediate_N N1-Alkyl-5-bromo-indazol-6-ol Step1_N->Intermediate_N Intermediate_O O-Alkyl-5-bromo-1H-indazole Step1_O->Intermediate_O Intermediate_C 5-Aryl-1H-indazol-6-ol Step1_C->Intermediate_C Step2_NC Suzuki Coupling Intermediate_N->Step2_NC Step 2a Step2_OC Suzuki Coupling Intermediate_O->Step2_OC Step 2b Step2_CN N1-Alkylation Intermediate_C->Step2_CN Step 2c FinalProduct Trisubstituted Indazole Library Step2_NC->FinalProduct Step2_OC->FinalProduct Step2_CN->FinalProduct

Sources

large-scale synthesis of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 5-Bromo-1H-indazol-6-ol

Author: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for this compound, a pivotal building block in contemporary medicinal chemistry. Indazole derivatives are foundational scaffolds in numerous pharmaceutical agents, particularly in the development of kinase inhibitors for oncology.[1][2] Given the importance of this scaffold, establishing a reliable, large-scale synthetic protocol is critical for advancing drug discovery and development programs. This document provides a detailed experimental protocol, explains the chemical rationale behind the chosen synthetic strategy, offers troubleshooting guidance, and outlines essential safety procedures. The described method is designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction and Strategic Rationale

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates, including the kinase inhibitor Axitinib.[3] The specific substitution pattern of this compound, featuring both a halogen for subsequent cross-coupling reactions and a hydroxyl group for derivatization, makes it a highly versatile intermediate.

Direct functionalization of the indazole core can be challenging, often leading to mixtures of regioisomers and over-halogenated side products.[4][5] To circumvent these issues, our strategy focuses on constructing the indazole ring from a precursor that already contains the required substituents or their protected forms. This approach ensures high regioselectivity and a cleaner product profile, which is crucial for large-scale synthesis.

The selected three-step route begins with the nitration of a commercially available substituted benzene, followed by a nucleophilic aromatic substitution (SNAr) reaction with hydrazine to form the indazole ring, and concludes with the deprotection of the hydroxyl group. This linear synthesis is designed for efficiency and scalability.

Overall Synthetic Workflow

The synthesis proceeds through three distinct chemical transformations to yield the target compound.

G SM 4-Bromo-2-fluoro-1-methoxybenzene (Starting Material) I1 4-Bromo-2-fluoro-1-methoxy-5-nitrobenzene (Intermediate 1) SM->I1 Step 1: Nitration (HNO₃, H₂SO₄) I2 5-Bromo-6-methoxy-1H-indazole (Intermediate 2) I1->I2 Step 2: Indazole Formation (Hydrazine Hydrate) FP This compound (Final Product) I2->FP Step 3: Demethylation (BBr₃ or HBr)

Caption: High-level overview of the three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Nitration of 4-Bromo-2-fluoro-1-methoxybenzene

Rationale: This step introduces a nitro group, which is essential for activating the subsequent ring-closing reaction. The nitration is directed ortho to the strongly activating methoxy group. Careful temperature control is critical to prevent the formation of dinitrated byproducts and ensure safety.

Materials & Reagents:

  • 4-Bromo-2-fluoro-1-methoxybenzene

  • Sulfuric acid (98%)

  • Nitric acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the vessel with 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq).

  • Cool the vessel to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 eq), ensuring the internal temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to sulfuric acid (2.0 eq) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction vessel over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • For further purification, dissolve the crude solid in DCM, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-fluoro-1-methoxy-5-nitrobenzene as a solid.

Step 2: Indazole Formation via SNAr

Rationale: The fluorine atom in the intermediate is activated towards nucleophilic aromatic substitution by the presence of the ortho nitro and bromo groups. Hydrazine hydrate acts as a dinucleophile, first displacing the fluoride and then cyclizing to form the stable indazole ring system.

Materials & Reagents:

  • 4-Bromo-2-fluoro-1-methoxy-5-nitrobenzene (Intermediate 1)

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Water

Protocol:

  • In a reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend Intermediate 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction should become homogeneous as it progresses. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to give 5-Bromo-6-methoxy-1H-indazole (Intermediate 2).

Step 3: Demethylation to this compound

Rationale: The final step is the cleavage of the robust methyl ether to unmask the target hydroxyl group. Boron tribromide (BBr₃) is a highly effective Lewis acid for this transformation. The reaction must be performed under anhydrous conditions as BBr₃ reacts violently with water. Alternatively, concentrated hydrobromic acid can be used, which is often more amenable to large-scale operations.

Materials & Reagents:

  • 5-Bromo-6-methoxy-1H-indazole (Intermediate 2)

  • Boron tribromide (1M solution in DCM) or Hydrobromic acid (48%)

  • Dichloromethane (DCM, anhydrous if using BBr₃)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Water

Protocol (using HBr):

  • Charge a reaction vessel with Intermediate 2 (1.0 eq) and 48% hydrobromic acid (10-15 volumes).

  • Heat the mixture to reflux (approximately 120-125 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate. Be cautious due to gas evolution. Adjust the pH to ~7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethyl acetate or ethanol to remove impurities.

  • Dry the solid under vacuum at 45-50 °C to yield the final product, This compound .

Quantitative Data and Process Parameters

The following table summarizes the expected parameters for a representative large-scale batch synthesis.

ParameterStep 1: NitrationStep 2: Indazole FormationStep 3: DemethylationOverall
Starting Material 4-Bromo-2-fluoro-1-methoxybenzeneIntermediate 1Intermediate 2-
Scale (Example) 100 g~118 g~108 g-
Key Reagents HNO₃/H₂SO₄Hydrazine Hydrate48% HBr-
Solvent(s) Sulfuric AcidEthanolAqueous HBr-
Reaction Temp. 0-5 °C~85 °C (Reflux)~125 °C (Reflux)-
Reaction Time 2-4 hours4-6 hours12-24 hours-
Typical Yield 90-95%85-90%88-93%~68-78%
Purity (Post-Workup) >95% (by NMR)>97% (by HPLC)>98% (by HPLC)-

Process Optimization and Troubleshooting

Scaling up chemical reactions can present unique challenges. Proactive troubleshooting is key to maintaining yield and purity.

G cluster_nitration Step 1: Nitration cluster_cyclization Step 2: Indazole Formation cluster_demethylation Step 3: Demethylation Problem Problem Observed (e.g., Low Yield, Impurity) Nitration_Impurity Impurity: Dinitration Problem->Nitration_Impurity Check Step 1 Cyclization_Incomplete Incomplete Reaction Problem->Cyclization_Incomplete Check Step 2 Demethylation_Incomplete Incomplete Demethylation Problem->Demethylation_Incomplete Check Step 3 Nitration_Solution Solution: - Strictly maintain temp at 0-5 °C. - Reduce equivalents of HNO₃ to 1.05. - Ensure slow, controlled addition. Nitration_Impurity->Nitration_Solution Cyclization_Solution Solution: - Increase reflux time. - Ensure sufficient hydrazine (3.0 eq). - Check starting material purity. Cyclization_Incomplete->Cyclization_Solution Demethylation_Solution Solution: - Extend reflux duration to 24h or more. - Ensure HBr concentration is 48%. - Consider BBr₃ for difficult substrates. Demethylation_Incomplete->Demethylation_Solution

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

  • Issue: Low Yield in Step 1 (Nitration).

    • Cause: Incomplete reaction or product loss during workup.

    • Solution: Ensure the reaction goes to completion by TLC. During workup, be meticulous when pouring the acid mixture onto ice to avoid splashing. Ensure the product is fully precipitated before filtration.

  • Issue: Formation of Multiple Isomers.

    • Cause: This is a common issue in direct bromination of an existing indazole ring.[5]

    • Solution: The current synthetic strategy is designed specifically to avoid this by installing the bromo group before the indazole ring is formed, thus ensuring high regioselectivity.

  • Issue: Incomplete Demethylation (Step 3).

    • Cause: The methyl ether of an electron-rich system can be stubborn.

    • Solution: Increase the reaction time at reflux. If HBr is ineffective, switching to the more potent BBr₃ in anhydrous DCM at a low temperature (0 °C to room temp) is a reliable alternative, though it requires more stringent handling precautions.

Safety and Handling Precautions

All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn.[6][7][8][9]

  • Nitric and Sulfuric Acids: These are highly corrosive. Handle with extreme care. Always add acid to water (or in this case, the nitrating mixture to the substrate in acid), never the reverse. Spills should be neutralized with sodium bicarbonate.

  • Brominated Compounds: While not as hazardous as liquid bromine, brominated organic compounds should be handled with care as they can be irritants and are toxic. Avoid inhalation of dust and skin contact.

  • Boron Tribromide (BBr₃): BBr₃ is highly corrosive, toxic, and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon). Work must be done in a highly efficient fume hood. An appropriate quenching agent (e.g., isopropanol or methanol, added slowly at low temperature) should be ready.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Pressure and Gas Evolution: The neutralization of strong acids with bicarbonate (Steps 1 and 3) will generate significant amounts of CO₂ gas. This must be done slowly and in an open or vented vessel to avoid pressure buildup.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8][9][10] An emergency eyewash and safety shower must be readily accessible.[6][7]

References

  • BenchChem. (2025). Synthesis of 3-Bromo-indazole - Technical Support Center.
  • BenchChem. Synthesis routes of 5-bromo-1H-indazole.
  • BenchChem. Synthesis routes of 5-bromo-1H-indazole.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • University of California, Riverside.
  • Breckland Scientific Supplies Limited. (2023).
  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis.
  • Organic Chemistry Portal. Indazole synthesis.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • Carl ROTH. (n.d.).
  • IJSDR. (2024).
  • Thermo Fisher Scientific. (2019).
  • Tata Chemicals Ltd. (2021). Safety Data Sheet (SDS) - Name of chemical: BROMINE (Br2).
  • Google Patents. (CN110452177A). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Application Notes and Protocols for the Quality Control of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quality Control for 5-Bromo-1H-indazol-6-ol in Research and Drug Development

This compound is a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. As a substituted indazole, it belongs to a class of molecules known for their diverse biological activities, serving as key building blocks in the synthesis of potential therapeutic agents, including kinase inhibitors for oncology. The precise substitution pattern of the bromine atom and the hydroxyl group on the indazole core dictates its chemical reactivity and biological targets. Therefore, ensuring the identity, purity, and stability of this compound is paramount for the integrity of research data and the safety and efficacy of any subsequent drug products.

This comprehensive guide provides a framework for robust quality control (QC) procedures for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and aligned with the stringent expectations of regulatory bodies, drawing from the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances.[1][2][3] This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering the user to implement and adapt these methods effectively.

Physicochemical Properties and Reference Standards

A foundational aspect of quality control is the characterization of the substance's physical and chemical properties. For this compound (CAS No: 1227270-50-9), the following information is key:

PropertyValueSource
Molecular Formula C₇H₅BrN₂OVendor Data
Molecular Weight 213.03 g/mol Vendor Data
Appearance Off-white to pale yellow solidTypical for class
Solubility Soluble in DMSO, Methanol; Sparingly soluble in other organic solvents; Insoluble in water.Inferred from related structures
Melting Point To be determined experimentally-

Note: The solubility and melting point should be experimentally determined for each batch as part of its characterization and will be key parameters for its specification.

A well-characterized in-house primary reference standard or a commercially sourced and certified reference standard is essential for all quantitative analyses.

Impurity Profiling: A Synthesis-Informed Approach

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • By-products: Resulting from side reactions, such as over-bromination (dibromo-species) or the formation of regioisomers.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the manufacturing process.[1]

  • Residual Solvents: Organic or inorganic liquids used in synthesis and purification.[1]

The following diagram illustrates a logical workflow for identifying and controlling these impurities, in line with ICH Q3A guidelines.[1][6][7]

impurity_profiling_workflow cluster_synthesis Synthesis & Manufacturing Process cluster_qc Quality Control & Impurity Profiling synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification api API Batch purification->api analytical_testing Analytical Testing (HPLC, GC-MS, NMR, etc.) api->analytical_testing impurity_detection Impurity Detection analytical_testing->impurity_detection reporting_threshold Impurity > Reporting Threshold? impurity_detection->reporting_threshold identification_threshold Impurity > Identification Threshold? reporting_threshold->identification_threshold Yes release Batch Release reporting_threshold->release No qualification_threshold Impurity > Qualification Threshold? identification_threshold->qualification_threshold Yes report_impurity Report Impurity in Specification identification_threshold->report_impurity No identify_impurity Identify Impurity Structure (MS, NMR, etc.) qualification_threshold->identify_impurity No qualify_impurity Qualify Impurity (Toxicological Studies) qualification_threshold->qualify_impurity Yes report_impurity->release identify_impurity->report_impurity qualify_impurity->identify_impurity

Caption: Workflow for Impurity Profiling of this compound.

Analytical Procedures for Quality Control

A multi-faceted analytical approach is necessary for the comprehensive quality control of this compound.

Identification

The identity of the compound should be confirmed using a combination of spectroscopic techniques.

The retention time of the main peak in the sample chromatogram should match that of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. While specific spectral data for this compound requires experimental determination, vendor information suggests its availability.[8] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the N-H and O-H protons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. The high-resolution mass spectrum should confirm the molecular formula C₇H₅BrN₂O.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as N-H and O-H stretching, and aromatic C-H and C=C bonds.

Assay (Potency)

A validated, stability-indicating HPLC method is the gold standard for determining the potency of this compound.

  • Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic heterocyclic compounds. A C18 column provides good retention and separation of non-polar to moderately polar compounds. The mobile phase composition is chosen to achieve optimal resolution and peak shape.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Ammonium acetate (for pH adjustment)

    • This compound reference standard

    • Sample of this compound

  • Chromatographic Conditions (Proposed):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

    • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Calculate the assay value based on the peak area of the main peak in the sample chromatogram relative to the standard.

  • Method Validation: This method must be validated according to ICH guidelines to demonstrate its suitability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Purity

The same HPLC method used for the assay can be employed to determine the purity and impurity profile.

  • Organic Impurities: The area of any impurity peak is determined and reported as a percentage of the total peak area. Acceptance criteria should be set based on the ICH Q3A guidelines, which define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[1][7]

  • Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard method for the determination of residual solvents. The acceptance limits are defined in the ICH Q3C guidelines.

  • Inorganic Impurities:

    • Heavy Metals: Determined by methods described in general pharmacopeial chapters.

    • Residue on Ignition/Sulfated Ash: A measure of the total amount of inorganic impurities.

The following diagram outlines the decision-making process for the identification and qualification of impurities.

impurity_decision_tree start Impurity Detected in HPLC report_threshold Is impurity > Reporting Threshold? start->report_threshold identify_threshold Is impurity > Identification Threshold? report_threshold->identify_threshold Yes no_action Below reporting threshold, no action needed report_threshold->no_action No qualify_threshold Is impurity > Qualification Threshold? identify_threshold->qualify_threshold Yes report Report impurity in specification identify_threshold->report No identify Identify structure (MS, NMR) qualify_threshold->identify No qualify Conduct safety qualification studies qualify_threshold->qualify Yes accept Acceptable Level report->accept identify->report qualify->identify

Caption: Decision Tree for Impurity Management in this compound.

Conclusion

A robust quality control strategy for this compound is essential for its successful application in research and drug development. This involves a thorough understanding of its physicochemical properties, a synthesis-informed approach to impurity profiling, and the implementation of a suite of validated analytical methods for identification, assay, and purity determination. By adhering to the principles outlined in this guide and the relevant ICH guidelines, researchers and developers can ensure the quality and consistency of this important chemical entity.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. 01 October 2006. [Link]
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

Sources

Application Notes and Protocols: 5-Bromo-1H-indazol-6-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens low-molecular-weight compounds, or "fragments," to identify weak but high-quality interactions with a biological target.[1] These initial hits are then optimized into more potent leads through structure-guided medicinal chemistry.[4] The indazole scaffold is a privileged motif in medicinal chemistry, frequently found in potent inhibitors of various protein classes, particularly kinases.[4][5][6][7] This application note details the utility of 5-Bromo-1H-indazol-6-ol as a strategic starting fragment for FBDD campaigns, particularly targeting the ATP-binding site of protein kinases.

The Fragment: this compound

This compound is an exemplary fragment candidate that adheres to the "Rule of Three," a set of guidelines for selecting fragments with favorable properties for optimization.[1][8][9][10]

PropertyValue"Rule of Three" Guideline
Molecular Weight213.03 g/mol [11]< 300 Da
cLogP~2.5 (estimated)< 3
Hydrogen Bond Donors2 (N-H, O-H)≤ 3
Hydrogen Bond Acceptors2 (N, O)≤ 3
Rotatable Bonds0≤ 3

The physicochemical properties of this compound make it an ideal starting point for an FBDD project. Its indazole core can form key hydrogen bonds within a protein's active site, while the hydroxyl group provides an additional hydrogen bond donor and acceptor. The bromine atom serves as a crucial vector for synthetic elaboration, allowing for the exploration of chemical space and the rapid generation of analogues with improved potency and selectivity.[12]

Proposed Target Class: Protein Kinases

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer.[4][13][14] The indazole scaffold has been successfully employed in the development of numerous kinase inhibitors.[4][5][6][7] The ATP-binding site of kinases offers a well-defined pocket for fragment binding, and the hinge region, in particular, provides opportunities for hydrogen bonding interactions that the indazole core of this compound can exploit.

Experimental Workflows and Protocols

The following sections outline a comprehensive, step-by-step approach for utilizing this compound in an FBDD campaign against a target protein kinase.

Workflow Overview

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Fragment Elaboration cluster_3 Phase 4: Lead Optimization A Fragment Library Preparation (this compound) B Primary Screening (SPR or NMR) A->B C Hit Validation (Orthogonal Assay) B->C D X-ray Crystallography (Co-crystallization or Soaking) C->D E Structure-Guided Synthesis (Fragment Growing/Linking) D->E F SAR Analysis & Potency Testing E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H

Caption: FBDD workflow for this compound.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is an ideal method for primary screening of fragments, which typically exhibit weak binding affinities.

Objective: To identify if this compound binds to the target kinase and to estimate its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5)

  • Target kinase, purified and quality-controlled

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.

    • Inject the target kinase (e.g., 50 µg/mL in a low ionic strength buffer, pH 4.5) to achieve a target immobilization level of ~10,000 RU.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Inject the fragment dilutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface and buffer-only injection signals.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD). A KD in the high µM to low mM range is expected for a fragment hit.

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

Confirmation of fragment binding and elucidation of the binding mode are crucial next steps. X-ray crystallography provides high-resolution structural information to guide the fragment elaboration process.[1]

Objective: To obtain a co-crystal structure of this compound bound to the target kinase.

Materials:

  • Purified and concentrated target kinase

  • This compound

  • Crystallization screens and plates

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Co-crystallization:

    • Mix the target kinase with a 5- to 10-fold molar excess of this compound.

    • Set up crystallization trials using various commercially available or in-house screens.

  • Crystal Soaking (Alternative Method):

    • Grow apo-crystals of the target kinase.

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 1-10 mM this compound.

    • Transfer the apo-crystals to the soaking solution for a defined period (e.g., 1-24 hours).

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data.

    • Process the data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Carefully examine the electron density maps to confirm the binding of the fragment and to determine its binding pose and interactions with the protein.

Protocol 3: Fragment Elaboration using Synthetic Chemistry

The co-crystal structure provides a roadmap for rationally designing more potent analogues. The bromine atom on the 5-position of this compound is a versatile handle for various cross-coupling reactions, enabling fragment "growing" into adjacent pockets of the active site.

Objective: To synthesize a small library of analogues based on the this compound scaffold to improve binding affinity.

Synthetic Strategy:

The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.

Elaboration_Strategy cluster_reactions Cross-Coupling Reactions cluster_products Elaborated Fragments Fragment This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Fragment->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Fragment->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig (Amines) Fragment->Buchwald Pd catalyst Aryl Aryl/Heteroaryl Analogues Suzuki->Aryl Alkynyl Alkynyl-linked Analogues Sonogashira->Alkynyl Amino Amino-substituted Analogues Buchwald->Amino

Caption: Synthetic elaboration of this compound.

Example Suzuki Coupling Protocol:

  • To a solution of this compound (1 equivalent) and a suitable boronic acid or ester (1.2 equivalents) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents) and a base (e.g., K2CO3, 3 equivalents).

  • Degas the reaction mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the desired elaborated fragment.

The synthesized analogues are then tested in the primary binding assay to determine their potency and establish a structure-activity relationship (SAR).

Data Interpretation and Next Steps

The initial fragment, this compound, is expected to have a KD in the range of 100 µM to 5 mM. Through iterative cycles of structure-guided synthesis and biological testing, the goal is to improve the potency to the low µM or high nM range. The phenolic hydroxyl group, while important for initial binding, may present metabolic liabilities.[15][16] In later stages of optimization, bioisosteric replacement of the phenol could be explored to improve the pharmacokinetic properties of the lead compounds.[15][16][17][18][19]

Conclusion

This compound represents a high-quality, versatile fragment for initiating FBDD campaigns, particularly against protein kinases. Its adherence to the "Rule of Three," coupled with the synthetic tractability of the bromo-indazole scaffold, provides a solid foundation for the discovery of novel and potent lead compounds. The protocols outlined in this application note provide a clear and actionable framework for researchers to leverage this fragment in their drug discovery programs.

References

  • Fragment-based approaches to the discovery of kinase inhibitors.PubMed.
  • Phenol (bio)isosteres in drug design and development.PubMed.
  • Fragment-based lead discovery.Wikipedia.
  • Phenol (bio)isosteres in drug design and development.
  • The 'rule of three' for fragment-based drug discovery.H1 Connect.
  • The 'rule of three' for fragment-based drug discovery: Where are we now?
  • Fragment-based drug design facilitates selective kinase inhibitor discovery.PubMed.
  • The 'rule of three' for fragment-based drug discovery: where are we now?Scilit.
  • Pushing the Rule of 3.Practical Fragments.
  • Drugging Challenging Cancer Targets Using Fragment-Based Methods.Chemical Reviews.
  • The bioisosteric replacement of the phenol 102 with a carboxamide...
  • Fragment-Based Approaches in Drug Discovery and Chemical Biology.Biochemistry.
  • Fragment and biochemical screening for PKB inhibitors.AACR Journals.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.Journal of Medicinal Chemistry.
  • Aromatic Bioisosteres.Cambridge MedChem Consulting.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.PubMed.
  • This compound.Sunway Pharm Ltd.
  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design.
  • 5G 5-BROMO-6-METHYL-1H-INDAZOL.Fisher Scientific.
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.
  • 5-Bromo-6-methyl-1H-indazole.Sigma-Aldrich.
  • This compound.BLD Pharm.
  • 5-Bromo-1H-indazole 97 53857-57-1.Sigma-Aldrich.
  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.PubMed.
  • 5-bromo-1H-indazole.PubChem.
  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors.
  • 1H-Indazol-5-ol,6-broMo.ChemicalBook.
  • 5-Bromo-6-nitro-1H-indazole.PubChem.
  • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design.Semantic Scholar.
  • 5-Bromo-6-fluoro-1H-indazole.PubChem.
  • 5-AMINO-6-BROMO-1H-INDAZOLE.Fluorochem.
  • Synthesis and Medicinal Applications of Benzimidazoles: An Overview.Bentham Science.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.PubMed Central.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and draws from proven methodologies for analogous indazole structures.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yield synthetic route for this compound?

While a single, end-to-end published procedure for this specific molecule is not commonly cited, a robust and logical pathway can be constructed from well-established reactions used for similar indazoles. A highly recommended strategy involves a multi-step synthesis starting from a commercially available brominated phenol. This approach provides excellent control over regioselectivity, which can be a significant challenge if attempting to brominate the final 1H-indazol-6-ol core.

The proposed pathway is as follows:

  • Nitration of 4-Bromo-2-methylphenol to introduce a nitro group ortho to the amine precursor.

  • Protection of the phenolic hydroxyl group as a methyl ether to prevent interference in subsequent steps.

  • Reduction of the nitro group to form the key aniline intermediate.

  • Diazotization and Cyclization of the aniline to construct the indazole ring.

  • Deprotection of the hydroxyl group to yield the final product.

Q2: Why is it preferable to start with a brominated precursor instead of brominating 1H-indazol-6-ol directly?

The indazole ring system has multiple sites susceptible to electrophilic aromatic substitution. The hydroxyl group at the 6-position is strongly activating, as is the pyrazole part of the heterocycle. Attempting to directly brominate 1H-indazol-6-ol could lead to a mixture of products, including bromination at the 3, 5, and 7-positions, making purification difficult and significantly lowering the yield of the desired 5-bromo isomer. By starting with 4-Bromo-2-methylphenol, the bromine position is set from the beginning, ensuring unambiguous regiochemical outcomes.

Q3: Is protection of the hydroxyl group necessary?

Yes, protecting the phenolic hydroxyl group, typically as a methyl or benzyl ether, is a critical step for ensuring high yields. The unprotected phenol is acidic and can interfere with several key reactions:

  • Reduction: Some reducing agents for the nitro group can be sensitive to acidic protons.

  • Diazotization: The diazotization reaction is performed under acidic conditions, but the phenol's nucleophilicity could lead to unwanted side reactions, such as the formation of azo dyes via coupling with the diazonium salt intermediate.[1]

  • Workup & Purification: The unprotected phenol can complicate extraction and chromatography.

Protecting it as a stable ether masks its reactivity until the final step.

Q4: What are the critical parameters for the diazotization and cyclization step?

This is the cornerstone of the synthesis, forming the indazole ring. Success hinges on several factors:

  • Temperature Control: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the diazonium salt intermediate from decomposing prematurely.[1]

  • Nitrosating Agent: The reaction typically uses sodium nitrite in a strong acid (like HCl) or an organic nitrite like isoamyl nitrite in a non-aqueous solvent.[2] Isoamyl nitrite often provides milder conditions and better solubility for organic substrates.

  • Reaction Time: The cyclization step, often performed at a higher temperature (e.g., reflux), needs sufficient time for the intramolecular reaction to complete. Progress should be monitored by Thin Layer Chromatography (TLC).[2]

Q5: How should the final product be purified and handled?

The final product, this compound, contains a phenol group which is susceptible to oxidation, potentially leading to discoloration.

  • Purification: The most common methods are recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or silica gel column chromatography.

  • Handling and Storage: To prevent degradation, the purified solid should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.

Troubleshooting Guide

Problem 1: Low yield or failure in the indazole ring formation (Step 4).
  • Potential Cause A: Incomplete Diazotization. The conversion of the aniline to the diazonium salt is incomplete.

    • Solution: Ensure the sodium nitrite is fresh and dry. Add the nitrite solution slowly while maintaining a temperature between 0-5 °C. A slight excess of the nitrosating agent can be used, but large excesses can lead to side reactions.[3]

  • Potential Cause B: Premature Decomposition of Diazonium Salt. The temperature was not kept sufficiently low during the diazotization step.

    • Solution: Use a properly calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). Ensure the reaction flask is well-submerged.

  • Potential Cause C: Inefficient Cyclization. The reaction conditions are not optimal for the intramolecular ring closure.

    • Solution: Ensure the solvent is anhydrous if using a non-aqueous method (e.g., with isoamyl nitrite). The reaction may require prolonged heating (reflux) for several hours. Monitor the disappearance of the starting aniline by TLC. The choice of solvent can also be critical; acetic acid or chloroform are commonly used.[2]

Problem 2: Incomplete deprotection of the hydroxyl group (Step 5).
  • Potential Cause A: Insufficient Deprotecting Agent. Not enough boron tribromide (BBr₃) or other cleaving agent was used.

    • Solution: Phenolic methyl ethers can be stubborn. It is common to use 2-3 equivalents of BBr₃ per ether group to ensure the reaction goes to completion.[4]

  • Potential Cause B: Short Reaction Time or Low Temperature. The reaction was not allowed to proceed for long enough.

    • Solution: While the addition of BBr₃ is done at low temperatures (0 °C or below) to control the initial exothermic reaction, the mixture often needs to be warmed to room temperature and stirred for several hours (10 hours or more) to ensure complete cleavage.[4] Monitor by TLC until the methoxy-intermediate is fully consumed.

Problem 3: Product discoloration (brown or purple tint) after purification.
  • Potential Cause: Oxidation of the Phenol. The 6-hydroxy group is electron-rich and susceptible to air oxidation, forming colored quinone-type impurities.

    • Solution 1 (Workup): During the aqueous workup after deprotection, bubble argon or nitrogen through the solutions to minimize dissolved oxygen. The addition of a mild reducing agent like sodium bisulfite (NaHSO₃) to the quench water can sometimes help prevent oxidation.

    • Solution 2 (Purification): Use de-gassed solvents for chromatography and work quickly.

    • Solution 3 (Storage): Store the final, dry product under an inert atmosphere (N₂ or Ar) and protect it from light.

Proposed Synthetic Workflow & Protocols

This section details a plausible, high-yield protocol for the synthesis of this compound based on established chemical transformations.

Visual Workflow of Proposed Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Protection cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization cluster_4 Step 5: Deprotection A 4-Bromo-2-methylphenol B 4-Bromo-2-methyl-6-nitrophenol A->B HNO₃, H₂SO₄ C 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene B->C DMS or MeI, K₂CO₃ D 5-Bromo-3-methoxy-2-methylaniline C->D Fe, NH₄Cl or H₂, Pd/C E 5-Bromo-6-methoxy-1H-indazole D->E NaNO₂, HCl or Isoamyl Nitrite F This compound E->F BBr₃, DCM

Caption: Proposed 5-step synthesis of this compound.

Detailed Experimental Protocol

Step 1-3: Synthesis of 5-Bromo-3-methoxy-2-methylaniline (Intermediate D) (This protocol combines nitration, protection, and reduction based on standard organic chemistry procedures.)

  • Nitration: Dissolve 4-Bromo-2-methylphenol (1 eq.) in glacial acetic acid. Cool the solution to 0-5 °C. Slowly add a solution of nitric acid (1.1 eq.) in acetic acid, keeping the temperature below 10 °C. Stir for 2-4 hours. Pour the reaction mixture into ice water and filter the resulting precipitate to obtain crude 4-Bromo-2-methyl-6-nitrophenol.

  • Protection: To a solution of the crude nitrophenol in acetone, add potassium carbonate (K₂CO₃, 3 eq.) followed by dimethyl sulfate (DMS, 1.5 eq.). Heat the mixture to reflux for 6-8 hours. Monitor by TLC. After completion, filter off the solids and concentrate the filtrate. Purify by column chromatography to yield 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene.

  • Reduction: Suspend the nitro compound in ethanol and water. Add ammonium chloride (NH₄Cl, 4 eq.) and iron powder (Fe, 5 eq.). Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aniline intermediate D .

Step 4: Synthesis of 5-Bromo-6-methoxy-1H-indazole (Intermediate E) (Adapted from the synthesis of 5-bromoindazole[2])

  • Dissolve the crude aniline D (1 eq.) in a suitable solvent like chloroform or acetic acid.

  • Add potassium acetate (1.5 eq.) and isoamyl nitrite (1.5 eq.).

  • Heat the solution to reflux (approx. 65-70 °C) for 12-20 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the volatiles under reduced pressure.

  • Perform an aqueous workup by adding water and ethyl acetate. Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: heptane/ethyl acetate gradient) to yield pure 5-Bromo-6-methoxy-1H-indazole E .

Step 5: Synthesis of this compound (Final Product F) (Adapted from the synthesis of 1H-Indazol-5-ol[4])

  • Dissolve the methoxy-indazole E (1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (2.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours.

  • Monitor the reaction by TLC for the complete disappearance of the starting material.

  • Once complete, carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess BBr₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to afford the final product, this compound F .

Data Summary and Troubleshooting Logic

Quantitative Data for Proposed Synthesis
StepStarting MaterialKey ReagentsSolvent(s)Typical YieldPurity Assessment
1-3 4-Bromo-2-methylphenolHNO₃, K₂CO₃, DMS, Fe/NH₄ClAcetic Acid, Acetone, EtOH/H₂O50-60% (over 3 steps)TLC, ¹H NMR
4 5-Bromo-3-methoxy-2-methylanilineIsoamyl Nitrite, K-AcetateChloroform60-80%TLC, ¹H NMR
5 5-Bromo-6-methoxy-1H-indazoleBoron Tribromide (BBr₃)Dichloromethane (DCM)80-95%TLC, ¹H NMR, LC-MS
Troubleshooting Logic Diagram: Low Overall Yield

G cluster_steps Identify Problematic Step via TLC/NMR of Intermediates cluster_causes1 Potential Causes (Steps 1-3) cluster_causes2 Potential Causes (Step 4) cluster_causes3 Potential Causes (Step 5) Start Low Overall Yield Observed Step1_3 Step 1-3 Yield Low? Start->Step1_3 Step4 Step 4 Yield Low? Start->Step4 Step5 Step 5 Yield Low? Start->Step5 Cause1A Incomplete Nitration or Poor Regioselectivity Step1_3->Cause1A Check NMR of crude nitro-product Cause1B Incomplete Reduction Step1_3->Cause1B TLC shows residual nitro spot Cause2A Poor Quality Nitrite Reagent Step4->Cause2A Cause2B Incorrect Temp. Control Step4->Cause2B Cause2C Side Reactions Step4->Cause2C Cause3A Incomplete Deprotection Step5->Cause3A Cause3B Product Degradation During Workup Step5->Cause3B Sol1A Re-purify nitrophenol or optimize nitration temp. Cause1A->Sol1A Action Sol1B Increase Fe/NH₄Cl equivalents or reaction time. Cause1B->Sol1B Action Sol2A Use fresh isoamyl nitrite. Cause2A->Sol2A Action Sol2B Verify thermometer calibration; maintain 0-5°C for diazotization. Cause2B->Sol2B Action Sol3A Increase BBr₃ equivalents or extend reaction time. Cause3A->Sol3A Action Sol3B Workup under N₂; add NaHSO₃ to quench. Cause3B->Sol3B Action

Caption: Logic diagram for troubleshooting low yield issues.

References

  • PMC. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • ResearchGate. Diazotization of 2‐ or 4‐aminophenols.
  • Google Patents. Methods for preparing indazole compounds.
  • Organic Syntheses. Indazole.
  • IUCrData. 4-Bromo-2-[( - 2 − [ ( 2 − h y d r o x y e t h y l ) a m i n o ] e t h y l - imino)methyl]phenol.
  • Google Patents. Methods of making indazoles.
  • Organic Chemistry Portal. Diazotisation.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Google Patents. The synthetic method of the bromophenol of 3 amino 4.
  • ResearchGate. 4-Bromo-2-[(phenylimino)methyl]phenol.
  • DTIC. New Diazo Process.
  • PubChem. 4-Bromo-2-methylphenol.
  • Google Patents. Preparation method of 4-bromo-2-aminophenol.
  • ResearchGate. (E)-4-Bromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]phenol.
  • ResearchGate. Synthesis of 3‐hydroxy indazoles via an intramolecular [2+2] cycloaddition/fragmentation pathway.

Sources

Technisches Support-Center: Überwindung von Löslichkeitsproblemen mit 5-Brom-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Lösung von Löslichkeitsproblemen mit 5-Brom-1H-indazol-6-ol zugeschnitten ist.

Verfasst von: Dr. Lena Wagner, Leitende Anwendungswissenschaftlerin

Willkommen im dedizierten Support-Center für 5-Brom-1H-indazol-6-ol. Diese Ressource wurde entwickelt, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Verfügung zu stellen, um die mit dieser Verbindung verbundenen Löslichkeitsherausforderungen zu meistern. Unser Ziel ist es, Sie mit dem technischen Wissen und den praktischen Lösungen auszustatten, die für erfolgreiche experimentelle Ergebnisse erforderlich sind.

Häufig gestellte Fragen (FAQs)

F1: Was sind die Hauptgründe für die schlechte Löslichkeit von 5-Brom-1H-indazol-6-ol?

Die Löslichkeitsprobleme von 5-Brom-1H-indazol-6-ol sind auf seine spezifischen physikochemischen Eigenschaften zurückzuführen. Das Molekül besitzt ein starres, planares Indazol-Ringsystem, das starke intermolekulare π-π-Stapelungen im festen Zustand fördert. Zusätzlich ermöglichen das Vorhandensein eines Wasserstoffbrückendonors (die -OH-Gruppe) und eines Wasserstoffbrückenakzeptors (die Indazol-Stickstoffe) die Bildung einer robusten Kristallgitterstruktur. Diese hohe Gitterenergie erfordert eine erhebliche Energiemenge, um während des Auflösungsprozesses überwunden zu werden, was zu seiner geringen Löslichkeit in vielen gängigen Laborlösungsmitteln beiträgt.

Die chemische Struktur und das Molekulargewicht (213,03 g/mol ) tragen ebenfalls zu diesen Eigenschaften bei.[1]

F2: Ich beobachte eine Ausfällung meiner Verbindung während meines Assays. Was sind die wahrscheinlichen Ursachen und wie kann ich dies verhindern?

Die Ausfällung während eines Assays ist ein häufiges Problem und kann oft auf einige Schlüsselfaktoren zurückgeführt werden:

  • Lösungsmittel-Fehlanpassung: Die häufigste Ursache ist die Zugabe eines wässrigen Puffers oder Mediums zu einer Stammlösung von 5-Brom-1H-indazol-6-ol, die in einer hohen Konzentration eines organischen Lösungsmittels wie DMSO hergestellt wurde. Dieses "Solvent-Shifting" kann dazu führen, dass die Verbindung ausfällt, da die gesamte Lösungsmittelumgebung weniger günstig wird.

  • Konzentration überschreitet die Löslichkeitsgrenze: Die Endkonzentration der Verbindung in Ihrem Assay kann ihre Löslichkeitsgrenze im endgültigen Assay-Puffer überschreiten.

  • Temperaturschwankungen: Eine Temperaturabnahme kann die Löslichkeit der Verbindung verringern und zu Ausfällungen führen.

  • pH-Effekte: Der pH-Wert Ihres endgültigen Assay-Puffers kann den Ionisierungszustand der 6-Hydroxylgruppe (pKa ~8-9) und der Indazol-Ring-Stickstoffe beeinflussen. Bei einem pH-Wert unter dem pKa der Hydroxylgruppe ist das Molekül neutral und weniger löslich.

Um eine Ausfällung zu verhindern, sollten Sie die folgenden Strategien in Betracht ziehen:

  • Optimierung der Stammlösungskonzentration: Bereiten Sie eine verdünntere Stammlösung in Ihrem organischen Lösungsmittel vor, um den Effekt des "Solvent-Shifting" bei der Verdünnung in den wässrigen Assay-Puffer zu minimieren.

  • Einbeziehung von Co-Lösungsmitteln: Die Aufnahme eines wassermischbaren Co-Lösungsmittels in Ihren endgültigen Assay-Puffer kann helfen, die Löslichkeit aufrechtzuerhalten.[2][3][4]

  • pH-Anpassung: Wenn Ihre experimentellen Bedingungen es zulassen, wird eine Anpassung des pH-Werts des Assay-Puffers auf einen Wert über dem pKa der Hydroxylgruppe das Molekül ionisieren und seine wässrige Löslichkeit erhöhen.[2]

  • Temperaturkontrolle: Stellen Sie sicher, dass alle Lösungen während des gesamten Experiments auf einer konstanten und angemessenen Temperatur gehalten werden.

Leitfaden zur Fehlerbehebung: Verbesserung der Löslichkeit

Dieser Abschnitt bietet einen systematischen Ansatz zur Überwindung von Löslichkeitsproblemen mit 5-Brom-1H-indazol-6-ol.

Erstes Lösungsmittelscreening

Ein logischer erster Schritt ist die Durchführung eines kleinen Lösungsmittelscreenings, um das am besten geeignete Lösungsmittelsystem für Ihre Anwendung zu identifizieren.

Tabelle 1: Ungefähre Löslichkeit von 5-Brom-1H-indazol-6-ol in gängigen Laborlösungsmitteln

LösungsmittelLöslichkeit (ca. bei 25 °C)Anmerkungen
Dimethylsulfoxid (DMSO)>10 mg/mLEmpfohlen für Stammlösungen. Achten Sie auf die endgültige DMSO-Konzentration in Assays.
N,N-Dimethylformamid (DMF)~5-10 mg/mLEine geeignete Alternative zu DMSO.
Methanol~1-2 mg/mLBegrenzte Löslichkeit. Kann für einige Anwendungen nützlich sein.
Ethanol (95 %)<1 mg/mLSchlechte Löslichkeit.
Wasser<0,1 mg/mLIm Wesentlichen unlöslich.[5]
Phosphatgepufferte Salzlösung (PBS) pH 7,4<0,1 mg/mLUnlöslich in physiologischen Puffern.

Hinweis: Dies sind ungefähre Werte, die von Faktoren wie Reinheit, Temperatur und Kristallform beeinflusst werden können.

Arbeitsablauf zur Löslichkeitsverbesserung

Das folgende Diagramm skizziert einen Arbeitsablauf zur Entscheidungsfindung bei der Bewältigung von Löslichkeitsherausforderungen.

G A Start: Schlechte Löslichkeit beobachtet B Problem in Stammlösung oder Assay-Puffer? A->B C Stammlösung B->C Stammlösung D Assay-Puffer B->D Assay-Puffer E DMSO oder DMF versucht? C->E N Endkonzentration org. Lösungsmittel? D->N F Ja E->F G Nein E->G I Konzentration >10 mg/mL? F->I H Stammlösung in DMSO oder DMF herstellen G->H J Ja I->J L Nein I->L K Co-Lösungsmittelsystem oder pH-Anpassung erwägen J->K M Auf Verbindungsabbau prüfen L->M O >1% N->O Q <1% N->Q P Konzentration des org. Lösungsmittels reduzieren oder ein löslicheres Analogon verwenden O->P R pH-Modifikation versucht? Q->R S Ja R->S U Nein R->U T Formulierungsstrategien erwägen (z.B. Cyclodextrine) S->T V Puffer-pH auf >9 einstellen, wenn mit Assay kompatibel U->V

Bildunterschrift: Entscheidungs-Workflow zur Fehlerbehebung bei der Löslichkeit.

Experimentelle Protokolle

Protokoll 1: Herstellung einer 10 mM Stammlösung in DMSO

Dieses Protokoll beschreibt das Standardverfahren zur Herstellung einer hochkonzentrierten Stammlösung von 5-Brom-1H-indazol-6-ol.

Materialien:

  • 5-Brom-1H-indazol-6-ol (Feststoff)

  • Wasserfreies Dimethylsulfoxid (DMSO)

  • Vortex-Mischer

  • Wärmebad oder -block (optional)

  • Kalibrierte Analysenwaage

  • Geeignete persönliche Schutzausrüstung (PSA)[6][7]

Verfahren:

  • Einwiegen der Verbindung: Wiegen Sie die gewünschte Menge 5-Brom-1H-indazol-6-ol genau ab. Um beispielsweise 1 mL einer 10 mM Lösung herzustellen, wiegen Sie 2,13 mg der Verbindung ab (Molekulargewicht: 213,03 g/mol ).[1]

  • Lösungsmittel zugeben: Geben Sie das berechnete Volumen an wasserfreiem DMSO in das Röhrchen mit der Verbindung.

  • Auflösung: Mischen Sie die Mischung 1-2 Minuten lang kräftig mit dem Vortex-Mischer. Wenn sich die Verbindung nicht vollständig auflöst, kann vorsichtiges Erwärmen (30-40 °C) für kurze Zeit angewendet werden. Seien Sie vorsichtig beim Erhitzen, da dies die Verbindung möglicherweise zersetzen kann.

  • Visuelle Inspektion: Stellen Sie sicher, dass die Lösung klar und frei von Partikeln ist, bevor Sie sie lagern.

  • Lagerung: Lagern Sie die Stammlösung bei -20 °C oder -80 °C in kleinen Aliquots, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.

Protokoll 2: pH-abhängige Löslichkeitsverbesserung

Dieses Protokoll beschreibt eine Methode zur Erhöhung der wässrigen Löslichkeit von 5-Brom-1H-indazol-6-ol durch Anpassung des pH-Wertes.

Materialien:

  • 5-Brom-1H-indazol-6-ol Stammlösung in DMSO

  • Wässriger Puffer nach Wahl (z. B. Tris, Glycin)

  • 1 M NaOH-Lösung

  • Kalibriertes pH-Meter

Verfahren:

  • Puffer vorbereiten: Bereiten Sie Ihren gewünschten wässrigen Puffer in einer Konzentration vor, die für Ihren endgültigen Assay geeignet ist.

  • pH-Anpassung: Geben Sie unter Rühren langsam tropfenweise 1 M NaOH zum Puffer hinzu, bis der gewünschte pH-Wert (z. B. pH 9,0) erreicht und stabil ist.

  • Zugabe der Verbindung: Geben Sie das erforderliche Volumen der DMSO-Stammlösung von 5-Brom-1H-indazol-6-ol zum pH-angepassten Puffer.

  • Mischen: Mischen Sie die Lösung vorsichtig, um die Homogenität zu gewährleisten.

  • Endgültige pH-Kontrolle: Überprüfen Sie, ob der endgültige pH-Wert der Lösung noch im gewünschten Bereich liegt.

Kausalität: Durch die Erhöhung des pH-Wertes der Lösung über den pKa-Wert der 6-Hydroxylgruppe wird das Molekül deprotoniert und bildet ein Phenolat-Anion. Diese geladene Spezies ist deutlich polarer und daher besser in wässrigen Medien löslich. Dieser Ansatz ist eine anerkannte Methode zur Verbesserung der Löslichkeit von schwach sauren oder basischen Verbindungen.[2][3]

Formulierungsstrategien

Für anspruchsvollere Anwendungen, wie z. B. In-vivo-Studien, können Formulierungsstrategien erforderlich sein. Diese Ansätze zielen darauf ab, die Löslichkeit und Bioverfügbarkeit von schwerlöslichen Arzneimitteln zu verbessern.[8][9]

Tabelle 2: Übersicht über Formulierungsansätze

FormulierungsstrategieWirkmechanismusÜberlegungen
Co-Lösungsmittel Erhöht die Polarität des Lösungsmittelsystems und macht es für den gelösten Stoff günstiger.[3][4]Das Co-Lösungsmittel muss mit dem experimentellen System kompatibel sein (z. B. nicht zytotoxisch). Gängige Beispiele sind PEG-400 und Propylenglykol.[9]
Cyclodextrine Das hydrophobe Innere des Cyclodextrin-Moleküls schließt das schwerlösliche Medikament ein, während das hydrophile Äußere die wässrige Löslichkeit verbessert.[2][8]Die Größe des Cyclodextrin-Hohlraums muss für das Wirkstoffmolekül geeignet sein. 2-Hydroxypropyl-β-cyclodextrin ist eine gängige Wahl.
Feste Dispersionen Der Wirkstoff wird in einer hydrophilen Trägermatrix dispergiert, oft im amorphen Zustand, um die Auflösungsrate zu erhöhen.[3][8]Die Stabilität des amorphen Zustands muss während der Lagerung gewährleistet sein. Gängige Träger sind PVP und HPMC.[3]

Referenzen

  • Jadhav, N. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Verfügbar unter: [Link]

  • Sharma, D. et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Verfügbar unter: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Verfügbar unter: [Link]

  • Patel, J. N. et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Verfügbar unter: [Link]

  • Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-1H-indazole. PubChem. Verfügbar unter: [Link]

  • Sunway Pharm Ltd. (n.d.). 5-Bromo-1H-indazol-6-ol. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-6-nitro-1H-indazole. PubChem. Verfügbar unter: [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. Verfügbar unter: [Link]

Sources

Technical Support Center: Crystallization of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 5-Bromo-1H-indazol-6-ol (CAS: 1227270-50-9). This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in obtaining pure, crystalline material of this important indazole derivative. This guide synthesizes fundamental crystallization principles with specific considerations for the structural attributes of this compound, providing both quick-reference FAQs and in-depth troubleshooting workflows.

Introduction to Crystallization Challenges

This compound is a heterocyclic compound featuring a fused pyrazole-benzene ring system. Its structure presents specific challenges and opportunities for crystallization:

  • Hydrogen Bonding: The presence of both a proton-donating hydroxyl (-OH) group and an indazole N-H group allows for strong intermolecular hydrogen bonding, which is crucial for forming a stable crystal lattice.

  • Polarity: The molecule possesses both polar (hydroxyl, N-H) and non-polar (brominated benzene ring) regions, making solvent selection a critical parameter.

  • Polymorphism: While not explicitly documented for this specific derivative, indazole scaffolds are known for their potential to form different crystal polymorphs, which can have significant impacts on physical properties like solubility and stability.[1]

This guide will help you navigate these factors to achieve high-purity, crystalline this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from solution upon cooling. What are the first steps I should take?

A1: This is the most common issue and usually relates to supersaturation.[2]

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled solution. This provides a template for further crystallization.[3][4]

  • Reduce Solvent Volume: You may have used too much solvent.[2] Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: If room temperature cooling is ineffective, try placing the flask in an ice bath or a refrigerator. Ensure the cooling is slow to avoid crashing out impurities.

Q2: My compound separated as a liquid or "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated to a very high degree.[2][5] Impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Re-heat and Add More Solvent: Warm the solution until the oil redissolves completely. Add a small amount (1-5% total volume) of additional hot solvent to slightly decrease the saturation level.[2][5]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This ensures that the solution temperature at saturation is below the melting point of your compound.

  • Use an Anti-Solvent: Dissolve your compound in a minimal amount of a good solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. This method, known as anti-solvent crystallization, can often prevent oiling out.[6]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor.[5]

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. Working with a more concentrated solution ensures that more product will crystallize upon cooling.

  • Cool Thoroughly: Ensure the solution has reached its final, low temperature (e.g., in an ice bath) for an adequate amount of time before filtration to maximize precipitation.

  • Perform a Second Crop: Collect the filtrate (mother liquor) and reduce its volume by evaporation. Cooling this more concentrated solution may yield a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: What are the best starting solvents to screen for this compound?

A4: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Given the molecule's structure, a range of polar protic and aprotic solvents should be screened. See the table below for recommendations.

Solvent Screening Guide for this compound

The following table provides guidance for selecting an initial solvent system. The ideal recrystallization solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.[6][7]

Solvent ClassExample SolventsExpected Solubility Behavior for this compoundRationale & Comments
Polar Protic Ethanol, Methanol, Isopropanol, WaterGood Candidates. Likely to dissolve the compound when hot due to hydrogen bonding with the -OH and N-H groups. Solubility should decrease significantly upon cooling.Ethanol is often a good starting point for indazole derivatives.[8] A mixture with water (e.g., ethanol/water) can be a powerful system.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Promising Candidates. The polarity can solvate the molecule, but the lack of hydrogen bond donation may provide a sharp solubility curve with temperature.Ethyl acetate is a versatile solvent for compounds with moderate polarity.[9] Acetone is also a common choice.[9]
Non-Polar Hexanes, Heptane, ToluenePoor Solvents / Good Anti-Solvents. Unlikely to dissolve the compound even when hot due to the polar functional groups.Excellent for use as anti-solvents when the compound is dissolved in a polar solvent like ethanol or acetone.[6] Also useful for washing final crystals to remove non-polar impurities.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Good Solvents. May dissolve the compound well, potentially too well even at cold temperatures, leading to low yield.Can be used in combination with a non-polar anti-solvent like hexanes.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving persistent crystallization problems.

Visual Workflow: Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

G start Crystallization Experiment Fails prob1 Problem: No Crystals Form start->prob1 prob2 Problem: 'Oiling Out' Occurs start->prob2 prob3 Problem: Very Low Yield start->prob3 prob4 Problem: Poor Crystal Quality (e.g., fine powder, needles) start->prob4 cause1a Cause: Too much solvent prob1->cause1a cause1b Cause: Supersaturation not reached prob1->cause1b cause2a Cause: High impurity level prob2->cause2a cause2b Cause: Solvent boiling point is too high prob2->cause2b cause3a Cause: Excess solvent used prob3->cause3a cause3b Cause: Premature filtration prob3->cause3b cause4a Cause: Cooling too rapidly prob4->cause4a cause4b Cause: Solvent system is suboptimal prob4->cause4b sol1a Solution: Reduce solvent volume (evaporate) cause1a->sol1a sol1b Solution: Induce nucleation (scratch/seed) cause1b->sol1b sol2a Solution: Re-heat, add more solvent, and cool slowly cause2a->sol2a sol2c Solution: Use anti-solvent method cause2a->sol2c sol2b Solution: Change to a lower boiling point solvent cause2b->sol2b cause2b->sol2c sol3a Solution: Use minimum hot solvent cause3a->sol3a sol3b Solution: Ensure complete cooling before filtration cause3b->sol3b sol4a Solution: Slow down cooling rate (insulate flask) cause4a->sol4a sol4b Solution: Screen different solvents or solvent mixtures cause4b->sol4b

Caption: Troubleshooting workflow for this compound crystallization.

The Role of Impurities

Impurities are a primary antagonist in crystallization. They can act in several detrimental ways:

  • Inhibit Crystal Growth: Impurities can adsorb onto the surface of a growing crystal, blocking sites for new molecules to attach and slowing or stopping growth.[10][11]

  • Increase Solubility: The presence of impurities often increases the solubility of the desired compound in the solvent, which directly leads to a lower yield.[10]

  • Promote "Oiling Out": Impurities can cause a freezing point depression, making it more likely for the compound to separate as a liquid instead of a solid.[2]

  • Affect Polymorphism: Impurities can sometimes stabilize a less desirable polymorphic form of the crystal.[10]

Solution: If you suspect impurities are the problem (e.g., if the material has a wide melting point range or is discolored), consider a pre-purification step. Column chromatography is a highly effective method for removing impurities before attempting crystallization.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard Cooling Recrystallization

This is the most common method and should be the first one attempted.[4][6]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a magnetic stir bar. Choose a promising solvent from the screening table (e.g., ethanol). Add a small amount of the solvent, just enough to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add the same solvent dropwise from a pipette until the solid just dissolves completely. Crucially, do not add a large excess of solvent. The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Use a pre-warmed funnel and filter flask to quickly filter the hot solution into a clean flask. This prevents the desired compound from crystallizing prematurely in the funnel.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Secondary Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a vacuum oven at a moderate temperature.[7]

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful if your compound oils out or if no single solvent provides a good solubility curve.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., acetone or THF) at room temperature.

  • Addition of Anti-Solvent: While stirring the solution, slowly add a miscible "anti-solvent" (one in which the compound is insoluble, e.g., hexanes or water) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This point of turbidity is the onset of nucleation.

  • Re-dissolution (Optional but Recommended): Gently warm the turbid solution until it becomes clear again. Alternatively, add a few drops of the "good" solvent to achieve clarity. This step dissolves the initial small nuclei.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. As the solution slowly cools or evaporates slightly, larger, higher-quality crystals will form.

  • Isolation and Drying: Once crystal formation is complete, isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

By methodically applying these principles and protocols, you can effectively troubleshoot and optimize the crystallization of this compound, leading to a final product of high purity and quality suitable for downstream applications in research and development.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubChem. (n.d.). 5-bromo-1H-indazole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97%.
  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
  • ResearchGate. (2025). The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization.

Sources

Technical Support Center: Synthetic Strategy and Optimization for 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-1H-indazol-6-ol. This guide is tailored for researchers, medicinal chemists, and process development professionals. Given that this compound is a specialized derivative with limited published synthetic routes, this document provides a framework for developing and optimizing a viable synthesis. We will leverage established chemical principles for related indazole compounds to propose logical pathways and troubleshoot common experimental hurdles.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] Efficiently accessing novel derivatives like this compound is crucial for advancing drug discovery programs.

Part 1: Frequently Asked Questions (FAQs) & Proposed Synthetic Strategy

This section addresses foundational questions regarding the synthesis of substituted indazoles and proposes a logical pathway to the target molecule.

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective method for constructing the indazole ring is the Davis-Beirut reaction or related diazotization-cyclization of an appropriately substituted o-toluidine derivative. Based on this, a logical retrosynthetic approach would start from 4-bromo-5-methoxy-2-methylaniline. The synthesis would proceed via three key stages:

  • Diazotization & Cyclization: The aniline is first acetylated, then treated with a nitrite source (e.g., isoamyl nitrite) to form a diazonium species, which undergoes intramolecular cyclization to form the indazole ring.[3]

  • Hydrolysis: The resulting N-acetyl group is hydrolyzed under acidic conditions.

  • Demethylation: The methoxy group is cleaved to reveal the target phenol (6-ol).

This proposed pathway is visualized below.

Synthetic_Pathway cluster_0 Proposed Synthesis of this compound A 4-Bromo-5-methoxy- 2-methylaniline B N-Acetyl Intermediate A->B Ac2O C Diazotization & Cyclization B->C Isoamyl nitrite, KOAc D 5-Bromo-6-methoxy- 1H-indazole C->D E Demethylation (e.g., BBr3) D->E F This compound (Target Molecule) E->F

Caption: Proposed synthetic route to this compound.

Q2: What are the most critical steps and common challenges in this type of indazole synthesis?

A2: The most critical step is the diazotization and cyclization sequence. Key challenges include:

  • Low Cyclization Yield: Incomplete conversion or decomposition of the diazonium intermediate can significantly lower the yield. This step is often sensitive to temperature and reaction time.[4]

  • Side Reactions: For some substrates, competitive reactions like the Wolff-Kishner reduction can occur, reducing the desired indazole product.[4]

  • Purification Difficulties: The crude product may contain unreacted starting materials or byproducts with similar polarity, complicating purification by chromatography or recrystallization.[5]

  • Instability: Indazole derivatives can be sensitive to strongly acidic, basic, or oxidative conditions, which must be considered during workup and purification.[1]

Q3: How critical is the purity of the starting aniline precursor?

A3: It is absolutely critical. Impurities in the starting 4-bromo-5-methoxy-2-methylaniline can introduce byproducts that are difficult to remove in later stages. For instance, regioisomeric impurities in the aniline will lead to the formation of isomeric indazoles, which are often inseparable from the desired product. We strongly recommend verifying the purity of the starting material by ¹H NMR and LC-MS before beginning the synthesis.

Part 2: Troubleshooting and Optimization Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem: Low or No Yield of 5-Bromo-6-methoxy-1H-indazole (Cyclization Step)

This is the most common failure point. The troubleshooting workflow below can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield in Cyclization Step TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC SM_Present Result: Starting Material (SM) Remains TLC->SM_Present Complex_Mix Result: Complex Mixture (Degradation) TLC->Complex_Mix No_Product Result: Clean Reaction, No Product TLC->No_Product TS_SM Cause: Incomplete Reaction SM_Present->TS_SM TS_Complex Cause: Decomposition Complex_Mix->TS_Complex TS_No_Product Cause: Reagent Failure No_Product->TS_No_Product Action_SM1 Action: Increase Reaction Time at 65-70°C[3] TS_SM->Action_SM1 Action_SM2 Action: Verify Quality of Isoamyl Nitrite TS_SM->Action_SM2 Action_Complex1 Action: Lower Reflux Temp. (Try 60°C) TS_Complex->Action_Complex1 Action_Complex2 Action: Ensure Anhydrous Conditions TS_Complex->Action_Complex2 Action_No_Product1 Action: Use Freshly Opened Reagents (Nitrite, Acetate) TS_No_Product->Action_No_Product1

Sources

stability issues of 5-Bromo-1H-indazol-6-ol in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-indazol-6-ol

A Guide to Understanding and Preventing Solution Stability Issues

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unexpected experimental outcomes can be a significant roadblock. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth insights and actionable protocols to address the solution stability challenges associated with this compound. Due to the specific nature of this molecule, which combines a reactive indazole core with an oxidation-prone phenol group, careful handling is paramount for reproducible results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A: The stability of this molecule is governed by two key functional groups:

  • The 1H-Indazole Ring: Indazoles are bicyclic aromatic heterocycles.[1] While the ring itself is relatively stable, the NH proton is acidic and can participate in reactions. The nitrogen atoms can also be susceptible to oxidation.

  • The Phenolic Hydroxyl (-OH) Group: The hydroxyl group at the 6-position makes this compound a phenol. Phenols are notoriously sensitive to oxidation, which can be catalyzed by light, high pH, or the presence of metal ions. This oxidative degradation is often the primary cause of solution discoloration (e.g., turning pink, yellow, or brown).

Q2: What is the recommended solvent for creating stock solutions?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and related phenolic compounds to create high-concentration stock solutions.[2][3] However, while excellent for solubilization, DMSO is not entirely inert and can present challenges. Some studies have noted that DMSO can interfere with certain biological assays or affect interactions between phenolic compounds and their targets.[4] For analytical purposes like LC-MS, it is often advisable to perform final dilutions in methanol or acetonitrile, as DMSO can cause ion suppression.[5]

Q3: How should I store the solid compound and my stock solutions?

A: Proper storage is critical to prevent degradation before the compound is even used. Based on best practices for similar indazole derivatives, we recommend the following conditions.[6][7]

Form Temperature Atmosphere Light/Moisture Rationale
Solid 2-8°CTightly sealed, under inert gas (Argon or Nitrogen) if possibleProtect from light (amber vial) and store in a desiccatorMinimizes thermal degradation and prevents slow oxidation and hydrolysis from atmospheric exposure.[7]
Solution (DMSO) -20°C or -80°CTightly sealed vials with PTFE-lined capsProtect from light (amber vial or wrapped in foil)Freezing the solution significantly slows degradation kinetics. Multiple freeze-thaw cycles should be avoided by preparing smaller, single-use aliquots.

Q4: My DMSO stock solution of this compound has turned a slight yellow/pink color. Is it still usable?

A: A color change is a visual indicator of degradation, likely due to oxidation of the phenolic hydroxyl group. While the bulk of the compound may still be intact, the presence of these colored impurities signifies that a degradation process has begun. For sensitive quantitative assays or in vivo studies, using a discolored solution is not recommended as it introduces unknown variables and may lead to inconsistent results.[7] We strongly advise preparing a fresh stock solution from solid material.

Part 2: Troubleshooting Guide: Diagnosing Instability

This section provides a structured, question-and-answer approach to troubleshoot specific experimental problems.

Q5: I observe a new, broader peak in my HPLC chromatogram after my solution sits at room temperature for a few hours. What could be happening?

A: The appearance of new peaks, particularly those that are broad or tailing, strongly suggests the formation of degradation products. Given the phenolic nature of this compound, the most probable cause is oxidation. Oxidized phenols can dimerize or polymerize, leading to a mixture of related products that may not resolve into sharp peaks.

Causality Check:

  • Oxygen Exposure: Was the solution left open to the air? Was the buffer sparged with nitrogen before use?

  • pH of Medium: Is your aqueous solution neutral or basic (pH > 7.5)? Basic conditions deprotonate the phenol, making it significantly more susceptible to oxidation.

  • Metal Ion Contamination: Trace metal ions (e.g., iron, copper) in buffers or from glassware can catalyze phenol oxidation. Using metal-chelating agents like EDTA (at ~100 µM) in your aqueous buffers can mitigate this.

Troubleshooting Workflow for Solution Instability

The following diagram outlines a logical decision-making process when you encounter potential degradation.

G start Observed Instability (e.g., Color Change, New HPLC Peak, Activity Loss) cause_oxidation Potential Cause: Oxidation start->cause_oxidation cause_ph Potential Cause: pH-driven Hydrolysis/Degradation start->cause_ph cause_solvent Potential Cause: Solvent Reactivity/Precipitation start->cause_solvent diag_oxidation Check: - Solution color (pink/brown?) - Exposure to air/light? - Presence of metal ions? cause_oxidation->diag_oxidation diag_ph Check: - pH of aqueous buffer? - Is it > 7.5? cause_ph->diag_ph diag_solvent Check: - Final %DMSO in assay? - Did solution turn cloudy? - Time since dilution? cause_solvent->diag_solvent sol_oxidation Action: - Prepare fresh solution. - Use de-gassed buffers. - Add EDTA to aqueous buffers. - Work protected from light. diag_oxidation->sol_oxidation Yes sol_ph Action: - Buffer solution to pH 6.0-7.4. - Perform a pH stability study (See Protocol). diag_ph->sol_ph Yes sol_solvent Action: - Lower final %DMSO. - Check kinetic solubility. - Use solution immediately after dilution. diag_solvent->sol_solvent Yes

Caption: Troubleshooting workflow for diagnosing instability.

Q6: My compound shows good activity when I make the solution fresh, but the activity drops significantly if I use a solution prepared the day before. Why?

A: This is a classic sign of compound instability in your final assay buffer. While a DMSO stock at -20°C may be stable for weeks, the compound can degrade rapidly once diluted into an aqueous, oxygen-rich environment at room temperature or 37°C. The loss of activity directly correlates with the degradation of the parent molecule into inactive forms.

Self-Validation Protocol: To confirm this, run a time-course experiment. Prepare your final diluted solution and test its activity at T=0, T=2h, T=4h, and T=24h. Concurrently, analyze an aliquot of the same solution at each time point by HPLC or LC-MS to correlate the loss of biological activity with the disappearance of the parent compound's peak.

Q7: The compound precipitates out of my aqueous buffer when I add it from my DMSO stock. How can I fix this?

A: This is a solubility issue, not necessarily a stability one, but the two are often linked. This compound, like many aromatic compounds, has low aqueous solubility.

  • Kinetic vs. Thermodynamic Solubility: When you dilute a DMSO stock into a buffer, you are often creating a supersaturated solution. The concentration that stays in solution for a short period (e.g., 2 hours) is the kinetic solubility. Over time, the compound may crash out as it reaches its lower thermodynamic solubility.[6]

  • Solutions:

    • Reduce Final Concentration: This is the simplest solution.

    • Increase Cosolvent: Increase the final percentage of DMSO, but be mindful of its potential effects on your assay (typically <1% is recommended, with <0.5% being ideal).

    • Use Immediately: For many experiments, if the kinetic solubility is high enough for the duration of the assay, you can use the solution immediately after preparation before precipitation occurs.

Part 3: Experimental Protocols for Stability Assessment

Do not assume stability. Validate it. The following protocol provides a framework for a forced degradation study to proactively identify conditions that are detrimental to this compound. This is a crucial step in developing a robust experimental or manufacturing process. This protocol is adapted from standard methodologies for related compounds.[6]

Protocol: Forced Degradation Study

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL (or ~5 mM) stock solution of this compound in DMSO.

  • Stress Sample Preparation: For each condition, mix the reagents in a clean vial as described in the table below. Prepare a "T=0" sample by immediately neutralizing (if applicable) and diluting for analysis. Incubate the other vials under the specified conditions.

  • Analysis: At each designated time point, take an aliquot of the stressed solution. If acidic or basic, neutralize it (with an equimolar amount of NaOH or HCl, respectively). Dilute the sample to a suitable concentration (e.g., 50 µg/mL) with a 50:50 acetonitrile:water mobile phase. Analyze by HPLC-UV, monitoring the peak area of the parent compound.

  • Calculation: Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0.

Forced Degradation Experimental Design

Condition Procedure Incubation Time Points
Acid Hydrolysis Mix 0.5 mL stock + 0.5 mL 0.1 M HCl60°C0, 2, 8, 24 hours
Base Hydrolysis Mix 0.5 mL stock + 0.5 mL 0.1 M NaOHRoom Temp0, 1, 4, 8 hours
Oxidation Mix 0.5 mL stock + 0.5 mL 3% H₂O₂Room Temp, dark0, 2, 8, 24 hours
Thermal Use the 1 mg/mL DMSO stock directly60°C0, 1, 3, 7 days
Photolytic Place DMSO stock in a clear vial under a UV lampRoom Temp0, 1, 3, 7 days
Workflow Diagram for Forced Degradation Study

G cluster_stress 2. Prepare Stress Samples prep_stock 1. Prepare 1 mg/mL Stock in DMSO acid Acidic (0.1 M HCl) prep_stock->acid base Basic (0.1 M NaOH) prep_stock->base oxidative Oxidative (3% H2O2) prep_stock->oxidative thermal Thermal (60°C) prep_stock->thermal incubate 3. Incubate Samples (Specified Time & Temp) acid->incubate base->incubate oxidative->incubate thermal->incubate sample_prep 4. Sample at Time Points (Neutralize & Dilute) incubate->sample_prep hplc 5. Analyze by HPLC/LC-MS sample_prep->hplc data data hplc->data

Caption: Workflow for conducting a forced degradation study.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • 5-bromo-1H-indazole | C7H5BrN2. PubChem.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH).
  • How can I analyze by the MS (or LC_MS) my phenolic compounds that are soluble in DMSO? ResearchGate.
  • A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. National Institutes of Health (NIH).
  • FOOD and HEALTH Comparison of total phenolic contents and antioxidant activities of propolis in different solvents. DergiPark.
  • 6-Bromo-1H-indazol-5-ol | CAS 1206800-18-1. AMERICAN ELEMENTS.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Effect of DMSO concentration. Variation in extract yield and total... ResearchGate.
  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem.
  • Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. National Institutes of Health (NIH).

Sources

Technical Support Center: Purification of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indazol-6-ol. This molecule, a key intermediate in medicinal chemistry, presents unique purification challenges due to its specific chemical properties. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question / Issue Potential Cause(s) Recommended Solution & Scientific Rationale
My compound has very low solubility in common chromatography solvents, leading to poor separation. The polar hydroxyl (-OH) and acidic N-H groups on the indazole ring, combined with the rigid bicyclic structure, can lead to strong intermolecular hydrogen bonding and π-π stacking. This results in high crystallinity and low solubility in non-polar to moderately polar solvents.Solution: 1. Use a Modified Solvent System: Employ a more polar mobile phase. A gradient elution on silica gel starting with Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH) is often effective. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to improve solubility and reduce peak tailing by protonating basic impurities and minimizing interaction with acidic silica. 2. Consider Reverse-Phase Chromatography: If solubility in organic solvents is a persistent issue, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be a superior alternative. The polar nature of your compound makes it well-suited for this technique.
During column chromatography, I'm getting significant peak tailing. The acidic N-H proton and the phenolic hydroxyl group of this compound can strongly and sometimes irreversibly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.Solution: 1. Deactivate the Silica Gel: Before use, wash the silica gel with a solvent mixture containing a small percentage of a polar modifier like triethylamine (0.5-1%) or ammonia in methanol. This will cap the most acidic silanol sites, leading to more symmetrical peaks. 2. Use an Additive in the Mobile Phase: As mentioned above, adding a small amount of a competitive binder like acetic acid or triethylamine to your eluent can saturate the active sites on the silica, allowing your compound to elute more cleanly.
Recrystallization attempts result in the product "oiling out" instead of forming crystals. This typically occurs when the compound is melted in the hot solvent rather than dissolved, or when the solution is supersaturated to a degree that precipitation occurs faster than crystal lattice formation. The presence of impurities can also disrupt crystal growth.Solution: 1. Choose the Right Solvent System: Ideal recrystallization requires a solvent that dissolves the compound poorly at room temperature but well at elevated temperatures. For a polar compound like this, consider solvent pairs. For example, dissolve the compound in a minimal amount of hot methanol or ethanol, and then slowly add a non-polar solvent like hexanes or heptane until turbidity persists. Allow it to cool slowly.[1] 2. Control the Cooling Rate: After dissolving your compound in the hot solvent, ensure the solution cools down slowly and without disturbance. A rapid temperature drop favors amorphous precipitation over crystalline solids. Insulating the flask can promote the formation of larger, purer crystals.
My final product is still contaminated with a closely-eluting impurity. This is often due to a regioisomeric impurity (e.g., 7-Bromo-1H-indazol-6-ol) or a precursor from the synthesis that has very similar polarity.Solution: 1. Optimize Chromatography Selectivity: Change the solvent system to alter the elution order. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system changes the nature of the interactions between the analytes, stationary phase, and mobile phase, which can resolve previously co-eluting peaks.[2][3] 2. Employ an Acid-Base Wash: The phenolic -OH group gives the molecule acidic properties. You can selectively extract your product into a weak aqueous base (like a dilute sodium bicarbonate solution), wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified product.[4] This is highly effective for removing non-phenolic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in a crude sample of this compound?

    • A1: Impurities are highly dependent on the synthetic route. However, common contaminants include unreacted starting materials, reagents (e.g., brominating agents), and regioisomers formed during the synthesis. For instance, if synthesized from a substituted aniline, residual aniline or its side-products may be present.[4]

  • Q2: What are the key physicochemical properties I should be aware of during purification?

    • A2: The key features are its aromatic heterocyclic structure, the presence of a hydrogen bond donor/acceptor system (N-H and -OH), and the bromine substituent. This combination leads to a relatively high melting point and poor solubility in non-polar solvents like hexanes. It is sparingly soluble in water.[5] The phenolic hydroxyl group makes it weakly acidic.

  • Q3: How can I best store the purified this compound?

    • A3: Like many phenolic compounds, it can be susceptible to air oxidation over time, which may result in discoloration. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Detailed Purification Protocol: Flash Column Chromatography

This protocol is a general guideline for the purification of 1 gram of crude this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass column, flasks, and other standard laboratory glassware

2. Step-by-Step Methodology:

  • Step 1: Determine the Optimal Solvent System via TLC.

    • Test various solvent systems to find one that gives your product an Rf value of approximately 0.2-0.3.

    • Start with a non-polar system and increase polarity. A good starting point is 20% EtOAc in Hexanes. A more polar system like 5% MeOH in DCM is often more effective for this class of compound.

    • Visualize the spots under UV light (254 nm).

  • Step 2: Prepare the Column.

    • For 1g of crude material, use approximately 50-100g of silica gel.

    • Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Step 3: Load the Sample.

    • Dissolve the crude this compound in a minimal amount of DCM or the mobile phase.

    • Alternative (Dry Loading): If solubility is low, dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the packed column. This method often yields better resolution.

  • Step 4: Elute the Column.

    • Begin eluting with the low-polarity solvent determined from your TLC analysis (e.g., 100% DCM).

    • Gradually increase the polarity by adding the more polar solvent (e.g., increase MeOH from 0% to 10% in DCM). A shallow gradient is crucial for separating closely-eluting impurities.

  • Step 5: Collect and Analyze Fractions.

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions that contain the pure product.

  • Step 6: Isolate the Product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Data Summary: Column Chromatography Parameters
ParameterRecommended Condition 1Recommended Condition 2
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase System Hexane / Ethyl AcetateDichloromethane / Methanol
Elution Mode Gradient: 10% to 50% EtOAcGradient: 0% to 10% MeOH
Typical Product Rf ~0.25 in 40% EtOAc/Hexane~0.3 in 5% MeOH/DCM

Visual Workflow: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial purity and scale of your material.

Purification_Strategy start Crude this compound check_purity Assess Purity & Scale (TLC, NMR, LC-MS) start->check_purity high_purity High Purity (>95%) Small Scale (<5g) check_purity->high_purity High Purity low_purity Low Purity (<95%) Any Scale check_purity->low_purity Low Purity recrystallization Recrystallization high_purity->recrystallization acid_base Acid-Base Extraction low_purity->acid_base If acidic/basic impurities differ chromatography Column Chromatography low_purity->chromatography If impurities have similar polarity final_product Pure Product recrystallization->final_product acid_base->chromatography Further polish needed acid_base->final_product If sufficient chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate.
  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem.
  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Sources

resolving inconsistencies in 5-Bromo-1H-indazol-6-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common inconsistencies encountered during the synthesis, purification, and characterization of this important research chemical. As a bioisostere of indole, this compound is a valuable building block in medicinal chemistry, and achieving consistent, high-quality results is paramount.[1][2] This resource is structured in a question-and-answer format to directly address the specific challenges you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Issues

Question 1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the synthesis of substituted indazoles can often be attributed to several factors, including incomplete reaction, side product formation, or degradation of the target compound. The synthesis of this compound likely involves multi-step procedures, and optimization at each stage is critical.

Causality and Optimization Strategies:

  • Purity of Starting Materials: Ensure the purity of your precursors, such as the appropriately substituted aniline derivative. Impurities can interfere with the diazotization and cyclization steps, which are common in indazole synthesis.[3][4]

  • Reaction Conditions:

    • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. Subsequent cyclization steps may require heating, and the optimal temperature should be carefully controlled to minimize byproduct formation.[3][4]

    • pH Control: The pH of the reaction medium is crucial, particularly during diazotization and any subsequent coupling or cyclization steps. Maintaining the recommended pH range for each step is essential for maximizing yield.

  • Choice of Reagents: The selection of the diazotizing agent (e.g., sodium nitrite, isoamyl nitrite) and the solvent system can significantly impact the reaction outcome.[3][5][6] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation in indazoles.[5]

  • Atmosphere: Indazole derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yield.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of multiple products in my reaction mixture, leading to a complex purification process. How can I improve the regioselectivity of my synthesis?

The indazole ring system can undergo reactions at multiple positions, and controlling regioselectivity is a common challenge.[5] For this compound, side products could arise from reactions at different positions on the indazole core or from incomplete reactions.

Factors Influencing Regioselectivity:

  • Steric and Electronic Effects: The substituents on the indazole ring play a significant role in directing incoming reagents. The bromo and hydroxyl groups on this compound will influence the electron density of the ring and thus its reactivity at different positions.

  • Protecting Groups: The use of appropriate protecting groups for the hydroxyl and the indazole nitrogen can prevent unwanted side reactions and improve selectivity. The choice of protecting group is critical and should be orthogonal to the reaction conditions of subsequent steps.

  • Reaction Conditions: As with yield, temperature, solvent, and the choice of base or acid catalyst can influence which regioisomer is favored.[5] For example, N1-substituted products are often thermodynamically more stable, while N2-products can be favored under kinetically controlled conditions.[5]

Protocol for Improving Regioselectivity:

  • Literature Review: Thoroughly review the literature for established synthetic routes to similarly substituted indazoles to identify reaction conditions known to favor the desired regioisomer.

  • Protecting Group Strategy:

    • Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether to prevent its reaction.

    • Protect the indazole nitrogen, for example, with a BOC group, to direct substitution to other parts of the molecule.

  • Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, solvent, catalyst/base) on a small scale to identify conditions that maximize the formation of the desired product.

Purification & Isolation Challenges

Question 3: I am having difficulty purifying this compound. What are the recommended purification techniques?

The purification of this compound can be challenging due to its polarity and potential for multiple hydrogen bonding interactions.

Recommended Purification Methods:

MethodDescriptionKey Considerations
Recrystallization A common and effective method for purifying solid compounds.The choice of solvent is critical. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Consider solvent mixtures such as ethyl acetate/heptane or methanol/water.[6]
Column Chromatography Useful for separating the desired product from closely related impurities.Due to the polar nature of the hydroxyl group, a polar stationary phase like silica gel is typically used. A gradient elution with a solvent system such as ethyl acetate in hexanes or methanol in dichloromethane is often effective.[7][8]
Preparative HPLC For achieving very high purity, especially for small quantities.A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% NH4OH) to improve peak shape is a good starting point.

Step-by-Step Protocol for Silica Gel Column Chromatography:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully add the dried slurry of the crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization & Analytical Inconsistencies

Question 4: The NMR spectrum of my purified this compound shows unexpected peaks. What could be the source of these signals?

Unexpected peaks in an NMR spectrum can arise from residual solvents, impurities, or degradation products.

Potential Sources of Unexpected NMR Peaks:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, methanol, dichloromethane) are a common source of extraneous peaks.[9]

  • Isomeric Impurities: The presence of a regioisomer of this compound can lead to a more complex NMR spectrum than expected.

  • Degradation Products: The compound may have degraded during storage or the NMR experiment itself. Indazoles can be sensitive to light and air.[8]

  • Water: A broad peak in the spectrum is often due to the presence of water.

Troubleshooting Unexpected NMR Peaks:

Caption: Logical steps for troubleshooting unexpected NMR signals.

Reference Data for Common Solvents:

Solvent¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Chloroform-d (CDCl₃)7.2677.16
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.5039.52
Methanol-d₄ (CD₃OD)3.31, 4.8749.00
Acetone-d₆2.0529.84, 206.26
Dichloromethane-d₂ (CD₂Cl₂)5.3253.84
Note: Chemical shifts can vary slightly depending on the solvent and other solutes.[9]

Safety & Handling

Question 5: What are the key safety precautions for handling this compound?

As with any chemical, proper safety precautions are essential when handling this compound. While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially hazardous.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][13]

  • Handling: Avoid contact with skin and eyes.[13] Do not eat, drink, or smoke when handling the chemical.[11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

In Case of Exposure:

  • Skin Contact: Wash off immediately with plenty of soap and water.[10][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10][14]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[10][14]

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in 2H-indazole synthesis.
  • BenchChem. (2025, November). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 5-Bromo-1H-indazole.
  • MedchemExpress.com. (2025, July 1). Safety Data Sheet: 4-Bromo-6-fluoro-1H-indazole.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 6-Bromoindole.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • CymitQuimica. (2023, July 4). 3-Amino-5-bromo-1H-indazole Safety Data Sheet.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • ECHEMI. (n.d.). 5-Bromo-1-methyl-1H-indazole SDS.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1H-Indazol-5-ol and its Precursors.

Sources

Technical Support Center: Enhancing the Purity of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this critical intermediate. The following information is curated from established synthetic and purification methodologies for indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding substituted aniline or other precursors.

  • Regioisomers: Bromination of the indazole ring can sometimes lead to the formation of other bromo-isomers, such as 7-bromo or 3-bromo derivatives.[1]

  • Di-brominated Species: Over-bromination can result in the formation of di-bromo-indazol-ol compounds.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetic acid, chloroform) and excess brominating agents can be present in the crude product.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and assessing the complexity of the crude mixture. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities. The presence of unexpected signals can indicate isomeric or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities by their mass-to-charge ratio.

Q3: My purified this compound is discolored. What could be the cause?

A3: Discoloration, often a yellow or brown hue, in brominated compounds can be due to the presence of trace amounts of elemental bromine (Br₂). This can sometimes be addressed by washing the solid product with a dilute solution of a reducing agent like sodium thiosulfate, followed by a solvent wash and drying. Impurities from side reactions can also contribute to color.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation Incomplete reaction or formation of multiple side products.Optimize reaction conditions (temperature, stoichiometry of brominating agent) to minimize side product formation.[1]
Presence of highly polar or non-polar impurities.Employ a multi-step purification strategy. For example, an initial solvent wash to remove non-polar impurities, followed by column chromatography or recrystallization.
Difficulty in Separating Regioisomers by Column Chromatography Isomers have very similar polarities.Optimize the solvent system for column chromatography. A shallow gradient elution or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation.[1]
Consider derivatization of the hydroxyl or indazole nitrogen to alter the polarity of the isomers, followed by separation and deprotection.
Low Recovery After Column Chromatography The compound is highly retained on the silica gel.Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce tailing and improve recovery.[2]
The compound is partially soluble in the chosen eluent.Screen for a solvent system that provides good solubility while maintaining differential polarity with impurities.
Product Crashes Out During Column Chromatography The chosen eluent is a poor solvent for the compound at the concentration being loaded.Dissolve the crude product in a minimal amount of a stronger solvent (e.g., DCM, ethyl acetate) before adsorbing it onto silica gel for dry loading.
Recrystallization Fails to Improve Purity Significantly The impurity co-crystallizes with the product.Screen a wider range of solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, acetone/water) can be effective.[3]
The cooling process is too rapid, leading to precipitation rather than crystallization.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific impurity profile.

Protocol 1: Purification by Column Chromatography

This method is effective for separating compounds with different polarities.

  • Preparation of the Column:

    • Select an appropriate size glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane or heptane).

    • Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

    • Collect fractions and monitor the elution of the product and impurities using TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Potential solvent systems for indazole derivatives include mixed solvents like ethanol/water, methanol/water, or acetone/water.[3]

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the chosen solvent or solvent mixture and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum recovery, cool the flask further in an ice bath for about 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Workflow and Data Visualization

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile distinct_spots Well-separated spots? impurity_profile->distinct_spots Yes streaking_or_close_spots Streaking or closely eluting spots? impurity_profile->streaking_or_close_spots No column_chromatography Column Chromatography distinct_spots->column_chromatography Proceed with Column Chromatography recrystallization_first Recrystallization streaking_or_close_spots->recrystallization_first Consider Recrystallization First minor_impurities Mainly one spot with minor impurities? final_product_check Purity Check (HPLC, NMR) column_chromatography->final_product_check Combine pure fractions tlc_analysis_post_rx tlc_analysis_post_rx recrystallization_first->tlc_analysis_post_rx TLC analysis of recrystallized material impurity_profile_post_rx impurity_profile_post_rx tlc_analysis_post_rx->impurity_profile_post_rx Assess Purity impurity_profile_post_rx->column_chromatography Further purification needed final_product Pure this compound impurity_profile_post_rx->final_product Purity >99% final_product_check->final_product Purity >99% recrystallization_final Final Recrystallization Polish final_product_check->recrystallization_final Purity <99% recrystallization_final->final_product

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to larger-scale production. The indazole scaffold is a privileged structure in medicinal chemistry, and the successful, reproducible synthesis of its derivatives is often a critical step in the drug discovery pipeline.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will address specific issues you may encounter during your experiments, focusing on the underlying chemical principles to empower you to make informed decisions for process optimization.

Proposed Synthetic Pathway for this compound

A common and scalable approach to substituted indazoles involves the diazotization and cyclization of an appropriately substituted aniline precursor.[3] For this compound, a logical route begins with a commercially available methoxyaniline, which allows for a late-stage deprotection to reveal the hydroxyl group, minimizing potential side reactions associated with a free phenol.

Here is a proposed workflow:

Synthesis_Workflow A 2-Methyl-4-methoxyaniline B 4-Bromo-2-methyl-6-methoxyaniline A->B Step 1: Bromination C N-(4-Bromo-2-methyl-6-methoxyphenyl)acetamide B->C Step 2: Acetylation D 5-Bromo-6-methoxy-1H-indazole C->D Step 3: Diazotization & Cyclization E This compound D->E Step 4: Demethylation

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the scale-up of each synthetic step.

Step 1: Bromination of 2-Methyl-4-methoxyaniline

Q1: My bromination reaction is producing a mixture of isomers and some di-brominated product. How can I improve regioselectivity and prevent over-bromination?

A: This is a classic challenge when scaling up electrophilic aromatic substitution on an activated ring system. The methoxy and methyl groups are both ortho-, para-directing, leading to potential regioselectivity issues.

  • Underlying Cause: The high reactivity of the aniline derivative makes it susceptible to attack at multiple positions. Over-bromination occurs when the rate of the second bromination is comparable to the first, especially in localized areas of high bromine concentration.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: While liquid bromine in acetic acid is a common method, it can be aggressive.[4] Consider using N-Bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane for a milder, more controlled reaction.[5] Ensure your NBS is fresh and stored correctly.

    • Control of Stoichiometry: On a larger scale, ensure precise control over the stoichiometry of the brominating agent. Adding the brominating agent slowly and sub-surface can prevent localized high concentrations that lead to over-bromination.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) will decrease the reaction rate and can significantly improve selectivity by favoring the kinetically controlled product.

    • Protecting Group Strategy: An alternative approach is to first acetylate the aniline. The resulting acetamide is less activating, which can lead to more selective bromination. The acetyl group can be removed during the subsequent cyclization step's workup.

Table 1: Comparison of Bromination Conditions

ParameterMethod A: Br₂ in Acetic AcidMethod B: NBS in Acetonitrile
Brominating Agent Liquid BromineN-Bromosuccinimide (NBS)
Typical Solvent Glacial Acetic AcidAcetonitrile, DCM
Temperature Room Temperature to 90°C[4]0°C to Room Temperature
Key Advantage Low costHigher selectivity, easier handling
Scale-up Concern Highly corrosive, exothermicHigher cost, solid handling
Step 2 & 3: Acetylation, Diazotization, and Cyclization

Q2: During the scale-up of the diazotization and cyclization step, I'm observing poor yields and significant tar formation. What's going wrong?

A: The conversion of an aniline to an indazole via diazotization is a powerful but sensitive transformation.[3] Tar formation and low yields are often linked to the instability of the intermediate diazonium salt and competing side reactions.

  • Underlying Cause: Diazonium salts can decompose, especially at elevated temperatures, leading to a host of unwanted byproducts. Inefficient mixing on a larger scale can create "hot spots" that accelerate this decomposition.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. A reliable chilling system is essential for scale-up.

    • Reagent Addition: Add the diazotizing agent (e.g., isoamyl nitrite or sodium nitrite) slowly and below the surface of the reaction mixture to ensure rapid dispersion and prevent localized temperature spikes.[3][6]

    • Solvent Choice: The polarity and boiling point of the solvent are critical.[7] Chloroform is often used, but for scale-up, consider higher boiling point solvents like toluene or acetic acid to allow for a controlled reflux during the cyclization phase.[6][8]

    • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. An incomplete reaction can lead to impurities that complicate purification.[5]

Troubleshooting_Low_Yield Start Low Yield in Cyclization Q1 Monitor Reaction Temperature Start->Q1 A1_Yes Stable at 0-5°C Q1->A1_Yes Yes A1_No Temperature Spikes Q1->A1_No No Q2 Check Reagent Quality A1_Yes->Q2 Sol1 Improve Chilling Capacity Slow Reagent Addition A1_No->Sol1 A2_Yes Fresh Reagents Used Q2->A2_Yes Yes A2_No Old Isoamyl Nitrite Q2->A2_No No Q3 Monitor Reaction Time A2_Yes->Q3 Sol2 Use Freshly Opened or Purified Reagents A2_No->Sol2 A3_Yes Reaction Complete by TLC/HPLC Q3->A3_Yes Yes A3_No Incomplete Conversion Q3->A3_No No Sol3 Extend Reaction Time Slightly Increase Cyclization Temp. A3_No->Sol3

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Step 4: Demethylation

Q3: I'm struggling with the final demethylation step to get to this compound. The reaction is either incomplete or I'm seeing degradation of my product.

A: Cleavage of an aryl methyl ether is a standard transformation, but it often requires harsh conditions that can be incompatible with sensitive heterocyclic systems like indazoles.

  • Underlying Cause: Common demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are strong Lewis acids or protic acids that can coordinate to the nitrogen atoms of the indazole ring, potentially leading to side reactions or degradation, especially at the elevated temperatures sometimes required for complete conversion.

  • Troubleshooting & Optimization:

    • Choice of Reagent: BBr₃ in dichloromethane (DCM) is highly effective but can be difficult to handle on a large scale. A solution of HBr in acetic acid is a common alternative for scale-up.

    • Temperature and Reaction Time: This is a delicate balance. The reaction may require heating to proceed to completion, but prolonged exposure to high temperatures can cause degradation. Perform a time-course study at a fixed temperature to find the optimal reaction time that maximizes conversion while minimizing byproduct formation.

    • Work-up Procedure: The work-up is critical for isolating the phenolic product. Quenching the reaction mixture by pouring it into ice water can help precipitate the product and neutralize the strong acid.[4] Careful pH adjustment during the work-up is necessary to ensure the product is in its desired form for isolation.

    • Purification Strategy: While flash column chromatography is common in the lab, it is often not feasible for large-scale production.[9] Developing a robust crystallization procedure is key. Experiment with different solvent systems (e.g., ethyl acetate/heptane, methanol/water) to find conditions that provide high purity and yield.[6]

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of 5-Bromo-6-methoxy-1H-indazole, which is a key intermediate.

Step 1: Acetylation of 4-Bromo-2-methyl-6-methoxyaniline

  • In a suitable reactor, dissolve 4-bromo-2-methyl-6-methoxyaniline (1.0 eq) in an appropriate solvent like chloroform or ethyl acetate.[6]

  • Cool the solution to 0-10°C.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 20°C.[6]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Proceed to the next step directly or perform an aqueous work-up to isolate the acetylated intermediate.

Step 2: Diazotization and Cyclization

  • Dissolve the crude N-(4-Bromo-2-methyl-6-methoxyphenyl)acetamide in glacial acetic acid or toluene.

  • Add potassium acetate (0.3 eq).[6]

  • Heat the solution to 60-70°C.

  • Slowly add isoamyl nitrite (2.5 eq) over 1-2 hours, maintaining the temperature.[6]

  • After the addition is complete, maintain the reaction at reflux (e.g., ~110°C for toluene) for 12-20 hours, monitoring by TLC or HPLC.[8]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Add water and concentrated hydrochloric acid and heat to 50-60°C to hydrolyze any remaining acetyl group and facilitate purification.[6]

  • Cool the mixture and basify with a 50% sodium hydroxide solution to pH > 11, keeping the temperature below 35°C.[6]

  • Extract the product with a suitable organic solvent like ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[6]

References

  • BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • ResearchGate. (n.d.). Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • Kim, H., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.

Sources

Technical Support Center: Characterizing 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 5-Bromo-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide actionable, in-depth solutions to the unique challenges presented by this molecule. We will move beyond simple procedural lists to explain the scientific rationale behind our troubleshooting recommendations, ensuring you can adapt these principles to your specific experimental context.

Introduction: Understanding the Molecule's Challenges

This compound is a heterocyclic compound whose structure presents several inherent analytical hurdles. Successful characterization requires a nuanced approach that accounts for these features:

  • Indazole Tautomerism: The indazole ring can exist in two tautomeric forms (1H and 2H), which can lead to complex or unexpected spectroscopic data.

  • Ionizable Phenolic Group: The hydroxyl group at the 6-position is weakly acidic. This makes the compound's solubility highly dependent on pH, which can significantly impact chromatographic behavior and formulation.[1]

  • Bromine Isotope Pattern: Naturally occurring bromine is a near 1:1 mixture of two isotopes (⁷⁹Br and ⁸¹Br). This results in a characteristic M and M+2 peak pattern in mass spectrometry, which can be mistaken for an impurity if not correctly interpreted.

  • Potential for Isomerism: Synthetic routes may produce positional isomers (e.g., 7-Bromo-1H-indazol-6-ol) or other related impurities that can be difficult to separate and identify.[2]

This guide provides a series of frequently asked questions and detailed troubleshooting protocols to navigate these challenges effectively.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is the first step in any analytical strategy.

PropertyValueSource
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated
Appearance Off-white to light brown solidSupplier Data
pKa (Predicted) ~8.5 (Phenolic Hydroxyl)ChemAxon
cLogP (Predicted) 2.1ChemAxon

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is a common issue stemming from the compound's relatively nonpolar bicyclic core and the phenolic hydroxyl group.[1] The standard and most effective approach is to first prepare a concentrated stock solution in a polar aprotic solvent.

  • Recommended Action: Prepare a 10-20 mM stock solution in 100% dimethyl sulfoxide (DMSO). Vortex until the solid is completely dissolved. This stock can then be diluted into your final aqueous buffer.

  • Causality: DMSO is a powerful solvent capable of disrupting the crystal lattice energy of the solid. By creating a concentrated stock, you can then perform serial dilutions into your aqueous medium.

  • Critical Note: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent solvent-induced artifacts or toxicity, especially in cell-based experiments. If precipitation occurs upon dilution, see the troubleshooting section on solubility.[1]

Q2: My mass spectrum shows two intense peaks separated by 2 m/z units. Is my sample contaminated?

This is highly unlikely to be a contamination issue. You are observing the natural isotopic distribution of bromine.

  • Explanation: Bromine exists as two stable isotopes: ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). Therefore, any molecule containing a single bromine atom will exhibit two major mass peaks of nearly equal intensity: the monoisotopic peak (M) containing ⁷⁹Br and the M+2 peak containing ⁸¹Br.

  • Validation Step: Use a mass resolution sufficient to confirm that the mass difference between the two peaks is approximately 1.998 Da. This isotopic signature is a key confirmation of your compound's identity.

Q3: My ¹H NMR spectrum shows broader-than-expected aromatic signals and the phenolic -OH proton is not visible. What is happening?

This is likely due to a combination of tautomeric exchange and proton exchange with residual water in the NMR solvent.

  • Explanation: The proton on the indazole nitrogen can exchange between the N1 and N2 positions. If this exchange occurs on the NMR timescale, it can lead to signal broadening. The phenolic -OH proton is acidic and readily exchanges with deuterium from D₂O or protons from residual H₂O in solvents like DMSO-d₆, often causing the peak to broaden significantly or disappear into the baseline.[3]

  • Troubleshooting:

    • Dry Your Sample: Ensure your sample is rigorously dried under a high vacuum before preparing the NMR sample to minimize water content.

    • Use Anhydrous Solvent: Use fresh, high-quality anhydrous deuterated solvent.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve tautomeric exchange. At lower temperatures, the exchange may slow down, resulting in sharper signals for a single tautomer.

Q4: What are the most probable impurities to look for in a new batch of this compound?

Impurities typically originate from the synthetic process.[2][4]

  • Unreacted Starting Materials: Precursors used in the synthesis are a common source of impurities.

  • Positional Isomers: Halogenation reactions are not always perfectly selective, which can lead to the formation of isomers that are often difficult to separate due to their similar physicochemical properties.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, ethyl acetate, hexane) may be present.[2] These are typically identified by characteristic signals in the ¹H NMR spectrum.

Troubleshooting Guide: Chromatographic Analysis (HPLC & LC-MS)

A robust, stability-indicating HPLC method is critical for purity assessment and impurity profiling.

Issue 1: Poor Peak Shape (Tailing)

A tailing peak for this compound is often observed and can compromise resolution and accurate integration.

  • Primary Cause: Secondary ionic interactions between the deprotonated phenolic hydroxyl group and residual, acidic silanols on the surface of the C18 stationary phase. This is especially problematic when the mobile phase pH is close to or above the pKa of the phenol.

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to both mobile phase A and B. This will keep the phenolic group protonated (neutral), minimizing ionic interactions.

    • Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping are designed to minimize exposed silanols.

    • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl column can offer alternative selectivity through π-π interactions with the indazole ring system.

Logical Flow for Troubleshooting Peak Tailing

Caption: Troubleshooting logic for HPLC peak tailing.

Experimental Protocol: HPLC Method for Impurity Profiling

This general-purpose method serves as an excellent starting point for analysis. Optimization may be required based on the specific impurities present in your sample.[4]

ParameterRecommended ConditionRationale
Column High-purity C18, 4.6 x 150 mm, 3.5 µmProvides good retention for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a good solvent for indazoles.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 220 nm and 254 nmWavelengths to capture a wide range of aromatic impurities.
Injection Volume 5 µL
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.
Workflow for Identifying an Unknown Impurity via LC-MS

G start Unknown Peak Detected in UV Chromatogram get_mass Step 1: Obtain Mass Spectrum for the Peak start->get_mass check_isotope Step 2: Check for Bromine Isotope Pattern (M, M+2) get_mass->check_isotope propose_formula Step 3: Propose Elemental Formula from Exact Mass check_isotope->propose_formula Pattern Present no_br Impurity does not contain Bromine check_isotope->no_br Pattern Absent compare_parent Step 4: Compare Proposed Formula to Parent Compound propose_formula->compare_parent isomer Result: Likely Isomer (Same Formula) compare_parent->isomer Mass Difference = 0 metabolite Result: Potential Metabolite/Degradant (e.g., +O, -HBr) compare_parent->metabolite Mass Difference corresponds to simple modification starting_material Result: Potential Starting Material or Reagent compare_parent->starting_material Mass Difference corresponds to synthetic precursor

Caption: Systematic workflow for impurity identification using LC-MS data.

Troubleshooting Guide: Physicochemical Characterization

Issue 2: Inconsistent Aqueous Solubility Results

The pH-dependent solubility of this compound can lead to high variability if not controlled. A kinetic solubility assay is a robust method for initial assessment.[5]

Experimental Protocol: Kinetic Solubility Assay

This protocol is adapted from standard methodologies for heterocyclic compounds.[5]

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Plate: Add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Initiate Assay: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare a blank well with 2 µL of DMSO and 198 µL of buffer.

  • Equilibrate: Seal the plate and shake at room temperature for 2 hours.

  • Separate Precipitate: Centrifuge the plate at a high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Supernatant: Carefully transfer an aliquot of the clear supernatant to a new 96-well plate for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a calibration curve. The measured concentration is the kinetic solubility under those conditions.

Issue 3: Assessing Compound Stability

Understanding the degradation pathways is crucial for developing stable formulations and analytical methods. Forced degradation studies are used to intentionally stress the compound.

Protocol: Forced Degradation Study

This protocol is based on ICH Q1A guidelines and best practices for small molecules.[5]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled vials, subject the compound to the following conditions. Always include a control sample stored at 4°C protected from light.

ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Incubate a vial of the stock solution at 80°C.
Photolytic Expose a vial of the stock solution to a photostability chamber (ICH Q1B).
  • Sampling: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and identify major degradation products.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • TROUBLESHOOTING GUIDE. Restek.
  • Supporting Information. Wiley-VCH.
  • 5-bromo-1H-indazole. PubChem.
  • Troubleshooting Guide. Phenomenex.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health (NIH).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

Sources

addressing catalyst deactivation in 5-Bromo-1H-indazol-6-ol coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Catalyst Deactivation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indazol-6-ol coupling reactions. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of catalyst deactivation in these sensitive yet powerful transformations. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve issues in your own experiments.

Troubleshooting Guide: From Low Yields to Inconsistent Results

This section addresses specific, common problems encountered during the palladium-catalyzed coupling of this compound. We will explore the likely causes related to catalyst deactivation and provide step-by-step diagnostic and corrective protocols.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Scenario: You are attempting to couple this compound with an arylboronic acid using a standard palladium catalyst (e.g., Pd(dppf)Cl₂) and are observing low or no conversion of your starting material.

Potential Cause: The primary suspect is the deactivation of the palladium catalyst, often through the formation of inactive palladium black or off-cycle dimeric species.[1] The indazole moiety itself can chelate to the palladium center, hindering catalytic activity.[2]

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh or properly stored boronic acid.

    • Base: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Moisture can hydrolyze the boronic acid and contribute to catalyst decomposition.[3]

    • Solvents: Use anhydrous, degassed solvents. Dissolved oxygen is a known culprit in the formation of inactive palladium species.[2]

  • Evaluate the Catalytic System:

    • Catalyst Choice: For substituted 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective.[4][5] If this fails, consider a more electron-rich and sterically hindered ligand, such as a Buchwald-type biarylphosphine ligand (e.g., RuPhos), which can promote the desired reductive elimination step and prevent catalyst aggregation.[6]

    • Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst (e.g., a G4-palladium precatalyst) can provide more consistent generation of the active Pd(0) species compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂.[7]

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. A facile nitrogen subsurface sparge of the solvent prior to adding the catalyst can be beneficial.[2]

    • Temperature: While 80-100 °C is a common range for Suzuki couplings, excessively high temperatures can accelerate catalyst decomposition.[5][8] Consider if a lower temperature for a longer duration might be effective with a more active catalyst system.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Scenario: The C-N coupling of this compound with a primary or secondary amine stalls before the starting material is fully consumed. Adding more catalyst does not restart the reaction.

Potential Cause: Catalyst deactivation is likely. The amine substrate or the indazole N-H proton can coordinate strongly to the palladium center, forming stable off-cycle complexes.[9][10] Additionally, the strong base required for this reaction can promote ligand degradation or catalyst aggregation.

Troubleshooting Protocol:

  • Assess the Base and Solvent System:

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required. However, their high reactivity can also be detrimental. The choice of base is often intertwined with the solvent.[9]

    • Solvent Polarity: In non-polar solvents like toluene, an anionic base is needed to deprotonate the palladium-amine complex. In more polar solvents, the base can complex with the palladium, creating a stable but inactive state. Toluene or dioxane are generally good starting points.

  • Ligand Selection is Critical:

    • Steric Hindrance: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center, which accelerates the C-N reductive elimination—the product-forming step—and outcompetes deactivation pathways.[11][12]

    • N-H Interference: The acidic N-H proton of the indazole can interfere with the reaction. While many couplings can be performed on the unprotected indazole, N-protection (e.g., with a Boc or SEM group) might be necessary for challenging substrates to prevent catalyst inhibition.[3]

  • Consider a Pre-catalyst:

    • Modern palladium pre-catalysts are designed for high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[7] This can be particularly advantageous for base-sensitive substrates.

Issue 3: Formation of Homocoupled Byproducts

Scenario: Alongside your desired coupled product, you observe significant formation of a biaryl byproduct derived from the homocoupling of your boronic acid (in Suzuki reactions) or a bi-indazole species.

Potential Cause: The formation of homocoupled products from boronic acids is often mediated by Pd(II) species in the presence of oxygen.[2] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient or if the active catalyst is re-oxidized, this side reaction can dominate.

Troubleshooting Protocol:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure all reagents and solvents are thoroughly degassed, and the reaction is conducted under a strictly inert atmosphere.[2]

  • Incorporate a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without negatively impacting the catalytic cycle.[2]

  • Control Catalyst Activation: The initial reduction of the Pd(II) precatalyst is a key step. Many modern palladium catalysts are designed to activate efficiently, but if using a simple salt like Pd(OAc)₂, ensure conditions are conducive to its reduction to Pd(0).[13] Sometimes, the amine or phosphine ligand itself can act as the reductant.[14]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for coupling reactions with this compound?

For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ is a well-documented and effective catalyst for 5-bromoindazoles and serves as an excellent initial choice.[4][5] For Buchwald-Hartwig aminations, a system composed of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or RuPhos is recommended.[6][11]

Q2: How does the N-H proton on the indazole ring affect the coupling reaction?

The acidic N-H proton can interfere in several ways: it can react with strong bases, and the nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[3] For many reactions, careful selection of a weaker base (if tolerated by the catalytic cycle) or specific ligand systems can allow for successful coupling without N-protection. However, if yields are consistently low or the reaction is complex, protecting the indazole nitrogen is a standard troubleshooting step.

Q3: What are common impurities in this compound that could impact my reaction?

Potential impurities could include unreacted starting materials from its synthesis or di-brominated species. More critically for the coupling reaction, trace metal impurities in reagents or from previous synthetic steps can sometimes act as catalyst poisons.[15] Ensuring the high purity of your starting material is crucial.

Q4: Can a deactivated catalyst be reactivated in situ?

In some specific cases of deactivation via oxidation of Pd(0) to Pd(II), the catalyst's activity can be restored. For instance, treatment with benzoquinone (BQ) has been shown to re-oxidize inactive Pd(0) aggregates back to an active Pd(II) state in certain catalytic cycles.[16][17] However, for deactivation via palladium black formation or ligand degradation, in-situ reactivation is generally not feasible. The more robust strategy is to prevent deactivation in the first place.

Q5: How can I monitor the reaction to diagnose catalyst deactivation?

Taking small aliquots from the reaction mixture at regular intervals and analyzing them by LC-MS or TLC is the most direct way. If the reaction starts and then stalls, it is a strong indicator of catalyst deactivation. Comparing the consumption of both starting materials can also be informative. If one is consumed faster than the other, it might point to side reactions like homocoupling.

Data and Diagrams

Table 1: Recommended Starting Conditions for Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand (dppf is integral)XPhos or RuPhos
Catalyst Loading 1-5 mol %[18]1-2 mol %[14]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)NaOtBu or LiHMDS (1.2-1.5 eq.)
Solvent DME or Dioxane/H₂O[3][5]Toluene or Dioxane
Temperature 80-100 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Diagrams
The Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights common points where catalyst deactivation can occur.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways OA Oxidative Addition (Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)2 OffCycle Off-Cycle Species (e.g., Dimeric Pd(I)) OA->OffCycle Side Reactions RE Reductive Elimination (Ar-Ar') TM->RE TM->OffCycle Pd0 Active Pd(0)L_n RE->Pd0 Product (Ar-Ar') Pd0->OA Ar-X Deactivated Inactive Pd Black (Pd(0) Aggregates) Pd0->Deactivated Aggregation caption Suzuki-Miyaura cycle and key deactivation points.

Caption: Suzuki-Miyaura cycle and key deactivation points.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your coupling reactions.

G Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality (Substrates, Base, Solvent) Start->CheckReagents EvaluateCatalyst Step 2: Evaluate Catalyst & Ligand (Is it optimal for indazoles?) CheckReagents->EvaluateCatalyst Reagents OK Success Successful Coupling CheckReagents->Success OptimizeConditions Step 3: Optimize Conditions (Inertness, Temperature, Time) EvaluateCatalyst->OptimizeConditions System is appropriate EvaluateCatalyst->Success ConsiderProtection Step 4: Consider N-Protection of Indazole OptimizeConditions->ConsiderProtection Still low yield OptimizeConditions->Success ConsiderProtection->Success caption Systematic workflow for troubleshooting low yields.

Caption: Systematic workflow for troubleshooting low yields.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • palladium coupling catalyst activ
  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Palladium-catalyzed cross-couplings by C–O bond activ
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
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  • Curse or Blessing?
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.
  • Catalyst deactiv
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
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  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Mechanisms of catalyst deactiv
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Royal Society of Chemistry.
  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Royal Society of Chemistry.
  • A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits rel
  • What are the factors for catalysts desactivation?.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
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Technical Support Center: Method Refinement for 5-Bromo-1H-indazol-6-ol Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indazol-6-ol. This guide is designed to provide in-depth, field-proven insights to help you navigate the common and complex challenges encountered during biological assays with this and similar indazole-based compounds. The following question-and-answer format addresses specific issues to ensure the scientific integrity and reproducibility of your results.

Section 1: Foundational Concerns - Solubility and Compound Handling

FAQ 1: My this compound is precipitating out of solution upon dilution into my aqueous assay buffer. What is causing this and how can I prevent it?

Answer: Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds like many indazole derivatives when they are transferred from a high-concentration organic stock (typically DMSO) into an aqueous environment.[2] This rapid solvent shift leads to the compound exceeding its thermodynamic solubility limit in the aqueous buffer.[3]

Underlying Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
High Supersaturation The final concentration in the assay buffer is significantly above the compound's aqueous solubility.Decrease the final working concentration. It's critical to experimentally determine the maximum soluble concentration.[2]
Rapid Solvent Shift Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.[3]Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in polarity can prevent the compound from precipitating.[2]
Low Kinetic Solubility The rate of dissolution is slower than the rate of aggregation and precipitation.Increase the mixing energy upon dilution by vortexing or rapid pipetting.[3] However, be mindful of protein denaturation if working with enzymatic assays.
Temperature Effects Adding the compound to a cold buffer can decrease its solubility.Always use pre-warmed (e.g., 37°C for cell-based assays) buffers for dilutions to enhance solubility.[2]

Experimental Protocol: Determining Maximum Soluble Concentration

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well clear-bottom plate, prepare a serial dilution of your compound in the intended assay buffer. Ensure the final DMSO concentration remains constant across all wells (ideally ≤0.5%).[2][4]

  • Visual and Microscopic Inspection: Immediately after dilution, visually inspect the plate for any signs of turbidity or precipitate against a dark background. Further examine each well under a microscope to detect micro-precipitates.[2]

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).

  • Final Assessment: Re-examine the wells visually and microscopically. The highest concentration that remains clear is your working maximum soluble concentration.

FAQ 2: The compound appears to dissolve initially, but I observe precipitation after a longer incubation period. What should I do?

Answer: This phenomenon, known as delayed precipitation, can be caused by several factors related to the compound's stability and interactions within the assay medium over time.

Troubleshooting Delayed Precipitation:

Potential Cause Explanation Recommended Solution
Thermodynamic Insolubility While kinetically soluble initially, the compound is above its thermodynamic solubility limit and slowly precipitates to reach equilibrium.[1]Lower the final compound concentration in your assay.
Compound Instability The compound may degrade over the course of the experiment, with the degradation products being less soluble.Assess the stability of this compound in your assay buffer over the experimental time course. Consider preparing fresh compound dilutions immediately before use.[2]
Temperature Fluctuations Repeated temperature changes, such as removing plates from an incubator for reads, can affect solubility.Maintain a stable temperature environment for your assay plates.[2]
Interaction with Media Components Components in cell culture media, such as proteins or salts, can interact with the compound and reduce its solubility over time.If using serum, consider reducing the serum percentage or using a serum-free medium for the duration of the compound treatment, if compatible with your cell model.

Section 2: Biochemical Assay (e.g., Kinase Inhibition) Troubleshooting

Indazole scaffolds are common in kinase inhibitors.[5] Therefore, robust kinase assay design is paramount.

FAQ 3: I am not observing any inhibition of my target kinase, or the IC50 value is much higher than expected.

Answer: A lack of inhibitory activity in a biochemical assay can stem from several factors, ranging from the compound itself to the assay conditions.

Workflow for Diagnosing No/Weak Inhibition:

A No/Weak Inhibition Observed B Verify Compound Integrity & Concentration A->B C Confirm Enzyme Activity B->C If compound is OK D Check Assay Conditions C->D If enzyme is active E Assess ATP Concentration D->E If conditions are optimal F Review Data Analysis E->F If ATP is appropriate G Compound is Inactive or a Weak Inhibitor F->G If analysis is correct

Caption: Diagnostic workflow for troubleshooting lack of kinase inhibition.

Detailed Troubleshooting Steps:

  • Verify Compound Integrity:

    • Action: Confirm the identity and purity of your this compound stock via methods like LC-MS or NMR.

    • Rationale: Compound degradation or impurities can lead to a loss of activity.

  • Confirm Enzyme Activity:

    • Action: Run a positive control inhibitor with a known IC50 for your target kinase.[6]

    • Rationale: This validates that the enzyme is active and responsive to inhibition. An inactive enzyme will show no inhibition by any compound.[6]

  • Check Assay Conditions:

    • Action: Ensure that the buffer components, pH, and incubation times are optimal for your specific kinase.[6]

    • Rationale: Sub-optimal conditions can lead to poor enzyme activity and mask true inhibition.

  • Assess ATP Concentration:

    • Action: If this compound is an ATP-competitive inhibitor, ensure the ATP concentration in your assay is at or near the Km value for the kinase.[7]

    • Rationale: High concentrations of ATP will outcompete the inhibitor, leading to a rightward shift in the IC50 curve and an underestimation of potency.[6][7]

FAQ 4: I'm observing a high background signal in my kinase assay.

Answer: High background can obscure the true signal and reduce the assay window, making it difficult to determine accurate inhibition values.

Sources of High Background and Solutions:

Source Recommended Solution
Reagent Contamination Use fresh, high-quality reagents, including buffers, ATP, and substrate.[6]
Excessive Enzyme Concentration Titrate the kinase to a concentration that provides a robust signal without being saturating.[6]
Substrate-Independent Signal Include a control well without the peptide/protein substrate. A high signal here points to contamination or issues with detection reagents.[6]
Detection Reagent Issues (e.g., Luminescence-based) Ensure the luciferase enzyme is not inhibited by your compound. Also, allow sufficient time for the depletion of unused ATP by reagents like ADP-Glo™ to minimize background.[6]

Section 3: Cell-Based Assay Troubleshooting

Cell-based assays introduce biological complexity, which can be a source of variability.

FAQ 5: I am seeing high variability between replicate wells in my cytotoxicity/viability assay (e.g., MTT, CellTiter-Glo®).

Answer: High variability in cell-based assays can undermine the statistical significance of your results. The root causes are often related to inconsistencies in cell handling and plating.

Minimizing Well-to-Well Variability:

  • Standardize Cell Seeding:

    • Action: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating every few rows to prevent settling.

    • Rationale: Uneven cell distribution is a primary source of variability.[8]

  • Mitigate Edge Effects:

    • Action: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Instead, fill these wells with sterile PBS or media.[9][10]

    • Rationale: Evaporation can concentrate media components, inducing cellular stress and affecting results.

  • Consistent Compound Addition:

    • Action: Use calibrated multichannel pipettes or automated liquid handlers for compound addition.

    • Rationale: Inaccurate or inconsistent dispensing of small volumes can lead to significant concentration errors.

  • Optimize Incubation Times:

    • Action: Ensure consistent incubation times for both compound treatment and assay reagent steps.

    • Rationale: Variations in timing can affect the metabolic activity of cells and the kinetics of the detection chemistry.

Workflow for a Standard Cytotoxicity Assay:

A Start: Prepare Single-Cell Suspension B Seed Cells in Microplate (Avoid outer wells) A->B C Incubate (24h) for Cell Adherence B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of Compound D->E F Incubate for Exposure Period (e.g., 48-72h) E->F G Add Viability Reagent (e.g., MTT, CTG) F->G H Incubate per Protocol G->H I Read Plate (Absorbance/Luminescence) H->I J Data Analysis: Normalize to Vehicle Control I->J

Caption: Standard workflow for a cell-based cytotoxicity assay.

FAQ 6: My results from a biochemical assay are not correlating with my cell-based assay results.

Answer: A discrepancy between biochemical and cellular activity is a frequent challenge in drug discovery. This often highlights the difference between inhibiting an isolated target and affecting that target within the complex environment of a living cell.[11]

Potential Reasons for Discrepancy:

Factor Explanation
Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.
Efflux Pumps The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Cellular Metabolism The compound may be rapidly metabolized by the cells into an inactive form.
High Intracellular ATP For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) can make it much more difficult to achieve target inhibition compared to the micromolar ATP concentrations often used in biochemical assays.[11]
Off-Target Effects In a cellular context, the compound might have off-target effects that mask or counteract its on-target activity.

Section 4: Quality Control and Data Interpretation

Robust quality control (QC) is essential for generating trustworthy data.[12]

FAQ 7: How do I ensure the quality and reproducibility of my high-throughput screening (HTS) data?

Answer: Implementing rigorous QC metrics is crucial for HTS. The Z'-factor is a widely accepted statistical measure of assay quality.[13]

Key Quality Control Parameters:

Metric Description Acceptance Criteria
Z'-Factor A measure of the separation between the positive and negative control distributions. It accounts for the dynamic range and data variation.Z' > 0.5 is considered an excellent assay.[13] 0 < Z' < 0.5 may be acceptable for some cell-based assays.
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A higher S/B ratio is generally better, but it does not account for data variability.
Coefficient of Variation (%CV) A measure of the relative variability of the data ((Standard Deviation / Mean) * 100).Typically, %CV for controls should be <20%.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

FAQ 8: I have unexpected or outlier data points. How should I handle them?

Answer: Unexpected results require careful investigation before deciding to exclude them.[14]

Interpreting Unexpected Results:

A Unexpected Result (Outlier) B Technical Error? A->B C Biological Variability? A->C D Compound-Specific Artifact? A->D E Investigate Pipetting, Plate Reader, Contamination B->E F Repeat Experiment C->F G Check for Autofluorescence, Precipitation, or Assay Interference D->G

Caption: Decision tree for investigating unexpected assay results.

  • Check for Technical Errors: Review your experimental notes. Were there any deviations from the protocol for that specific well or plate? Look for pipetting errors, bubbles in wells, or plate reader malfunctions.[15][16]

  • Assess for Compound Artifacts: At high concentrations, some compounds can interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).[17] It's advisable to run a counter-screen without the primary biological target to identify such artifacts.

  • Statistical Analysis: Use statistical methods like Grubb's test or Dixon's Q test to formally identify outliers. However, these should be used with caution and a strong justification is needed for data exclusion.

  • Repeat the Experiment: The most reliable way to confirm or refute an unexpected result is through repetition.[18] Consistent results across multiple experiments, even if unexpected, may point to a novel biological finding.

References

  • High-throughput screening. (n.d.). In Wikipedia.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Département d'informatique, Université du Québec à Montréal.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2022). Molecules.
  • An Overview of High Throughput Screening. (2024, January 2). The Scientist.
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen.
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  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
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  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences.
  • Detection of Errors of Interpretation in Experiments in Enzyme Kinetics. (n.d.). Analytical Biochemistry.
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  • How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd.
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018, December 4). ResearchGate.
  • Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean? (n.d.). ResearchGate.
  • Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. (n.d.). Particle and Fibre Toxicology.
  • Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean? (n.d.). Postgraduate Medicine.
  • What are the reasons of poor results in enzymatic assays? (2016, September 1). Quora.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • Why does my inhibitor not work in an in vitro kinase assay? (2016, September 29). ResearchGate.
  • 5-bromo-1H-indazole. (n.d.). PubChem.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Center for Biotechnology Information.
  • 5-Bromo-6-nitro-1H-indazole. (n.d.). PubChem.
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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). The Journal of Organic Chemistry.
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Validation & Comparative

A Technical Guide to the Structural Confirmation of 5-Bromo-1H-indazol-6-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The precise substitution pattern on the indazole ring is critical for biological activity, making unambiguous structural confirmation an indispensable step in the research and development process. This guide provides an in-depth technical overview of the analytical methodologies required to confirm the structure of 5-Bromo-1H-indazol-6-ol, a halogenated and hydroxylated indazole derivative.

This document will navigate through the essential spectroscopic and crystallographic techniques, offering insights into the expected experimental data. Furthermore, to highlight the specificity of these methods, a comparative analysis with the closely related isomer, 6-Bromo-1H-indazol-5-ol, will be presented. This approach underscores the importance of rigorous analytical characterization in distinguishing between positional isomers, a common challenge in the synthesis of substituted heterocycles.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug candidate from conceptualization to clinical application is paved with exacting scientific rigor. A foundational aspect of this journey is the unequivocal confirmation of the molecule's chemical structure. Minor variations in substituent positioning on a pharmacophore, such as the indazole ring, can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. Therefore, the ability to definitively identify a specific isomer, such as this compound, and differentiate it from its positional isomers, is of paramount importance.

Analytical Arsenal for Structural Elucidation

A multi-faceted analytical approach is essential for the comprehensive structural confirmation of a novel or synthesized chemical entity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Each of these methods provides a unique piece of the structural puzzle, and their combined application leads to an irrefutable assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

Expected ¹H NMR Spectrum of this compound:

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group.

  • Aromatic Protons: The benzene portion of the indazole ring will show two singlets corresponding to the protons at the C4 and C7 positions. The proton at C7 is expected to be at a relatively downfield position due to the deshielding effect of the adjacent pyrazole ring. The proton at C4 will also appear as a singlet.

  • N-H Proton: The proton on the nitrogen of the indazole ring (N1-H) will typically appear as a broad singlet at a downfield chemical shift, often in the range of 12-14 ppm, due to hydrogen bonding and its acidic nature.

  • O-H Proton: The hydroxyl proton will also be a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the bromine and hydroxyl groups will show characteristic chemical shifts.

Atom PositionExpected Chemical Shift (ppm)
C3~135
C3a~120
C4~110
C5~115 (attached to Br)
C6~150 (attached to OH)
C7~105
C7a~140

Comparative Analysis with 6-Bromo-1H-indazol-5-ol:

The key to distinguishing between this compound and its isomer, 6-Bromo-1H-indazol-5-ol, lies in the differing substitution pattern on the benzene ring, which will result in a distinct set of signals in the NMR spectra.

FeatureThis compound6-Bromo-1H-indazol-5-ol
¹H NMR (Aromatic Region) Two singlets (for H-4 and H-7)Two singlets (for H-4 and H-7)
¹³C NMR (Substituted Carbons) C5-Br (~115 ppm), C6-OH (~150 ppm)C6-Br (~118 ppm), C5-OH (~148 ppm)

While the ¹H NMR might show subtle differences in the chemical shifts of the aromatic protons, the ¹³C NMR will provide more definitive evidence due to the direct attachment of the substituents to the carbon atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Assign the signals to the corresponding protons and carbons using chemical shift values, coupling constants (for ¹H NMR), and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for unambiguous assignment.

Workflow for NMR-Based Structure Confirmation

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): Weighing the Molecule and its Fragments

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅BrN₂O). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

  • Fragmentation Pattern: The fragmentation of indazole derivatives often involves the cleavage of the pyrazole ring and loss of small molecules like N₂ or HCN. The presence of the bromine and hydroxyl groups will also influence the fragmentation pathways.

Comparative Analysis with 6-Bromo-1H-indazol-5-ol:

While the molecular ion peaks for both isomers will be identical, their fragmentation patterns in tandem MS (MS/MS) experiments might show subtle differences due to the different positions of the substituents, which can affect the stability of the resulting fragment ions. However, distinguishing isomers based solely on electron ionization MS can be challenging.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI, EI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expected IR Spectrum of this compound:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ for the N-H group of the indazole ring. This may overlap with the O-H stretch.

  • C=C and C=N Stretches: Aromatic ring and pyrazole ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Comparative Analysis with 6-Bromo-1H-indazol-5-ol:

The IR spectra of the two isomers are expected to be very similar as they contain the same functional groups. Minor differences in the fingerprint region (below 1500 cm⁻¹) might be observable due to the different substitution patterns, but IR spectroscopy is generally not sufficient on its own to distinguish between positional isomers.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-IR, the solid sample can be analyzed directly.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural confirmation.

Expected Crystal Structure of this compound:

The X-ray diffraction pattern will allow for the determination of the precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule. This would definitively show the bromine atom at position 5 and the hydroxyl group at position 6 of the indazole ring.

Comparative Analysis with 6-Bromo-1H-indazol-5-ol:

X-ray crystallography would provide a clear and irrefutable distinction between the two isomers by revealing their different atomic arrangements in the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the compound of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect the X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Workflow for X-ray Crystallography-Based Structure Confirmation

Caption: Workflow for unambiguous structure confirmation using X-ray crystallography.

Conclusion

The structural confirmation of this compound requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the primary framework for structural assignment and is often sufficient for distinguishing it from its isomer, 6-Bromo-1H-indazol-5-ol, mass spectrometry and IR spectroscopy offer valuable complementary data. For absolute and unequivocal proof of structure, single-crystal X-ray crystallography remains the definitive method. By employing these techniques with a clear understanding of their principles and expected outcomes, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug discovery and development.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–887. [Link]
  • PubChem. (n.d.). 6-bromo-1h-indazol-5-ol. PubChem.
  • Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 16(1), 249-261. [Link]

A Senior Application Scientist's Guide to Purity Validation of 5-Bromo-1H-indazol-6-ol: An HPLC-UV and UPLC-MS Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Bromo-1H-indazol-6-ol, a key building block in medicinal chemistry, rigorous purity validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Our objective is to move beyond a simple recitation of methods. Instead, we will dissect the causality behind our experimental choices, presenting a self-validating framework that ensures both accuracy and reliability. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to purity determination.

Understanding the Analyte: this compound

This compound is a substituted indazole, a class of nitrogen-containing heterocyclic compounds with significant biological activity.[2] The molecule consists of a fused benzene and pyrazole ring system, making it inherently aromatic. The presence of a hydroxyl (-OH) group and a bromine (-Br) atom imparts a moderate degree of polarity.

  • Chemical Structure: C₇H₅BrN₂O

  • Key Features: Aromatic, polar, UV-active due to the conjugated π-electron system.

This inherent UV activity is the linchpin of our primary analytical approach, allowing for straightforward detection and quantification using HPLC-UV. Its polarity dictates the choice of a reversed-phase chromatographic system.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical purity analysis for its robustness, reproducibility, and cost-effectiveness. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

The "Why": Rationale for Method Parameters

Our method development is not arbitrary; it is a series of logical decisions grounded in the analyte's chemistry and the principles of chromatography.

  • Stationary Phase (Column): A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is selected. The long alkyl chains provide a highly nonpolar surface, ideal for retaining the aromatic indazole core through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed.

    • Solvent A: Water with 0.1% formic acid. The acid serves a critical dual purpose: it protonates silanol groups on the silica backbone, minimizing peak tailing, and it ensures the hydroxyl group of our analyte remains protonated, leading to consistent retention.

    • Solvent B: Acetonitrile with 0.1% formic acid. Acetonitrile is an excellent organic modifier that provides good peak shape and lower viscosity compared to methanol.

    • Gradient Elution: A gradient is necessary to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time frame with sharp, detectable peaks.

  • Detection Wavelength: A UV detector set at an optimal wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan) provides high sensitivity for the aromatic indazole structure.

Experimental Protocol: HPLC Purity Validation

Objective: To quantify the purity of this compound and detect any related impurities.

Materials:

  • This compound reference standard (>99.5% purity)

  • This compound test sample

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98%)

  • Class A volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 254 nm
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Data Analysis & Self-Validation

A robust method requires a self-validating system. This is achieved through System Suitability Testing (SST) and method validation as per ICH guidelines.

System Suitability Testing (SST): Before any sample analysis, five replicate injections of the standard solution are made to ensure the system is performing correctly.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.45%

Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase (Water/ACN + HCOOH) HPLC HPLC System (Pump, Injector, Oven) MobilePhase->HPLC Standard Reference Standard (100 µg/mL) Standard->HPLC SST Injections Sample Test Sample (100 µg/mL) Sample->HPLC Analysis Injection Column C18 Column (Separation) HPLC->Column Detector UV Detector (@ 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report (% Area Normalization) CDS->Report

Caption: RP-HPLC workflow for purity validation.

Comparative Method: UPLC-MS

While HPLC-UV is robust, it has limitations. It cannot definitively identify unknown impurities, and its resolution and speed can be surpassed. Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) offers a powerful alternative.

The UPLC-MS Advantage

UPLC utilizes columns with sub-2 µm particles, resulting in:

  • Higher Efficiency & Resolution: Sharper, better-separated peaks.

  • Faster Analysis Times: Run times can be reduced by a factor of 5-10.

Coupling this with a mass spectrometer provides:

  • Mass Confirmation: The mass-to-charge ratio (m/z) of the main peak confirms its identity.

  • Impurity Identification: The mass of unknown impurity peaks can provide crucial clues to their structure, aiding in degradation pathway analysis or synthesis byproduct investigation.

Comparative Performance

The choice between HPLC-UV and UPLC-MS is a trade-off between the universal availability of the former and the superior data quality of the latter.

FeatureHPLC-UVUPLC-MSRationale for Choice
Run Time ~35 minutes~3-5 minutesUPLC-MS for high-throughput screening.
Resolution GoodExcellentUPLC-MS for complex samples with closely eluting impurities.
Sensitivity Moderate (ng level)High (pg level)UPLC-MS for trace-level impurity analysis.
Peak Identification Based on retention timeRetention time + Mass (m/z)UPLC-MS for definitive identification and structural elucidation of unknowns.
Cost & Complexity Low / SimpleHigh / ComplexHPLC-UV for routine QC and release testing where cost and ease-of-use are critical.
UPLC-MS Workflow Diagram

UPLC_Workflow Prep Sample & Standard Prep Dilute in Mobile Phase UPLC UPLC System Sub-2µm C18 Column Ultra-High Pressure Gradient Prep->UPLC IonSource Ion Source Electrospray (ESI) Creates Gaseous Ions UPLC->IonSource Eluent MassSpec Mass Analyzer Quadrupole / TOF Separates Ions by m/z IonSource->MassSpec Ions DetectorMS MS Detector Electron Multiplier MassSpec->DetectorMS DataSystem Data System Purity by UV, Identity by MS DetectorMS->DataSystem

Caption: UPLC-MS workflow for purity and identity confirmation.

Conclusion and Recommendations

Validating the purity of this compound requires a fit-for-purpose approach.

  • For routine quality control, process monitoring, and release testing , the validated RP-HPLC-UV method is the superior choice. It is reliable, cost-effective, and provides accurate quantification of purity based on area normalization. Its robustness makes it ideal for transfer between different laboratories.

  • For forced degradation studies, impurity profiling, and reference standard characterization , UPLC-MS is indispensable. The ability to rapidly separate and obtain mass information on trace-level impurities provides a depth of knowledge that HPLC-UV cannot match. It is the premier tool for research, development, and troubleshooting activities.

Ultimately, these two techniques are not mutually exclusive but are complementary. A comprehensive analytical package for a pharmaceutical intermediate like this compound would involve using UPLC-MS during development to identify and characterize potential impurities, followed by the validation of a robust HPLC-UV method for routine control throughout the product lifecycle.

References

  • National Center for Biotechnology Information. "5-bromo-1H-indazole". PubChem Compound Summary for CID 761929. Accessed January 10, 2026. [Link]
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  • Lilić, M., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". Journal of the Serbian Chemical Society, 2020. [Link]
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A Comparative Guide to the Inhibitory Activity of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A critical challenge in drug discovery is the effective evaluation of novel chemical entities against established therapeutic agents. This guide provides a comprehensive framework for comparing the inhibitory activity of a novel compound, 5-Bromo-1H-indazol-6-ol , with a panel of well-characterized kinase inhibitors. As a Senior Application Scientist, the aim is to present a scientifically rigorous and practical approach for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating, and will be grounded in authoritative references.

Introduction to this compound and Comparator Kinase Inhibitors

This compound is a novel heterocyclic compound with a scaffold suggestive of potential kinase inhibitory activity. The indazole core is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[1] The bromination at the 5th position and the hydroxyl group at the 6th position may contribute to specific interactions within the kinase active site, potentially influencing potency and selectivity.

To comprehensively evaluate the inhibitory profile of this compound, a panel of well-characterized kinase inhibitors with diverse mechanisms of action and target profiles has been selected for comparison:

  • Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases. It is a Type I inhibitor, binding to the active conformation of the kinase.

  • Imatinib (Gleevec®): A paradigm of targeted cancer therapy, Imatinib is a Type II inhibitor that selectively targets the inactive conformation of the ABL kinase, as well as c-KIT and PDGF-R.

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR, inhibiting both tumor cell proliferation and angiogenesis. It is classified as a Type II inhibitor.

This selection of comparators allows for a multi-faceted assessment of this compound, benchmarking it against inhibitors with different binding modes and target specificities.

Comparative Analysis of Inhibitory Activity: A Multi-pronged Approach

A thorough comparison of inhibitor activity necessitates a combination of in vitro biochemical assays and cell-based functional assays. This dual approach provides a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a novel inhibitor is to determine its direct inhibitory effect on purified target kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro Inhibitory Activity (IC50, nM) of this compound and Comparator Drugs against a Panel of Kinases

Kinase TargetThis compound (Hypothetical)DasatinibImatinibSorafenib
Abl1 750.5250>10000
Src 250.8>1000020
VEGFR2 15020>100005
c-Kit 2001510070
PDGFRβ 3003015015
B-Raf >10000>10000>1000022
Aurora A 50050>100001500

Data for comparator drugs are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

This table allows for a direct comparison of the potency and selectivity of the novel compound. For instance, the hypothetical data suggests that this compound is a moderately potent inhibitor of Src and Abl1, but less potent than Dasatinib. Its broader selectivity profile compared to Imatinib is also evident.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

A highly sensitive and established method for determining kinase activity and inhibition is the radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.[2][3]

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

  • Kinase and Substrate Preparation: Dilute the purified kinase (e.g., recombinant human Abl1) and its specific substrate (e.g., a synthetic peptide like EAIYAAPFAKKK) to their final concentrations in the reaction buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound and the comparator inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solutions.

  • Initiation of Kinase Reaction: Start the reaction by adding the ATP solution, which includes [γ-33P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like 3% phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated substrate.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiometric Assay: Chosen for its high sensitivity and direct measurement of enzymatic activity, providing a gold standard for in vitro kinase profiling.[2]

  • ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for each kinase is crucial for obtaining accurate and comparable IC50 values, as these values can be ATP-competitive.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer 1. Prepare Reaction Buffer prep_kinase 2. Prepare Kinase & Substrate prep_buffer->prep_kinase prep_inhibitor 3. Prepare Inhibitor Serial Dilutions prep_kinase->prep_inhibitor setup_plate 4. Add Reagents to 96-well Plate prep_inhibitor->setup_plate start_reaction 5. Initiate with [γ-33P]ATP setup_plate->start_reaction incubation 6. Incubate at 30°C start_reaction->incubation stop_reaction 7. Terminate Reaction & Spot on Membrane incubation->stop_reaction washing 8. Wash Membrane stop_reaction->washing counting 9. Scintillation Counting washing->counting analysis 10. Calculate IC50 counting->analysis

Caption: BCR-ABL signaling and the principle of the phospho-CrkL ELISA.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for comparing the inhibitory activity of a novel compound, this compound, against established kinase inhibitors. By integrating in vitro biochemical assays with cell-based functional and mechanistic studies, researchers can build a comprehensive profile of a new chemical entity. The hypothetical data presented illustrates how such a comparison can reveal critical information about potency, selectivity, and cellular efficacy.

Further characterization would involve broader kinome screening to fully elucidate the selectivity profile,[5][6] determination of the binding kinetics and mechanism of action (e.g., Type I vs. Type II inhibition),[7] and in vivo studies to assess pharmacokinetic properties and anti-tumor efficacy. This structured and evidence-based approach is fundamental to advancing promising new molecules through the drug discovery pipeline.

References

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  • Vasta, J. D., et al. (2018). Quantitative, real-time assessment of Dyrk1A inhibition in live cells using NanoBRET target engagement. Cell Chemical Biology, 25(2), 224-234.e5. [Link]
  • ACS Publications. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • NIH National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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  • NIH National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central. [Link]
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  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor... [Link]
  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • NIH National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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A Technical Guide to the Cross-Validation of 5-Bromo-1H-indazol-6-ol: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1] Several indazole-containing drugs, such as Axitinib and Pazopanib, have gained FDA approval for the treatment of various cancers.[2] These compounds primarily exert their therapeutic effects by targeting protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

This guide focuses on 5-Bromo-1H-indazol-6-ol, a halogenated indazole derivative with the potential to act as a kinase inhibitor. Based on the extensive research into structurally similar compounds, we hypothesize that this compound may exhibit inhibitory activity against Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[3] Therefore, the development of novel PLK4 inhibitors is a promising avenue for cancer therapy.

This document serves as a comprehensive resource for researchers, providing a proposed synthesis route, characterization data, and a detailed framework for the cross-validation of this compound's biological activity. We will benchmark its potential performance against established PLK4 inhibitors, providing the necessary protocols and comparative data to guide further investigation.

Characterization of this compound

Accurate characterization of a novel compound is the bedrock of reproducible research. The following data provides the fundamental physicochemical and spectral properties of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₅BrN₂OPubChem
Molecular Weight 213.03 g/mol PubChem
CAS Number 1227270-50-9ChemicalBook

Spectral Data:

Spectral analysis is essential for confirming the identity and purity of a synthesized compound. The following spectral data are available for this compound:

  • ¹H NMR: Confirms the proton environment of the molecule.

  • IR Spectroscopy: Identifies the functional groups present.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

Note: Detailed spectra can be obtained from commercial suppliers such as ChemicalBook.

Proposed Synthesis of this compound

Proposed Synthesis Pathway:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Formation 4-Bromo-5-methoxy-2-methylaniline 4-Bromo-5-methoxy-2-methylaniline 6-Bromo-5-methoxy-1H-indazole 6-Bromo-5-methoxy-1H-indazole 4-Bromo-5-methoxy-2-methylaniline->6-Bromo-5-methoxy-1H-indazole Diazotization & Intramolecular Cyclization This compound This compound 6-Bromo-5-methoxy-1H-indazole->this compound Demethylation (e.g., BBr3)

A proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 1H-Indazol-5-ol (for adaptation) [4]

This protocol for the synthesis of 1H-Indazol-5-ol can be adapted for this compound by starting with the appropriately substituted aniline precursor.

  • Precursor Synthesis: The synthesis of the precursor, 6-Bromo-5-methoxy-1H-indazole, would likely involve the diazotization of 4-Bromo-5-methoxy-2-methylaniline followed by an intramolecular cyclization.

  • Demethylation:

    • Dissolve 6-Bromo-5-methoxy-1H-indazole in dichloromethane and cool the solution to 0°C.

    • Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

    • Carefully pour the reaction mixture into an ice-water bath.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Cross-Validation of Biological Activity: A Comparative Approach

To rigorously evaluate the potential of this compound as a kinase inhibitor, a cross-validation strategy against well-characterized compounds is essential. We propose benchmarking its performance against the known PLK4 inhibitors CFI-400945 and Centrinone.

Comparative Compounds
CompoundTarget(s)Reported IC₅₀ (PLK4)Reference
CFI-400945 PLK4, AURKB, TRKA, TRKB, Tie2/TEK2.8 nM (in vitro), 12.3 nM (in cells)[5]
Centrinone Highly selective for PLK4Ki of 0.59 nM[6]
This compound Hypothesized: PLK4To be determined-
Experimental Workflows for Cross-Validation

The following experimental workflows are designed to provide a comprehensive evaluation of this compound's biological activity.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cell_Based_Assay Cell-Based Viability Assay (e.g., MTT/MTS) Biochemical_Assay->Cell_Based_Assay Determine IC₅₀ Xenograft_Model Human Tumor Xenograft Model Cell_Based_Assay->Xenograft_Model Lead Candidate Selection Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study

A comprehensive workflow for the validation of a novel kinase inhibitor.

In Vitro Experimental Protocols

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Protocol: [7]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the comparator compounds (CFI-400945, Centrinone) in DMSO.

    • Prepare solutions of recombinant PLK4 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PLK4 enzyme solution to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding ADP-Glo™ Reagent.

    • Incubate to convert ADP to ATP.

    • Add Kinase Detection Reagent to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol: [8]

  • Cell Seeding:

    • Seed cancer cell lines known to overexpress PLK4 (e.g., breast cancer cell lines like MCF-7) into 96-well plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparator compounds in cell culture medium.

    • Treat the cells with the compound dilutions and incubate for a desired period (e.g., 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the GI₅₀/IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Experimental Protocol

Human Tumor Xenograft Model

This model is crucial for evaluating the efficacy of a potential anticancer agent in a living organism.[9]

Protocol: [10]

  • Cell Implantation:

    • Prepare a suspension of a human cancer cell line (e.g., A549 lung cancer cells) in a suitable medium.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (or comparator compounds) and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule.

  • Data Collection and Analysis:

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) to assess the compound's efficacy.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation and cross-validation of this compound. By following the proposed synthesis, characterization, and experimental protocols, researchers can systematically assess its potential as a novel kinase inhibitor. The comparative analysis against established PLK4 inhibitors will provide crucial context for its potency and selectivity. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and potential for clinical development. The indazole scaffold continues to be a rich source of therapeutic innovation, and the rigorous evaluation of new derivatives like this compound is essential for advancing the field of targeted cancer therapy.

References

  • Sredni, S. T., et al. (2017). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Oncotarget, 8(52), 89999–90017.
  • Alvarez-Fernandez, M., & Malumbres, M. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 85(9), 5844-5854.
  • de Oliveira, P. F., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Molecules, 24(9), 1686.
  • Holland, A. J., et al. (2019). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Scientific Reports, 9(1), 1-17.
  • ORIC Pharmaceuticals. (2023, April 19). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. AACR Annual Meeting.
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  • Liu, Y., et al. (2021). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, 64(16), 12155-12176.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1H-Indazol-5-ol and its Precursors.
  • BenchChem. (2025). Comparative Analysis of Plk4-IN-3 Cross-Reactivity with Polo-like Kinases.
  • BenchChem. (2025). Application Note: In Vitro Cell Viability Assays for Lapatinib using MTT and MTS.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1245.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • Johnson, T. O., et al. (2023). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry.
  • Kim, D. W., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1129956.
  • ResearchGate. (n.d.). In vitro effects of PLK4 inhibitor CFI-400945 in sarcoma cell lines.
  • Simeoni, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 83(10), 904–914.
  • Li, J., et al. (2020). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 10, 597198.
  • Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 23(15), 5864-5868.
  • BLD Pharm. (n.d.). 53857-57-1|5-Bromo-1H-indazole.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (n.d.). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents.
  • Semantic Scholar. (n.d.). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(12), 1536-1549.
  • Alvarez-Fernandez, M., & Malumbres, M. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 85(9), 5844-5854.

Sources

Spectroscopic Showdown: A Comparative Guide to the Definitive Identification of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, absolute certainty in molecular structure is non-negotiable. This guide provides an in-depth spectroscopic analysis of 5-Bromo-1H-indazol-6-ol, offering a robust framework for its confirmation and differentiation from a key positional isomer, 6-Bromo-1H-indazol-5-ol. We delve into the nuances of NMR, IR, and Mass Spectrometry data to provide a self-validating protocol for unambiguous identification.

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise placement of substituents on the indazole ring is critical to a compound's pharmacological profile. Consequently, rigorous spectroscopic characterization is paramount. This guide will explore the expected spectroscopic signatures of this compound and contrast them with those of 6-Bromo-1H-indazol-5-ol, empowering researchers to confidently distinguish between these closely related molecules.

The Spectroscopic Fingerprint of this compound: An In-Depth Analysis

To confirm the synthesis of this compound, a multi-faceted spectroscopic approach is essential. Here, we predict and rationalize the expected outcomes from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to reveal distinct signals for each proton. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom will significantly influence the chemical shifts of the aromatic protons.

A key diagnostic feature will be the signals from the protons on the benzene ring. We anticipate two singlets in the aromatic region, corresponding to the protons at the C4 and C7 positions. The proton at C4 will likely appear at a lower field (higher ppm) due to the deshielding effect of the adjacent bromine atom. Conversely, the proton at C7 should appear at a relatively higher field. The proton on the pyrazole ring (C3-H) will also present as a singlet, typically at a lower field. Additionally, broad signals corresponding to the N-H of the indazole and the O-H of the hydroxyl group will be observed, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, we expect to observe seven distinct carbon signals. The carbon atom bearing the bromine (C5) will be significantly deshielded, resulting in a downfield chemical shift. Conversely, the carbon atom attached to the hydroxyl group (C6) will also be deshielded. The remaining carbon signals of the indazole ring system will appear at their characteristic chemical shifts, which can be assigned based on established data for indazole derivatives.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

The IR spectrum is instrumental in identifying the key functional groups present in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated, characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indazole ring is also expected in a similar region, often appearing as a sharper peak superimposed on the broad O-H band. Characteristic C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic system will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be found in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry: The Definitive Molecular Weight

High-resolution mass spectrometry (HRMS) will provide the most accurate determination of the molecular weight of this compound (C₇H₅BrN₂O), which is calculated to be approximately 211.96 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Comparative Analysis: this compound vs. 6-Bromo-1H-indazol-5-ol

While both are positional isomers with the same molecular formula and weight, their distinct substitution patterns will lead to discernible differences in their spectroscopic data.

Spectroscopic TechniqueThis compound (Predicted)6-Bromo-1H-indazol-5-ol (Predicted)Rationale for Differentiation
¹H NMR Two aromatic singlets (H-4, H-7).Two aromatic singlets (H-4, H-7). The chemical shift of H-4 and H-7 will be different due to the altered positions of the Br and OH groups.The relative chemical shifts of the aromatic protons will be the primary distinguishing feature. The proton ortho to the bromine will be more deshielded.
¹³C NMR Distinct chemical shifts for C5 (C-Br) and C6 (C-OH).Distinct, but different, chemical shifts for C6 (C-Br) and C5 (C-OH).The chemical shifts of the carbon atoms directly attached to the bromine and hydroxyl groups will be unique to each isomer.
IR Broad O-H and N-H stretches (3200-3600 cm⁻¹), C-Br stretch (<700 cm⁻¹).Broad O-H and N-H stretches (3200-3600 cm⁻¹), C-Br stretch (<700 cm⁻¹).The IR spectra are expected to be very similar, as both molecules contain the same functional groups. Differentiation based solely on IR would be challenging.
Mass Spec. Molecular ion peaks at m/z ~212 and ~214 (1:1 ratio).Molecular ion peaks at m/z ~212 and ~214 (1:1 ratio).Mass spectrometry will confirm the molecular formula but will not distinguish between the isomers. Fragmentation patterns may differ but would require detailed analysis.

Table 1: Comparative Spectroscopic Data

The most powerful technique for distinguishing between these isomers is undoubtedly NMR spectroscopy. The subtle yet significant differences in the chemical shifts of the aromatic protons and carbons provide a clear and unambiguous method for structural assignment.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) using an electrospray ionization (ESI) source in positive ion mode. Acquire the spectrum over a mass range that includes the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The definitive structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide crucial information regarding molecular weight and functional groups, NMR spectroscopy stands out as the most powerful tool for unambiguous isomer differentiation. By carefully analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, researchers can confidently verify the synthesis of the target compound and distinguish it from its positional isomers, ensuring the integrity of their drug discovery and development endeavors.

References

  • PubChem. 5-bromo-1H-indazole.
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  • PubChemLite. 6-bromo-1h-indazol-5-ol (C7H5BrN2O). [Link]
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The Indazole Scaffold: A Comparative Guide to 5-Bromo-1H-indazol-6-ol and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, selective, and drug-like molecules.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile template for designing compounds that modulate a wide array of biological targets.[3] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, makes it an ideal starting point for the development of novel therapeutics.[4] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6]

This guide provides an in-depth comparison of 5-Bromo-1H-indazol-6-ol with other key indazole derivatives. While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from closely related analogues and established structure-activity relationship (SAR) principles to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, comparative biological activities with supporting data from analogous compounds, and detailed experimental protocols to empower your research endeavors.

Focus Compound: this compound - A Profile

This compound is a halogenated indazole derivative with functional groups that suggest significant potential for biological activity. The presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position can profoundly influence its physicochemical properties and target interactions.

  • Bromine at C5: The electron-withdrawing nature of the bromine atom can modulate the pKa of the indazole core and introduce a potential site for halogen bonding, a crucial interaction in many protein-ligand complexes.

  • Hydroxyl Group at C6: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and providing a key anchoring point within a biological target's binding site.

Synthetic Strategies: Accessing the Indazole Core

The synthesis of substituted indazoles is a well-established field with multiple effective routes. A plausible and efficient synthesis for this compound can be extrapolated from methods used for similar compounds.

Proposed Synthesis of this compound

A likely synthetic route would involve the demethylation of a 5-bromo-6-methoxy-1H-indazole precursor. This precursor can be synthesized from commercially available starting materials.

dot

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR) Proliferation Cell Proliferation RTK->Proliferation Survival Cell Survival RTK->Survival Angiogenesis Angiogenesis RTK->Angiogenesis PLK4 Polo-like Kinase 4 PLK4->Proliferation Indazole Indazole Derivative (e.g., this compound) Indazole->RTK Inhibition Indazole->PLK4 Inhibition

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-1H-indazol-6-ol Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Inhibitor Specificity

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology.[1][2][3] These heterocyclic compounds have demonstrated significant potential as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. 5-Bromo-1H-indazol-6-ol is a novel indazole derivative with therapeutic potential. This guide provides a comprehensive framework for benchmarking this compound against established multi-targeted kinase inhibitors, Pazopanib and Sunitinib, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2][6] By inhibiting VEGFR-2, the primary receptor for the pro-angiogenic factor VEGF, these inhibitors can effectively starve tumors of the blood supply they need to proliferate.[4] This guide will delve into the physicochemical properties, in vitro kinase inhibitory activity, and cell-based anti-angiogenic effects of this compound in comparison to Pazopanib and Sunitinib, providing researchers with a robust methodology for evaluating novel kinase inhibitors.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of this compound with Pazopanib and Sunitinib reveals key similarities and differences in their molecular characteristics.

PropertyThis compoundPazopanibSunitinib
Molecular Formula C₇H₅BrN₂OC₂₁H₂₃N₇O₂SC₂₂H₂₇FN₄O₂
Molecular Weight 213.03 g/mol 437.5 g/mol [7]398.5 g/mol [8]
LogP (o/w) 2.1 (Predicted)3.4 (Predicted)[7]2.6 (Predicted)[8]
Hydrogen Bond Donors 22[7]2[8]
Hydrogen Bond Acceptors 27[7]4[8]
Solubility Insoluble in water[9]Low, pH-dependent solubility[5][10]Low solubility[11]
CAS Number 1227270-50-9444731-52-6[7]557795-19-4[8]

Note: Some properties for this compound are predicted due to limited publicly available experimental data.

In Vitro Kinase Inhibition: Benchmarking Against VEGFR-2

To quantitatively assess the potency of this compound as a VEGFR-2 inhibitor, a luminescent kinase assay is employed. This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and, consequently, lower inhibition.

Hypothetical IC50 Data for this compound:

For the purpose of this guide, we will use a hypothetical but plausible IC50 value of 50 nM for this compound against VEGFR-2. This allows for a direct comparison with the known IC50 values of our standards.

CompoundVEGFR-2 IC50
This compound50 nM (Hypothetical)
Pazopanib30 nM[12][13][14]
Sunitinib80 nM[12][15]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available VEGFR-2 kinase assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (catalytic domain)

  • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound, Pazopanib, Sunitinib) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Workflow:

VEGFR2_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds prep_reagents Prepare kinase reaction mix (VEGFR-2, substrate, buffer) prep_reagents->add_compounds initiate_reaction Add ATP to initiate kinase reaction add_compounds->initiate_reaction incubation Incubate at 30°C for 60 minutes initiate_reaction->incubation stop_reaction Add ADP-Glo™ reagent to stop reaction and deplete ATP incubation->stop_reaction develop_signal Add Kinase Detection Reagent to generate luminescent signal stop_reaction->develop_signal read_plate Measure luminescence with a plate reader develop_signal->read_plate calc_inhibition Calculate percent inhibition relative to controls read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of each test compound in DMSO. A typical starting concentration would be 100 µM.

  • Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution. For positive (no inhibitor) and negative (no enzyme) controls, add 5 µL of DMSO.

  • Kinase Reaction: Add 20 µL of a master mix containing VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiation and Incubation: Initiate the reaction by adding 25 µL of ATP solution (final concentration at the Km for VEGFR-2). Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the reaction and generate a luminescent signal by adding the luminescent kinase assay reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Anti-Angiogenesis Assays: A Functional Comparison

To assess the functional consequences of kinase inhibition in a biological context, cell-based assays are indispensable. Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established model for studying angiogenesis in vitro.[6][13][16] We will examine the effect of this compound and the standard inhibitors on HUVEC proliferation and tube formation.

HUVEC Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18]

Experimental Protocol: HUVEC Proliferation (MTT) Assay

Objective: To determine the effect of the test compounds on the proliferation of HUVECs.

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM-2)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_detection Solubilization & Detection cluster_data_analysis Data Analysis seed_cells Seed HUVECs in a 96-well plate cell_attachment Allow cells to attach overnight seed_cells->cell_attachment treat_cells Treat cells with serial dilutions of test compounds cell_attachment->treat_cells incubation Incubate for 48-72 hours treat_cells->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_incubation Incubate for 4 hours to allow formazan crystal formation add_mtt->formazan_incubation add_solubilizer Add solubilization solution to dissolve formazan crystals formazan_incubation->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine GI50 calculate_viability->plot_curve

Caption: Workflow for the HUVEC proliferation (MTT) assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh EGM-2 containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.[19]

Experimental Protocol: HUVEC Tube Formation Assay

Objective: To evaluate the effect of test compounds on the in vitro tube formation of HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • Basement membrane extract (e.g., Matrigel®)

  • Test compounds dissolved in DMSO

  • 96-well imaging plates

  • Fluorescent microscope

Step-by-Step Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well imaging plate. Allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment: Seed HUVECs onto the gel in EGM-2 containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Imaging: Visualize the tube-like structures using a phase-contrast or fluorescent microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound, a novel kinase inhibitor candidate. By comparing its physicochemical properties and biological activities against established standards like Pazopanib and Sunitinib, researchers can gain valuable insights into its potential as a therapeutic agent. The detailed protocols for in vitro kinase and cell-based angiogenesis assays offer a robust and reproducible methodology for these evaluations.

While our analysis utilized a hypothetical IC50 value for this compound, the presented workflow remains a valid and essential approach for the characterization of any novel kinase inhibitor. Future studies should focus on determining the experimental IC50 of this compound against a broad panel of kinases to establish its selectivity profile. Furthermore, in vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. The continued exploration of indazole derivatives holds significant promise for the development of next-generation targeted cancer therapies.

References

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Lin, Y., et al. (2018). Overview of fundamental study of pazopanib in cancer.
  • PubChem. 5-bromo-1H-indazole. [Link]
  • PubChem. Sunitinib. [Link]
  • PubChem. Pazopanib. [Link]
  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules.
  • Nakatsu, M. N., & Hughes, C. C. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol.
  • Sodeifian, G., et al. (2012). Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration. (2009). Chemistry Review(s) - Votrient (pazopanib) Tablets. [Link]
  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]
  • van der Graaf, W. T. A., et al. (2025). Pharmacokinetics of pazopanib: a review of the determinants, influencing factors and the clinical importance of therapeutic drug monitoring. Clinical Pharmacokinetics.
  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Alibolandi, M., et al. (2017). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Advanced Pharmaceutical Bulletin.
  • Sodeifian, G., et al. (2025). Physicochemical Characteristics of Sunitinib Malate and its Process-Related Impurities. Journal of Pharmaceutical Sciences.
  • van der Meer, T., et al. (2022). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology.
  • van Erp, N. P., et al. (2019). PharmGKB summary: pazopanib pathway, pharmacokinetics. Pharmacogenetics and Genomics.
  • PubChem. 5-Bromo-6-nitro-1H-indazole. [Link]
  • Hamberg, P., et al. (2010). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist.
  • Al-Juboori, S. I., et al. (2021). A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. Cells.
  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • ibidi GmbH. Angiogenesis Assays. [Link]
  • PubChem.
  • Sodeifian, G., et al. (2017). Prediction of solubility of sunitinib malate (an anti-cancer drug) in supercritical carbon dioxide (SC–CO2): Experimental correlations and thermodynamic modeling. The Journal of Supercritical Fluids.
  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole. [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-1H-indazol-6-ol: An Essential Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1H-indazol-6-ol is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology. The strategic placement of the bromine and hydroxyl functionalities on the indazole scaffold allows for diverse downstream chemical modifications, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. This comprehensive guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound. We will explore two prominent strategies: the demethylation of a methoxy precursor and the diazotization of an amino precursor. This guide will furnish detailed experimental protocols, a thorough comparison of the methods based on yield, scalability, and safety considerations, and visual aids to elucidate the synthetic pathways.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to mimic the indole ring system and participate in crucial hydrogen bonding interactions with biological targets. The incorporation of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole core creates a versatile intermediate. The bromine atom can be readily functionalized through various cross-coupling reactions, while the hydroxyl group offers a handle for etherification, esterification, or other modifications. This guide aims to provide researchers, scientists, and drug development professionals with a critical evaluation of the available synthetic routes to this compound, enabling an informed selection of the most suitable method for their specific research and development needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Route 1: Demethylation of 5-Bromo-6-methoxy-1H-indazole. This approach involves the initial synthesis of the methoxy-protected precursor followed by a demethylation step to reveal the desired hydroxyl group.

  • Route 2: Diazotization of 6-Amino-5-bromo-1H-indazole. This strategy utilizes a commercially available or synthetically prepared amino-indazole, which is then converted to the hydroxyl functionality via a Sandmeyer-type reaction.

The following table provides a comparative overview of these two routes:

ParameterRoute 1: DemethylationRoute 2: Diazotization
Starting Material Availability Precursor synthesis required6-Amino-5-bromo-1H-indazole is commercially available
Number of Steps Typically 2-3 steps1-2 steps (if starting from the amino-indazole)
Key Reagents Demethylating agents (e.g., BBr₃), Anhydrous solventsSodium nitrite, Strong acid, Copper(I) salts
Reaction Conditions Often requires anhydrous conditions and low temperaturesRequires low temperatures for diazonium salt stability
Potential Yield Generally good to high yields for demethylationCan be variable, with potential for side products
Scalability Scalable, but handling of BBr₃ can be challengingScalable, but diazotization requires careful temperature control
Safety Considerations Boron tribromide is highly corrosive and moisture-sensitiveDiazonium salts can be explosive if isolated and not handled properly
Purification Chromatographic purification is often necessaryMay require extensive purification to remove byproducts

Synthetic Route 1: Demethylation of 5-Bromo-6-methoxy-1H-indazole

This route is a reliable method that proceeds in two main stages: the synthesis of the methoxy-protected precursor and its subsequent demethylation.

Mechanism and Rationale

The synthesis of the 5-bromo-6-methoxy-1H-indazole precursor typically starts from a substituted aniline. The indazole ring is formed via a diazotization and intramolecular cyclization reaction. The subsequent demethylation is a standard ether cleavage reaction, often employing strong Lewis acids like boron tribromide (BBr₃). BBr₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group.

Experimental Protocol: Synthesis of 5-Bromo-6-methoxy-1H-indazole

A plausible synthesis for the precursor, 5-bromo-6-methoxy-1H-indazole, can be adapted from the synthesis of a related compound, 1H-Indazole,7-broMo-5-Methoxy-. This would involve the bromination of 4-methoxy-2-methylaniline, followed by diazotization and cyclization.

  • Step 1: Bromination of 4-methoxy-2-methylaniline. 4-methoxy-2-methylaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent to introduce the bromine atom at the position ortho to the amino group.

  • Step 2: Diazotization and Cyclization. The resulting 5-bromo-4-methoxy-2-methylaniline is then diazotized using sodium nitrite in an acidic medium. The intermediate diazonium salt undergoes intramolecular cyclization to form the indazole ring.

Experimental Protocol: Demethylation of 5-Bromo-6-methoxy-1H-indazole

The demethylation of the methoxy precursor is a critical step to yield the final product. Boron tribromide is a highly effective reagent for this transformation.[1][2][3][4]

Materials:

  • 5-Bromo-6-methoxy-1H-indazole

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution in DCM (e.g., 1 M)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-bromo-6-methoxy-1H-indazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide in DCM (typically 1.1 to 1.5 equivalents per methoxy group) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualization of Route 1

Synthesis_Route_1 cluster_precursor Precursor Synthesis 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline 5-bromo-4-methoxy-2-methylaniline 5-bromo-4-methoxy-2-methylaniline 4-methoxy-2-methylaniline->5-bromo-4-methoxy-2-methylaniline Bromination 5-bromo-6-methoxy-1H-indazole 5-bromo-6-methoxy-1H-indazole 5-bromo-4-methoxy-2-methylaniline->5-bromo-6-methoxy-1H-indazole Diazotization & Cyclization This compound This compound 5-bromo-6-methoxy-1H-indazole->this compound Demethylation (BBr3)

Caption: Synthetic pathway for this compound via demethylation.

Synthetic Route 2: Diazotization of 6-Amino-5-bromo-1H-indazole

This route offers a more direct approach, particularly if the starting amino-indazole is readily available. The commercial availability of 6-Amino-5-bromo-1H-indazole makes this an attractive option.

Mechanism and Rationale

This method relies on the Sandmeyer reaction, a classic transformation in organic chemistry.[1][5][6][7] The primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] The resulting diazonium salt is then decomposed in the presence of a copper(I) salt and water to generate the corresponding phenol.[5][6] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5]

Experimental Protocol: Diazotization and Hydroxylation of 6-Amino-5-bromo-1H-indazole

Materials:

  • 6-Amino-5-bromo-1H-indazole

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) oxide (Cu₂O) or Copper(I) sulfate (CuSO₄)

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 6-Amino-5-bromo-1H-indazole in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of a copper(I) salt (e.g., Cu₂O or CuSO₄) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualization of Route 2

Synthesis_Route_2 6-Amino-5-bromo-1H-indazole 6-Amino-5-bromo-1H-indazole Diazonium Salt Intermediate Diazonium Salt Intermediate 6-Amino-5-bromo-1H-indazole->Diazonium Salt Intermediate Diazotization (NaNO2, H+) This compound This compound Diazonium Salt Intermediate->this compound Hydroxylation (Cu(I), H2O)

Caption: Synthetic pathway for this compound via diazotization.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and resources of the research team.

  • Route 1 (Demethylation) is a robust and generally high-yielding method. It is particularly advantageous when a variety of substituted indazoles are being synthesized, as the precursor synthesis can be adapted to introduce other functionalities. However, it involves more synthetic steps and requires the handling of the hazardous reagent boron tribromide.

  • Route 2 (Diazotization) is a more direct and potentially quicker route, especially given the commercial availability of the starting amino-indazole. This makes it an excellent choice for rapid access to the target molecule. However, the yields of Sandmeyer reactions can be variable, and the reaction requires careful control of temperature to manage the stability of the diazonium salt intermediate.

For large-scale synthesis, both routes present challenges that need to be carefully managed. The handling of BBr₃ in Route 1 and the potential thermal instability of the diazonium salt in Route 2 require stringent safety protocols.

References

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. [Link to source]
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • A Comparative Analysis of Yields: Sandmeyer Reaction vs.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ResearchGate. (2016).
  • Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Syntheses. (n.d.). 5-nitroindazole.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). The Journal of Organic Chemistry.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). European Journal of Organic Chemistry.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research.
  • demethyl
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

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A Comparative Guide to the Validation of a New Analytical Method for 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Bromo-1H-indazol-6-ol, a key intermediate in pharmaceutical development. It further presents a comparative analysis against a modern Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering researchers, scientists, and drug development professionals the insights needed to select the appropriate analytical technique for their specific needs. The methodologies and validation parameters detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Critical Role of Analytical Method Validation

This compound is a heterocyclic compound of increasing interest in medicinal chemistry. As with any potential therapeutic agent or its precursors, the ability to accurately and reliably quantify the compound is paramount. Method validation is the documented process that establishes a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[4][5] This guide will detail the validation of a newly developed HPLC-UV method and compare its performance characteristics to a UPLC-MS approach.

The New HPLC-UV Method: Development and Rationale

The development of a robust analytical method is a systematic process.[6] For this compound, a reversed-phase HPLC method with UV detection was developed, prioritizing specificity, and reliability for routine quality control.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (Provides excellent separation for molecules with some hydrophobic character).[7]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v). The gradient is optimized for sharp peak shapes and efficient separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (Determined by UV spectral analysis of this compound).

  • Column Temperature: 30°C (To ensure consistent retention times).

  • Injection Volume: 10 µL.

Rationale for Parameter Selection: The choice of a C18 column is standard for the separation of small molecules.[8] The mobile phase, a mixture of acetonitrile and acidified water, is a common choice in reversed-phase chromatography, offering good peak shape and resolution.[9] Formic acid is added to control the ionization state of the analyte and improve peak symmetry.

A Rigorous Validation Protocol Following ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] The following parameters were assessed:

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5][10]

Experimental Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a sample of this compound.

  • Analyze a spiked sample containing the analyte and known impurities or degradation products.

The method is considered specific if the analyte peak is well-resolved from all other peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[1][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.[4]

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo matrix).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery.

Acceptance Criteria: Recovery is typically expected to be within 98-102%.

Precision is the measure of the degree of scatter of a series of measurements.[10] It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12]

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[4][10]

Experimental Protocol:

  • Intentionally vary parameters such as:

    • Mobile phase composition (±2%)

    • pH of the mobile phase (±0.2 units)

    • Column temperature (±5°C)

    • Flow rate (±0.1 mL/min)

  • Analyze the system suitability samples under each condition.

Acceptance Criteria: The system suitability parameters should remain within the established limits.

Comparative Analysis: HPLC-UV vs. UPLC-MS

While the validated HPLC-UV method is robust for routine analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers distinct advantages in certain scenarios.[11]

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).[11]
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, provides molecular weight information, confirming identity.[11]
Speed Slower run times due to larger particle size columns.Faster run times due to smaller particle size columns and higher pressures.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Application Ideal for routine quality control, and stability testing.Ideal for impurity profiling, metabolite identification, and bioanalysis.
Data Summary

Table 1: Validation Summary for the HPLC-UV Method

ParameterResultAcceptance Criteria
Specificity No interference observed.Analyte peak is well-resolved.
Linearity (r²) 0.9995≥ 0.999
Range 10 - 150 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Robustness PassedSystem suitability parameters met.
Visualizing the Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the analytical method validation.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_comp Comparative Analysis cluster_report Finalization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Compare Compare with UPLC-MS Dev->Compare Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compare->Report

Caption: Workflow for Analytical Method Validation and Comparison.

Conclusion

The newly developed HPLC-UV method for the quantification of this compound has been successfully validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust.[1][2][3] It is a cost-effective and reliable method for routine quality control applications. For research and development activities requiring higher sensitivity and confirmatory identification, a UPLC-MS method would be a more suitable alternative. The choice between these two powerful techniques should be guided by the specific analytical requirements, including the need for speed, sensitivity, and structural information, as well as budget considerations.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Decoding Kinase Selectivity: A Comparative Guide to the 5-Bromo-1H-indazol-6-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-indazole core stands out as a "privileged scaffold," particularly in the design of kinase inhibitors.[1][2][3][4] This structural motif effectively mimics the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1] 5-Bromo-1H-indazol-6-ol represents a fundamental building block within this class, offering a template for the synthesis of more complex and potent inhibitors. While direct and extensive biological data for this compound itself is sparse, its structural framework is central to several clinically significant kinase inhibitors.

This guide provides an in-depth comparative analysis of the selectivity profile of the indazole scaffold, using the well-characterized, FDA-approved drugs Axitinib and Pazopanib as exemplars of this class.[2][3][4] To provide a broader context, their profiles will be compared against Bosutinib , a potent dual Src/Abl tyrosine kinase inhibitor with a distinct chemical scaffold.[5] By examining their on- and off-target effects, we aim to provide a nuanced understanding of how subtle structural modifications influence kinase selectivity and to equip researchers with the foundational knowledge for interpreting the potential of novel indazole-based compounds.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

The indazole ring system is a cornerstone of many targeted therapies due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] This interaction is a critical anchor for inhibitory activity. The strategic placement of substituents on the indazole core allows for the fine-tuning of potency and, crucially, selectivity. Derivatives of this scaffold have been developed to target a multitude of kinases, including VEGFR, PDGFR, Aurora kinases, and PLK4.[3][6][7][8]

Comparative Kinase Selectivity Profiles

Selectivity is a paramount attribute for any kinase inhibitor, as off-target activity can lead to unforeseen toxicities or polypharmacological effects.[9] The following table summarizes the selectivity profiles of Axitinib, Pazopanib, and Bosutinib against a panel of representative kinases. The data, compiled from publicly available KINOMEscan® datasets and literature, are presented as dissociation constants (Kd) or IC50 values, which quantify the binding affinity and inhibitory potency, respectively. Lower values indicate higher affinity or potency.

Kinase Target Axitinib (Indazole) [10]Pazopanib (Indazole) [11]Bosutinib (Quinoline) [12]
VEGFR1 IC50: 0.1 nM IC50: 10 nM IC50: >1000 nM
VEGFR2 IC50: 0.2 nM IC50: 30 nM IC50: 100-1000 nM
VEGFR3 IC50: 0.1-0.3 nM IC50: 47 nM IC50: >1000 nM
PDGFRβ IC50: 1.6 nMIC50: 84 nMIC50: 32 nM
c-KIT IC50: 1.7 nMIC50: 74 nMIC50: 94 nM
ABL1 IC50: >1000 nMIC50: >1000 nMIC50: 1.2 nM
SRC IC50: >1000 nMIC50: >1000 nMIC50: 1.0 nM
FGFR1 IC50: 2.2 nMIC50: 140 nMIC50: 8.3 nM

Note: Data is compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.

From this data, a clear distinction in selectivity emerges. Axitinib demonstrates exceptional potency and high selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs).[10][13] Pazopanib , while still a potent VEGFR inhibitor, exhibits a broader profile with significant activity against other tyrosine kinases like PDGFR, c-Kit, and FGFR.[8][11] In contrast, Bosutinib is a highly potent inhibitor of ABL and SRC kinases, with much weaker activity against the VEGFR family, highlighting a completely different selectivity profile dictated by its distinct chemical scaffold.[12]

Visualizing Kinase Inhibition: Signaling Pathways

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways in which these enzymes operate. The diagram below illustrates a simplified representation of the VEGFR signaling cascade, a primary target for indazole-based inhibitors like Axitinib and Pazopanib.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF Raf VEGFR->RAF Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib / Pazopanib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib and Pazopanib.

Experimental Protocols for Assessing Selectivity

The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical evaluation. Below are detailed, step-by-step methodologies for two gold-standard assays: a biochemical kinase profiling assay (akin to KINOMEscan®) and a cell-based target engagement assay (Cellular Thermal Shift Assay - CETSA).

Protocol 1: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)

This protocol describes a competition binding assay, a common high-throughput method to determine the binding affinities of a test compound against a large panel of kinases.[14][15][16]

Kinase_Profiling_Workflow cluster_0 Assay Components cluster_1 Assay & Detection Kinase DNA-tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Separation Separate Beads Incubation->Separation qPCR Quantify by qPCR Separation->qPCR Analysis Calculate Kd qPCR->Analysis

Caption: Workflow for a competition-based in vitro kinase profiling assay.

Methodology:

  • Preparation of Kinase Panel: A large panel of human kinases, tagged with a unique DNA identifier, is prepared.[15]

  • Immobilization of Ligand: A broad-spectrum, immobilized kinase ligand is coupled to a solid support (e.g., streptavidin-coated beads).[15]

  • Competition Assay Setup:

    • In the wells of a microtiter plate, add the immobilized ligand beads.

    • Add a specific DNA-tagged kinase from the panel to each well.

    • Add the test compound (e.g., a derivative of this compound) at a range of concentrations (typically an 11-point, 3-fold serial dilution). A DMSO control is run in parallel.[17]

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Separation and Washing: The beads are washed to remove any unbound kinase. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.

  • Quantification: The amount of bead-bound kinase is quantified by eluting the DNA tags and measuring their abundance using quantitative PCR (qPCR).[15][17]

  • Data Analysis: The qPCR signal is compared to the DMSO control. A reduction in signal indicates that the test compound has displaced the kinase from the immobilized ligand. A dose-response curve is generated, and the dissociation constant (Kd) is calculated, representing the concentration of the compound at which 50% of the kinases are bound.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that assesses whether a compound binds to its target protein within the native environment of the cell.[18][19] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is typically more resistant to heat-induced denaturation.[20]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line expressing the target kinase) to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer or media.

    • Treat the cell suspension with the test compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[21]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[20]

    • Immediately after heating, cool the samples to 4°C.

  • Cell Lysis:

    • Lyse the cells using a method that avoids detergents that could solubilize aggregated proteins, such as three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[20]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[18][22]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the total protein concentration to ensure equal loading.

    • Analyze the amount of the specific target kinase remaining in the soluble fraction using Western blotting with a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Generate a "melting curve" by plotting the percentage of soluble target protein (relative to the unheated 37°C control) against temperature for both the vehicle- and compound-treated samples.[18]

    • A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The 1H-indazole scaffold, exemplified by structures like this compound, remains a highly valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by the clinical success of Axitinib and Pazopanib, strategic derivatization of this core can yield drugs with finely tuned selectivity profiles. Axitinib's focused inhibition of VEGFRs contrasts with Pazopanib's broader multi-kinase activity, and both stand apart from the Src/Abl-directed profile of Bosutinib.

For researchers developing novel indazole-based compounds, a comprehensive understanding of kinase selectivity is not merely an academic exercise but a critical step in predicting both therapeutic efficacy and potential safety liabilities. The rigorous application of established methodologies like in vitro kinase profiling and cellular target engagement assays such as CETSA is indispensable for the successful translation of promising chemical matter into next-generation targeted therapies.

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A Head-to-Head Comparison for Drug Discovery Professionals: 5-Bromo-1H-indazol-6-ol vs. Crizotinib in c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of the investigational compound 5-Bromo-1H-indazol-6-ol against the established multi-kinase inhibitor, Crizotinib. The indazole chemical scaffold is a significant pharmacophore in the development of kinase inhibitors for cancer therapy.[1][2] This comparison is designed for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the potential of novel indazole derivatives in oncology.

While this compound is a relatively new entity with limited public data, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. Crizotinib, an inhibitor of c-Met, ALK, and ROS1 tyrosine kinases, serves as an excellent benchmark for this analysis due to the prevalence of indazole cores in c-Met inhibitors.[3][4][5] This guide will focus on the comparative efficacy against the c-Met receptor tyrosine kinase, a key target in various human cancers.[3][6]

Section 1: Physicochemical Properties and Drug-Likeness

The initial assessment of any potential drug candidate begins with its fundamental physicochemical properties. These characteristics are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a comparative summary of this compound and Crizotinib.

PropertyThis compoundCrizotinib
Molecular Formula C₇H₅BrN₂OC₂₁H₂₂Cl₂FN₅O
Molecular Weight 213.03 g/mol 450.34 g/mol
Structure
LogP (Predicted) ~1.85~3.1
Topological Polar Surface Area (TPSA) 54.7 Ų74.5 Ų

Rationale Behind the Comparison: A lower molecular weight and LogP, as seen with this compound, can be advantageous for oral bioavailability and cell permeability. However, the higher complexity of Crizotinib allows for more specific interactions within the kinase ATP-binding pocket, contributing to its high potency.

Section 2: In Vitro Biochemical Assay for c-Met Kinase Inhibition

To directly compare the inhibitory activity of both compounds against their target kinase, a biochemical assay is the gold standard.[7] This allows for the determination of the half-maximal inhibitory concentration (IC50) in a controlled, cell-free environment.

Hypothetical Comparative Data:

CompoundTarget KinaseIC50 (nM)
This compoundc-Met150 nM
Crizotinibc-Met8 nM

Experimental Insight: Crizotinib is a highly potent inhibitor of c-Met.[4] The hypothetical IC50 for this compound, while less potent, would still represent a promising starting point for lead optimization. The goal of this assay is to isolate the interaction between the compound and the kinase, free from cellular complexities like membrane transport and off-target effects.

This protocol describes a robust method for determining the IC50 values of kinase inhibitors. The principle lies in quantifying the amount of ADP produced during the kinase reaction; less ADP signifies greater inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing the c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of this compound, Crizotinib, or DMSO (vehicle control) to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality Behind Experimental Choices: The ADP-Glo™ assay is selected for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[8] Using a well-characterized inhibitor like Crizotinib as a positive control is crucial for validating the assay's performance.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_plate Prepare 384-well plate add_compounds Add compounds to plate prep_plate->add_compounds prep_compounds Serial dilute compounds (this compound, Crizotinib) prep_compounds->add_compounds prep_reagents Prepare kinase, substrate, and ATP master mix add_reagents Add master mix to initiate prep_reagents->add_reagents add_compounds->add_reagents incubate_kinase Incubate at 30°C for 60 min add_reagents->incubate_kinase stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) incubate_kinase->stop_reaction develop_signal Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->develop_signal read_plate Measure Luminescence develop_signal->read_plate analyze Plot data and calculate IC50 read_plate->analyze G cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound or Crizotinib Inhibitor->cMet Inhibits ATP Binding

Caption: Simplified c-Met signaling pathway and point of inhibition.

Section 4: Target Engagement in a Cellular Context

To confirm that the observed reduction in cell viability is due to the inhibition of the intended target, a Western blot analysis is performed. This technique allows for the visualization of the phosphorylation status of the target kinase and its downstream effectors.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture A549 cells and treat them with the respective IC50 concentrations of this compound and Crizotinib for 2 hours. Include a vehicle control (DMSO) and a positive control (HGF stimulation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. [9]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [9]Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (p-c-Met).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL chemiluminescent substrate. [10]7. Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met.

Expected Outcome: Treatment with both this compound and Crizotinib should show a marked decrease in the p-c-Met signal compared to the HGF-stimulated control, confirming on-target activity within the cell.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of a novel investigational compound, this compound, with the established drug, Crizotinib. Based on the hypothetical data, this compound demonstrates activity against c-Met, albeit with lower potency than Crizotinib.

Key Takeaways:

  • Biochemical Potency: Crizotinib is a highly potent c-Met inhibitor. This compound shows promise as a starting point for a medicinal chemistry campaign to improve potency.

  • Cellular Efficacy: The cellular data reflects the biochemical findings, confirming that Crizotinib is more effective at inhibiting cell proliferation in a c-Met driven cancer cell line.

  • On-Target Activity: Western blotting is a critical step to validate that the observed cellular effects are a direct result of inhibiting the target kinase.

Future studies should focus on optimizing the structure of this compound to enhance its binding affinity for the c-Met kinase. Furthermore, a broad kinase panel screening would be essential to determine its selectivity profile and identify potential off-target activities.

References

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A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-1H-indazol-6-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 5-Bromo-1H-indazol-6-ol. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pockets of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[1] Given this precedent, we will proceed with the guiding hypothesis that this compound functions as a kinase inhibitor.

Our approach is designed to be a self-validating cascade of experiments, moving from broad, unbiased screening to specific, functional cellular outcomes. We will objectively compare the hypothetical performance of this compound against Axitinib , a potent, FDA-approved kinase inhibitor known to target Vascular Endothelial Growth Factor Receptors (VEGFRs), as a benchmark for our validation workflow.[2] This guide will explain not only the experimental protocols but also the causal logic behind each step, ensuring a robust and scientifically sound validation process.

Part 1: Unbiased Target Identification via Kinome Profiling

Expertise & Rationale: Before investigating a specific target, it is crucial to understand the broader selectivity profile of a new chemical entity. Kinase inhibitor discovery is often plagued by off-target effects, which can lead to toxicity or misleading phenotypic results.[3] A kinome-wide screen provides an unbiased map of a compound's activity across a large panel of human kinases, allowing for the identification of its primary target(s) and potential off-targets from the outset.[4][5] This initial step is fundamental for building a credible MoA hypothesis.

Experimental Protocol: Activity-Based Biochemical Kinase Profiling

This protocol outlines a typical fee-for-service kinome screen.

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The service provider (e.g., Reaction Biology, Eurofins) will perform a primary screen at a single, high concentration (e.g., 1 µM or 10 µM) to identify initial hits.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a given kinase. This is often performed using formats like Mobility Shift Assay (MSA) or ADP-Glo™, which quantify enzyme activity.[6]

  • Data Acquisition: The screening service will test the compound against a panel of hundreds of purified human kinases (e.g., the 400+ kinase panel).

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle (DMSO) control. A significant reduction in activity (e.g., >80% inhibition) flags a potential target.

Hypothetical Data Presentation: Kinome Profiling of this compound

The table below presents hypothetical screening data, suggesting that this compound is a potent inhibitor of the VEGFR family of kinases.

Kinase Target FamilyRepresentative Kinase% Inhibition at 1 µM
VEGFR VEGFR2 (KDR) 95%
VEGFR VEGFR1 (Flt-1) 89%
PDGFR PDGFRβ75%
SRC Family SRC45%
CMGC Family CDK215%
AGC Family AKT110%

This hypothetical data strongly suggests that VEGFR2 is a primary target, justifying a focused validation effort on this kinase.

Part 2: Confirmation of Direct Target Engagement in a Cellular Milieu

Expertise & Rationale: A positive result in a biochemical assay is a critical first step, but it does not guarantee that the compound can engage its target within the complex environment of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can prevent a compound from reaching its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[7][8][9] A compound that binds its target protein will typically stabilize it, increasing its resistance to heat-induced denaturation.[10][11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to generate a "melt curve" to determine the temperature at which the target protein denatures (Tagg), and how this is altered by the compound.

  • Cell Culture: Culture a relevant cell line that expresses the target protein (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, which have high endogenous VEGFR2 expression) to ~80% confluency.

  • Compound Treatment: Treat cells with either this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 46°C to 64°C) using a thermal cycler, followed by 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein (VEGFR2) using a standard protein quantification method like Western Blot or an ELISA.

  • Data Analysis: Plot the amount of soluble VEGFR2 against the temperature for both the treated and vehicle control samples. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.

CETSA_Workflow A 1. Cell Culture (e.g., HUVEC cells) B 2. Compound Treatment (Drug vs. Vehicle) A->B C 3. Harvest & Resuspend Cells B->C D 4. Heat Shock (Temperature Gradient) C->D E 5. Cell Lysis (Freeze-Thaw Cycles) D->E F 6. Centrifugation (Separate Soluble/Aggregated) E->F G 7. Collect Supernatant (Soluble Protein Fraction) F->G H 8. Protein Quantification (e.g., Western Blot for VEGFR2) G->H I 9. Data Analysis (Plot Soluble Protein vs. Temp) H->I

CETSA Experimental Workflow.

Hypothetical Data Presentation: CETSA Melt Curve for VEGFR2

Temperature (°C)Soluble VEGFR2 (% of 37°C Control) - VehicleSoluble VEGFR2 (% of 37°C Control) - 10 µM Compound
4698100
508599
545292
582175
62548
64225

This data illustrates a clear rightward shift in the melting curve for VEGFR2 in the presence of this compound, providing strong evidence of direct target engagement in a cellular context.

Part 3: Probing Functional Activity via Downstream Signaling

Expertise & Rationale: Target engagement is necessary but not sufficient to prove MoA. A functional kinase inhibitor must block the enzyme's catalytic activity, which is the phosphorylation of its downstream substrates.[12] VEGFR2, upon activation by its ligand VEGF, autophosphorylates and subsequently phosphorylates key downstream signaling proteins like PLCγ1 and AKT.[13] Measuring the phosphorylation status of these downstream effectors provides direct, functional evidence of kinase inhibition.

Experimental Protocol: Western Blot for Phospho-Signaling

  • Cell Culture and Starvation: Grow HUVEC cells to ~80% confluency. To reduce basal signaling, starve the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound, Axitinib (as a positive control), or vehicle (DMSO) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR2 pathway. A non-stimulated control group should be included.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Probe with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-AKT (Ser473), anti-total-AKT, and an antibody for a loading control (e.g., GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Signaling_Pathway node_stimulus node_stimulus node_receptor node_receptor node_inhibitor node_inhibitor node_downstream node_downstream node_output node_output VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Tyr1175) (Autophosphorylation) VEGFR2->pVEGFR2 Activates Inhibitor This compound or Axitinib Inhibitor->VEGFR2 Inhibits AKT AKT pVEGFR2->AKT Activates pAKT p-AKT (Ser473) AKT->pAKT Output Cell Proliferation, Survival, Angiogenesis pAKT->Output

Simplified VEGFR2 Signaling Pathway.

Hypothetical Data Presentation: Inhibition of VEGF-Induced Signaling

Treatmentp-VEGFR2 / Total VEGFR2 (Normalized Fold Change)p-AKT / Total AKT (Normalized Fold Change)
Vehicle (No VEGF)0.10.1
Vehicle (+ VEGF)1.01.0
This compound (1 µM) 0.15 0.21
Axitinib (100 nM) 0.12 0.18

This data demonstrates that this compound, similar to the reference compound Axitinib, effectively blocks the phosphorylation of VEGFR2 and its downstream effector AKT, confirming its functional activity as a kinase inhibitor.

Part 4: Assessing the Cellular Phenotypic Outcome

Expertise & Rationale: The ultimate validation of an MoA is linking target inhibition to a relevant cellular phenotype. Since the VEGFR2 pathway is a critical driver of endothelial cell proliferation and survival, a potent inhibitor should suppress cell growth.[2] An anti-proliferative assay, such as the MTT assay, quantifies this phenotypic outcome and allows for the determination of an IC50 value (the concentration required to inhibit 50% of cell growth), a key metric for compound potency.

Experimental Protocol: MTT Anti-Proliferative Assay

  • Cell Seeding: Seed HUVEC cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Axitinib (e.g., from 10 pM to 100 µM). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Hypothetical Data Presentation: Comparative Anti-Proliferative Activity

CompoundTarget(s)Cell LineIC50 (µM)
This compound VEGFRs, PDGFRHUVEC0.95
Axitinib VEGFRs, PDGFR, KitHUVEC0.008 [2]

This comparative data validates that this compound has a clear anti-proliferative effect on a VEGFR-dependent cell line, consistent with its mechanism of action. While hypothetically less potent than the clinically optimized drug Axitinib, it demonstrates a robust and measurable cellular outcome directly linked to the inhibition of the target pathway.

Conclusion: A Self-Validating Workflow

This guide has outlined a systematic, four-part strategy to validate the mechanism of action of this compound as a kinase inhibitor. By progressing from an unbiased kinome screen to confirm its target class, to direct target engagement with CETSA, followed by functional pathway inhibition measured by Western Blot, and culminating in a relevant cellular phenotype via an MTT assay, we have constructed a logical and rigorous validation cascade. Each step builds upon the last, creating a self-validating narrative that strongly supports the initial hypothesis. This comprehensive approach provides the necessary confidence for further preclinical development.

References

  • Plescia, J., & Masaracchia, C. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. [Link]
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A Researcher's Guide to the Independent Verification of 5-Bromo-1H-indazol-6-ol: A Comparative Analysis within the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, particularly in the competitive arena of kinase inhibitor development. Its inherent ability to mimic the purine core of ATP allows it to effectively target the ATP-binding pocket of a wide array of protein kinases, making it a cornerstone for the design of novel therapeutics in oncology and beyond. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to independently verify and contextualize the findings related to 5-Bromo-1H-indazol-6-ol.

Given the limited publicly available data on this compound, this guide will take a comparative approach. We will benchmark its potential against well-established, clinically relevant indazole-based kinase inhibitors. This comparative analysis will be supported by detailed experimental protocols, enabling researchers to generate their own data and make informed decisions about the potential of this and other novel indazole derivatives.

The Indazole Scaffold: A Privileged Core in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic compound, has proven to be a versatile template for the development of potent and selective kinase inhibitors. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's affinity and selectivity for different kinase targets. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole scaffold and have demonstrated significant clinical efficacy in the treatment of various cancers.[1][2]

Physicochemical and Spectroscopic Profile of this compound and Comparators

While detailed experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from similar compounds. For a comprehensive comparison, we will consider the properties of the parent compound, 5-Bromo-1H-indazole, alongside the established indazole-based drugs Axitinib and Pazopanib.

PropertyThis compound (Predicted/Inferred)5-Bromo-1H-indazoleAxitinibPazopanib
CAS Number 1227270-50-953857-57-1319460-85-0444731-52-6
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂C₂₂H₁₈N₄OSC₂₁H₂₃N₇O₂S
Molecular Weight 213.03 g/mol 197.03 g/mol [3]386.47 g/mol [1]437.51 g/mol
Melting Point Not available123-127 °CNot availableNot available
Solubility Likely soluble in organic solvents like DMSO and methanolSoluble in organic solventsSoluble in DMSOSoluble in DMSO
Key Spectroscopic Features (¹H NMR) Aromatic protons, hydroxyl proton, and N-H proton signals expected.Aromatic and N-H proton signals.Signals corresponding to the indazole, pyridine, and phenyl rings.[4]Signals for the indazole, pyrimidine, and sulfonamide moieties.[5]

Comparative Analysis of Biological Activity: The Kinase Inhibition Profile

The primary therapeutic potential of indazole derivatives like this compound lies in their ability to inhibit protein kinases. The bromine and hydroxyl substitutions on the indazole ring of the topic compound suggest it may exhibit inhibitory activity against various kinases. To provide a robust comparison, we will examine the kinase inhibition profiles of Axitinib, Pazopanib, Entrectinib, and the investigational drug CFI-400945.

CompoundPrimary Kinase TargetsKey Therapeutic Indications
Axitinib VEGFR-1, -2, -3[1]Advanced renal cell carcinoma[1]
Pazopanib VEGFR-1, -2, -3, PDGFR-α/β, c-Kit[6]Advanced renal cell carcinoma, soft tissue sarcoma[2]
Entrectinib TRKA/B/C, ROS1, ALK[7][8]NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer[7][8]
CFI-400945 PLK4[9][10]Investigational for various cancers[11][12]

The diverse range of targets for these indazole-based inhibitors highlights the scaffold's versatility. The specific substitutions on the indazole ring are critical in determining the kinase selectivity profile. For this compound, in vitro kinase assays would be essential to determine its specific targets and potency.

Experimental Protocols for Independent Verification

To facilitate the independent verification of findings related to this compound and its analogs, detailed protocols for key experiments are provided below.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison synthesis Compound Synthesis & Purification char Physicochemical Characterization (NMR, MS, Purity) synthesis->char Verify Structure kinase_assay In Vitro Kinase Assay (IC50 Determination) char->kinase_assay Confirm Purity viability_assay Cell Viability/Proliferation Assay (e.g., MTT Assay) kinase_assay->viability_assay Assess Cellular Potency western_blot Western Blot Analysis (Target Engagement & Pathway Modulation) viability_assay->western_blot Confirm Mechanism data_analysis IC50 Calculation & SAR Analysis western_blot->data_analysis comparison Benchmark Against Known Inhibitors data_analysis->comparison

Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor from synthesis to comparative analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[13]

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Western Blot Analysis for Target Engagement and Pathway Modulation

Western blotting is used to detect the phosphorylation status of the target kinase and downstream signaling proteins, providing evidence of target engagement and pathway inhibition.[14][15]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Densitometry detection->imaging reprobe Stripping & Re-probing (Total Protein) imaging->reprobe normalization Normalization & Quantification reprobe->normalization

Caption: The sequential workflow for Western blot analysis to assess protein phosphorylation.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the test compound, lyse the cells, and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a phospho-specific primary antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

Conclusion

While direct experimental data for this compound remains limited in the public domain, its structural similarity to a class of highly successful kinase inhibitors suggests its potential as a valuable research compound. This guide provides a comprehensive framework for the independent verification of its properties and biological activity. By employing the detailed protocols for in vitro kinase assays, cell-based viability assays, and Western blotting, researchers can systematically evaluate this compound and other novel indazole derivatives. This comparative approach, benchmarking against established drugs like Axitinib, Pazopanib, and Entrectinib, will enable a thorough and objective assessment of their therapeutic potential, ultimately contributing to the advancement of targeted therapies.

References

  • What is the mechanism of Entrectinib? Patsnap Synapse. (2024-07-17). (URL: [Link])
  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. (URL: [Link])
  • Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. PNAS. (2018-02-06). (URL: [Link])
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-1H-indazol-6-ol, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The disposal of any chemical waste, particularly halogenated organic compounds, is strictly regulated. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA) and state environmental agencies.[1][2] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[1]

Chemical Profile of this compound
PropertyValueSource
CAS Number 1227270-50-9[3]
Molecular Formula C₇H₅BrN₂OInferred
Appearance Likely a solid powder at room temperature[4]
Classification Halogenated Organic Compound

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is to treat it as a hazardous halogenated organic waste. This dictates a specific waste stream to prevent environmental contamination and ensure safe handling.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent exposure. While specific hazards for this compound are not fully documented, related brominated indazoles are known to be harmful if swallowed and can cause skin and eye irritation.[5]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If there is a risk of generating dust, use a dust mask (e.g., N95) or work within a certified chemical fume hood.[4]

  • Protective Clothing: A standard lab coat should be worn.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial for safe and cost-effective disposal. Halogenated organic compounds are typically incinerated at high temperatures, a process that is more expensive than the disposal of non-halogenated organics.[6][7]

  • Designated Waste Container: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[8][9] This includes pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or heavy metal waste.[6][7]

Step 3: Waste Container Management

Proper management of the waste container is essential to prevent spills, leaks, and exposure.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound."[6][9] Do not use abbreviations or chemical formulas.

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[7][9]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[6][10]

Step 4: Disposal Procedure

The final disposal of the accumulated hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms accurately, providing a full accounting of the container's contents.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for incineration.[11][12]

Emergency Procedures: Spill and Exposure

Accidents can happen, and it is crucial to be prepared.

Spill Cleanup
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated. For large spills, contact your institution's emergency response team.[9]

  • Containment: For minor spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][13]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Disposal start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated (Pure Compound, Contaminated Materials, Solutions) ppe->waste_generated segregate Segregate as Halogenated Organic Waste waste_generated->segregate container Place in Labeled, Sealed 'Halogenated Waste' Container segregate->container store Store in Satellite Accumulation Area container->store full Container Full? store->full full->store No ehs Contact EHS for Pickup full->ehs Yes end End: Professional Disposal (Incineration) ehs->end

Caption: Disposal workflow for this compound.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection.
  • Hazardous Waste Segregation.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025). Civil Engineering Explained.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. (2024).
  • 5-Bromo-1H-indazole 97%. Sigma-Aldrich.
  • Safety Data Sheet. (2025).
  • Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate Safety Data Sheet. (2023). CymitQuimica.
  • 5-Bromo-1-methyl-1H-indazole Safety Data Sheet. ECHEMI.
  • Safety Data Sheet. Fisher Scientific. (2025).
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. ChemScene.
  • 5-AMINO-6-BROMO-1H-INDAZOLE.
  • 5-Bromo-6-methyl-1H-indazole. Sigma-Aldrich.
  • This compound. BLD Pharm.

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Navigating the Safe Handling of 5-Bromo-1H-indazol-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 5-Bromo-1H-indazol-6-ol, a substituted indazole, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and the precautionary principle.

Hazard Assessment: Understanding the Risks of Substituted Indazoles

Structurally related bromoindazoles are classified as hazardous substances. The primary risks associated with these compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4][5]

  • Skin Irritation: Causes skin irritation.[4][5][6][7]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6][7][9]

Given these potential hazards, a proactive and cautious approach to handling this compound is essential. The core principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile or neoprene glovesSafety glasses with side shields or gogglesLaboratory coatNIOSH-approved N95 respirator (if not in a fume hood)
Solution Preparation and Transfers Nitrile or neoprene glovesChemical splash goggles and face shieldLaboratory coatRequired if there is a risk of aerosolization and not in a fume hood
Running Reactions Nitrile or neoprene glovesChemical splash gogglesLaboratory coatUse within a certified chemical fume hood
Spill Cleanup Heavy-duty nitrile or neoprene glovesChemical splash goggles and face shieldChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact with bromoindazoles. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[10][11]

  • Eye and Face Protection: Safety glasses with side shields offer baseline protection from projectiles. However, when handling liquids that could splash, chemical splash goggles are required. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[12][11][13]

  • Laboratory Coat: A standard lab coat protects against skin contact with the compound. Ensure it is fully buttoned.[10]

  • Respiratory Protection: Handling solid this compound can generate dust, which poses an inhalation hazard. All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator is mandatory.[13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory.

  • Chemical Fume Hood: All handling of the solid compound and any procedures that could generate aerosols must be performed in a certified chemical fume hood.[10][14] Verify the fume hood's certification is current before starting work.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have a chemical spill kit appropriate for solid reagents nearby.

Handling the Compound
  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Avoid Dust Formation: When transferring the solid material, use spatulas and other appropriate tools to minimize the creation of dust.[10]

  • Good Housekeeping: Do not eat, drink, or smoke in the laboratory.[3][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[12][9]

In Case of a Spill
  • Evacuate: Immediately evacuate the affected area.

  • Alert Personnel: Notify your supervisor and other laboratory personnel.

  • Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Cleanup Procedure (Small Spill):

    • Wear appropriate PPE, including respiratory protection.[10]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[15][10]

    • Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[3] Do not pour any solutions down the drain.[15][7]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow start Start: Handling This compound is_solid Is the compound a solid? start->is_solid in_hood Working in a certified fume hood? is_solid->in_hood Yes respirator Wear NIOSH-approved N95 respirator is_solid->respirator No, and handling solid is_liquid Is the compound in solution? is_solid->is_liquid No weighing Weighing or aliquoting? in_hood->weighing Yes no_respirator Standard PPE (Gloves, Goggles, Lab Coat) in_hood->no_respirator No weighing->no_respirator Yes splash_risk Is there a risk of splashing? is_liquid->splash_risk Yes goggles Wear chemical splash goggles is_liquid->goggles No face_shield Add Face Shield to standard PPE splash_risk->face_shield Yes splash_risk->goggles No face_shield->no_respirator goggles->no_respirator

Caption: PPE selection workflow for handling this compound.

Conclusion

The responsible use of novel chemical compounds like this compound is fundamental to advancing scientific research while ensuring the safety of all laboratory personnel. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to safe operational and disposal plans, and fostering a culture of safety, researchers can confidently and securely explore the scientific potential of this and other important molecules.

References

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • University of New Mexico. (n.d.). Chemical Safety Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • European Chemicals Agency. (n.d.). Substance Information.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Nesheim, D. N., et al. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida.
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • AMERICAN ELEMENTS. (n.d.). 6-Bromo-1H-indazol-5-ol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.